Gypenoside XLIX
Description
Propriétés
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVCSJFNQWWDF-AZFNEDKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H86O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gypenoside XLIX: A Technical Guide to its Source, Natural Occurrence, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLIX is a dammarane-type triterpenoid saponin, a class of natural products known for their diverse pharmacological activities. As a prominent bioactive constituent of the medicinal plant Gynostemma pentaphyllum (Thunb.) Makino, commonly known as Jiaogulan or Southern Ginseng, this compound has garnered significant interest within the scientific community.[1] This technical guide provides an in-depth overview of the sources, natural occurrence, and biological mechanisms of this compound, with a focus on providing practical information for research and development.
Natural Source and Occurrence
The primary and exclusive natural source of this compound is the perennial vine Gynostemma pentaphyllum.[1] This plant is widely distributed throughout Asia and has a long history of use in traditional medicine. While over 200 saponins (gypenosides) have been identified from G. pentaphyllum, this compound is considered one of its major active components.[2]
The concentration of this compound can vary depending on the specific part of the plant, geographical origin, and processing methods. While comprehensive quantitative data for this compound across different plant parts is limited, studies have reported the content of other major gypenosides in various parts of the plant. For instance, one study on G. pentaphyllum from Fujian, China, found that the content of Gypenoside XLVI ranged from 0.57% to 2.57% and Gypenoside LVI from 0.66% to 2.99% in the aerial parts.[3] Another study on a specific G. pentaphyllum extract reported the content of Gypenoside L to be 1.8% w/w and Gypenoside LI to be 1.4% w/w.[4][5][6] Cell suspension cultures of G. pentaphyllum have also been shown to produce gypenosides, with total gypenoside concentrations reaching up to 46.498 mg/g dry weight.[7]
Table 1: Quantitative Data of Major Gypenosides in Gynostemma pentaphyllum
| Gypenoside | Plant Part/Extract | Concentration | Reference |
| Gypenoside XLVI | Aerial Parts (Fujian) | 0.57% - 2.57% | [3] |
| Gypenoside LVI | Aerial Parts (Fujian) | 0.66% - 2.99% | [3] |
| Gypenoside L | Leaf Extract | 1.8% w/w | [4][5][6] |
| Gypenoside LI | Leaf Extract | 1.4% w/w | [4][5][6] |
| Total Gypenosides | Cell Suspension Culture | 46.498 mg/g dry weight | [7] |
Note: Data for this compound specifically is not available in the reviewed literature. The table provides context on the abundance of other major gypenosides.
Experimental Protocols
Isolation and Purification of this compound from Gynostemma pentaphyllum
The following is a representative protocol for the isolation and purification of gypenosides, including this compound, from the aerial parts of G. pentaphyllum. This protocol is a composite based on established methodologies for saponin extraction and purification.
1. Extraction:
-
Material Preparation: Air-dried and powdered aerial parts of Gynostemma pentaphyllum.
-
Solvent Extraction: The powdered plant material is extracted with 70-80% ethanol at reflux for 2-3 hours. This process is typically repeated 2-3 times to ensure exhaustive extraction.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol.
-
Solvent Partitioning: The resulting aqueous concentrate is then partitioned successively with petroleum ether (to remove non-polar compounds like fats and pigments) and n-butanol. The gypenosides will preferentially partition into the n-butanol layer.
-
Final Concentration: The n-butanol extract is concentrated to dryness under reduced pressure to yield the crude gypenoside fraction.
2. Column Chromatography Purification:
-
Initial Fractionation (Macroporous Resin): The crude gypenoside extract is dissolved in water and applied to a macroporous resin column (e.g., D101, AB-8). The column is first washed with water to remove sugars and other highly polar impurities. The gypenosides are then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Silica Gel Chromatography: Fractions enriched with this compound (as determined by TLC against a standard) are pooled, concentrated, and subjected to silica gel column chromatography. The elution is typically performed with a gradient of chloroform-methanol-water or ethyl acetate-methanol-water.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative reversed-phase HPLC is employed.
-
Column: C18 column (e.g., 250 mm × 10.0 mm, 5 µm).
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water. A typical gradient might start with a lower organic phase concentration and gradually increase to elute compounds of increasing hydrophobicity.
-
Detection: UV detection at a low wavelength (e.g., 203 nm) is often used for saponins as they lack a strong chromophore.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is removed under reduced pressure to yield the purified compound.
-
Analytical Quantification of this compound by UPLC-MS/MS
The following method is suitable for the quantitative analysis of this compound in biological matrices such as rat plasma.[8]
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of a precipitating solvent (e.g., methanol-acetonitrile, 1:9 v/v) containing an internal standard (e.g., saikosaponin B2). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Chromatographic Conditions:
-
System: ACQUITY I-Class UPLC system.
-
Column: UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
System: Waters XEVO TQ-S microtriple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization in negative-ion mode (ESI-).
-
Quantitative Analysis: Multiple reaction monitoring (MRM) mode.
-
This compound transition: m/z 1045.5 ⟶ 118.9.
-
Internal Standard (Saikosaponin B2) transition: m/z 825.4 ⟶ 617.5.
-
-
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through the modulation of key signaling pathways, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
PPAR-α Activation
This compound is a selective activator of PPAR-α.[9] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPAR-α by this compound leads to the transcription of target genes involved in fatty acid oxidation, thereby contributing to its lipid-lowering effects.
NF-κB Signaling Inhibition
The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway.[10] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) trigger the degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to prevent the degradation of IκBα and inhibit the nuclear translocation of NF-κB p65.[10] This inhibitory effect on the NF-κB pathway is dependent on its activation of PPAR-α.[10]
Conclusion
This compound, a key bioactive compound from Gynostemma pentaphyllum, demonstrates significant therapeutic potential, primarily through its dual action as a PPAR-α activator and an NF-κB inhibitor. This technical guide provides a foundational understanding of its natural sources, methods for its isolation and quantification, and its molecular mechanisms of action. Further research is warranted to fully elucidate its quantitative distribution in the source plant and to optimize extraction and purification protocols for large-scale production, which will be crucial for its development as a therapeutic agent.
References
- 1. Jiaogulan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of gypenoside XLVI and LVI in Gynostemma pentaphyllum from Fujian by ultra-high performance liquid chromatography-charged aerosol detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gynostemma pentaphyllum extract and Gypenoside L enhance skeletal muscle differentiation and mitochondrial metabolism by activating the PGC-1α pathway in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gynostemma Pentaphyllum Extract Ameliorates High-Fat Diet-Induced Obesity in C57BL/6N Mice by Upregulating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gynostemma pentaphyllum extract and its active component gypenoside L improve the exercise performance of treadmill-trained mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gypenosides Production and Spermatogenesis Recovery Potentials of Extracts from Cell Suspension Cultures of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Simultaneous quantitative analysis of nine saponins in Gynostemma pentaphyllum before and after heat processing based on UPLC-Q-Trap-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLIX: A Technical Guide to its Chemical Profile and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLIX is a dammarane-type triterpenoid saponin isolated from the traditional Chinese herb Gynostemma pentaphyllum (Thunb.) Makino. This molecule has garnered significant interest within the scientific community for its potent anti-inflammatory and cardiovascular protective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its molecular mechanisms of action. Detailed experimental methodologies are provided for key cited experiments to facilitate reproducibility and further investigation.
Chemical Structure and Physicochemical Properties
This compound is a complex glycoside with a dammarane triterpene aglycone. Its chemical structure is characterized by a tetracyclic triterpene core with multiple hydroxyl groups and a side chain to which sugar moieties are attached.
IUPAC Name: (3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₅₂H₈₆O₂₁ | [1][2] |
| Molecular Weight | 1047.23 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Solubility | DMSO: 125 mg/mL (119.36 mM; requires sonication) | [1][2] |
| Also soluble in Methanol, Ethanol, Pyridine | [3] | |
| Source | Gynostemma pentaphyllum (Thunb.) Makino | [1][3] |
Biological Activity and Mechanism of Action
The primary mechanism of action of this compound is its function as a selective activator of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[4] This activity is central to its anti-inflammatory effects.
Anti-inflammatory Effects
This compound has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor in the inflammatory response.[1] This inhibition is dependent on its activation of PPAR-α. The proposed signaling pathway is as follows:
-
This compound enters the cell and binds to and activates PPAR-α.
-
Activated PPAR-α interferes with the NF-κB signaling cascade.
-
This interference prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus.[1]
-
As a result, the transcription of pro-inflammatory genes regulated by NF-κB is suppressed.
This mechanism has been demonstrated to inhibit the expression of downstream inflammatory mediators, including:
-
Vascular Cell Adhesion Molecule-1 (VCAM-1): this compound inhibits TNF-α-induced VCAM-1 expression in human umbilical vein endothelial cells (HUVECs).[4]
-
Tissue Factor (TF): It also inhibits lipopolysaccharide (LPS)-induced tissue factor expression and activity in human monocytic cells.
The anti-inflammatory effects of this compound are abolished by the presence of MK-886, a selective PPAR-α antagonist, confirming the PPAR-α-dependent nature of its activity.[1][4]
Quantitative Biological Activity Data
| Parameter | Assay | Cell Line | Value | Reference |
| EC₅₀ | PPAR-α Luciferase Activity | HEK293 | 10.1 µM | [1] |
| Inhibition | TNF-α-induced VCAM-1 Promoter Activity | HUVEC | Concentration-dependent (0-300 µM) | [4] |
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Experimental Protocols and Workflows
Extraction and Isolation of this compound from Gynostemma pentaphyllum
The following is a generalized workflow for the extraction and purification of this compound.
Caption: this compound Extraction Workflow.
Quantification of this compound by UPLC-MS/MS
This protocol is adapted from a method for the determination of this compound in rat plasma.
1. Sample Preparation:
- To 50 µL of plasma, add 150 µL of an acetonitrile-methanol (9:1, v/v) solution containing an internal standard.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant for analysis.
2. UPLC-MS/MS Conditions:
- Column: UPLC BEH C18
- Mobile Phase: Acetonitrile and water with 0.1% formic acid.
- Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transition for this compound: m/z 1045.5 ⟶ 118.9.
PPAR-α Activation Assay (Luciferase Reporter Assay)
This methodology is based on studies demonstrating this compound's PPAR-α activation.[1]
1. Cell Culture and Transfection:
- Culture HEK293 cells in appropriate media.
- Co-transfect the cells with a PPAR-α expression vector (e.g., pBI-G-hPPAR-α) and a luciferase reporter plasmid containing PPAR response elements (PPREs), such as tK-PPREx3-Luc. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
2. Treatment:
- Following transfection, treat the cells with various concentrations of this compound (e.g., 0-300 µM) or a positive control (e.g., Wy-14643). A vehicle control (e.g., DMSO) should also be included.
3. Luciferase Assay:
- After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.
- Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay system.
- Normalize luciferase activity to β-galactosidase activity to account for variations in transfection efficiency.
NF-κB Inhibition and VCAM-1 Promoter Activity Assays
This methodology is based on studies investigating the downstream effects of this compound.[1][4]
1. Cell Culture and Transfection:
- Culture HUVECs or THP-1 cells.
- Transfect the cells with a luciferase reporter plasmid containing the VCAM-1 promoter (pVCAM-1-LUC) or an NF-κB response element.
2. Pre-treatment and Stimulation:
- Pre-treat the transfected cells with this compound at various concentrations for a defined period.
- To assess VCAM-1 promoter activity, stimulate the cells with TNF-α.
- To assess NF-κB activity, stimulate the cells with LPS or TNF-α.
3. Luciferase Assay:
- Following stimulation, lyse the cells and measure luciferase activity as described in the PPAR-α activation assay protocol.
- A decrease in luciferase activity in this compound-treated cells compared to stimulated control cells indicates inhibition of the respective promoter activity.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties mediated through the selective activation of PPAR-α and subsequent inhibition of the NF-κB signaling pathway. Its ability to downregulate the expression of key inflammatory molecules such as VCAM-1 and tissue factor highlights its therapeutic potential for cardiovascular and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLIX: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLIX, a dammarane-type glycoside isolated from the traditional Chinese herb Gynostemma pentaphyllum, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-inflammatory, antioxidant, and cell-regulatory properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, modulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway, and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway.
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation
This compound is a selective activator of PPAR-α, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[1][2] Activation of PPAR-α by this compound leads to the transcriptional regulation of target genes involved in fatty acid oxidation and the suppression of inflammatory responses.
| Parameter | Value | Cell Line | Reference |
| EC50 for PPAR-α luciferase activity | 10.1 µM | HEK293 | [3][4] |
A detailed protocol for assessing PPAR-α activation is crucial for quantitative analysis.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with a PPAR-α expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A β-galactosidase expression vector is co-transfected for normalization of transfection efficiency.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound (e.g., 0-300 µM) or a known PPAR-α agonist (e.g., Wy-14643) for 24 hours.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize the luciferase readings.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle-treated control cells. The EC50 value is determined by plotting the fold induction against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Inhibition of the NF-κB Signaling Pathway
This compound demonstrates potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition is, at least in part, dependent on its PPAR-α agonistic activity.[5][6] this compound prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus. This leads to the downregulation of pro-inflammatory genes such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
| Parameter | Effect of this compound | Concentration | Cell Line | Reference |
| TNF-α-induced VCAM-1 promoter activity | Inhibition | 0-300 µM | HUVECs | [1] |
| LPS-induced NF-κB luciferase activity | Inhibition | - | Macrophages | [3] |
| TNF-α, IL-1β, IL-6 mRNA expression | Downregulation | - | Liver and Muscle |
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines are cultured and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like TNF-α (e.g., 10 ng/mL) or Lipopolysaccharide (LPS).
-
Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted from the cells using a commercial kit.
-
Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. Band intensities are quantified using densitometry software.
Modulation of the PI3K/AKT Signaling Pathway
This compound has been shown to modulate the PI3K/AKT signaling pathway, which is a central regulator of cell survival, growth, and apoptosis. The specific effects of this compound on this pathway can be cell-type and context-dependent. In some contexts, such as in neuronal cells, it promotes cell survival by activating PI3K/AKT signaling.[5] In contrast, in some cancer cells, it has been reported to induce apoptosis by inhibiting this pathway.
-
Cell Treatment and Lysis: Cells are treated with this compound at various concentrations and time points. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein samples are subjected to Western blotting as described previously. Membranes are probed with primary antibodies specific for phosphorylated and total forms of PI3K, AKT, and downstream targets like mTOR and FOXO1.
-
Densitometric Analysis: The ratio of phosphorylated protein to total protein is calculated to determine the activation status of the pathway.
Activation of the Nrf2-Keap1 Antioxidant Pathway
This compound enhances the cellular antioxidant defense system through the activation of the Nrf2-Keap1 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. This compound is thought to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, upregulating their expression.
-
Immunofluorescence: Cells grown on coverslips are treated with this compound. After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against Nrf2. Following incubation with a fluorescently labeled secondary antibody, the coverslips are mounted, and Nrf2 localization is visualized using a fluorescence microscope.
-
Western Blot of Nuclear Fractions: Nuclear extracts are prepared from this compound-treated cells, and the levels of Nrf2 are analyzed by Western blotting.
Summary and Future Directions
This compound is a multi-target natural compound with a complex and promising mechanism of action. Its ability to activate PPAR-α, inhibit NF-κB, modulate PI3K/AKT signaling, and activate the Nrf2-Keap1 pathway underscores its potential as a therapeutic agent for a range of diseases, including inflammatory disorders, metabolic diseases, and neurodegenerative conditions.
Future research should focus on further elucidating the precise molecular interactions of this compound with its targets, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring its efficacy and safety in preclinical and clinical settings. The detailed understanding of its mechanism of action provided in this guide serves as a foundation for these critical next steps in the development of this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLIX: A Comprehensive Technical Review of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLIX, a dammarane-type glycoside isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth review of the biological activities of this compound, focusing on its molecular mechanisms of action. The information is presented to support further research and drug development efforts.
Quantitative Data on Biological Activities
The following table summarizes the available quantitative data on the biological efficacy of this compound from various in vitro and in vivo studies.
| Biological Activity | Assay/Model | Key Parameter | Value | Reference(s) |
| PPAR-alpha Activation | PPAR-alpha luciferase activity assay in HEK293 cells | EC50 | 10.1 µM | [1] |
| Anti-inflammatory | Inhibition of VCAM-1 promoter activity in TNF-α-stimulated HUVECs | Concentration Range | 0 - 300 µM (concentration-dependent inhibition) | [2] |
| Anti-inflammatory | Inhibition of TF promoter activity in LPS-stimulated THP-1 cells | Concentration Range | 0 - 300 µM (concentration-dependent inhibition) | [3] |
| Insulin Sensitization | Hyperinsulinemic-euglycemic clamp in Sprague-Dawley rats | In vivo Dosage | 4 mg/kg (i.v.) | [4] |
| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) in rats | In vivo Dosage | Not specified | [5] |
| Acute Lung Injury | Cecal Ligation and Puncture (CLP)-induced ALI in mice | In vivo Dosage | 40 mg/kg (i.p.) | [6] |
| Intestinal Injury | Cecal Ligation and Puncture (CLP)-induced sepsis in mice | In vivo Dosage | 40 mg/kg (i.p.) | [7] |
| Atherosclerosis | High-fat diet-induced atherosclerosis in ApoE-/- mice | In vivo Dosage | Not specified | [8] |
| Pharmacokinetics | UPLC-MS/MS analysis in rats | Oral Bioavailability | 0.14% | [9][10] |
| Pharmacokinetics | UPLC-MS/MS analysis in rats | Oral half-life (t1/2z) | 1.8 ± 0.6 h | [10] |
| Antiviral (Enterovirus 71) | Viral titer assay | EC50 | 3.53 µM | [11] |
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.
Inhibition of NF-κB Signaling via PPAR-α Activation
This compound is a selective activator of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1] Activation of PPAR-α by this compound leads to the inhibition of the pro-inflammatory NF-κB signaling pathway.[1][12] This is a crucial mechanism for its anti-inflammatory effects. The inhibition of NF-κB activation was shown to be abolished by the PPAR-α antagonist MK-886.[12]
Caption: this compound activates PPAR-α, leading to the inhibition of the IKK complex and subsequent suppression of NF-κB activation.
Attenuation of Insulin Resistance via IRS1/PI3K/Akt and IKKβ/NF-κB Pathways
In the context of insulin resistance, this compound has been shown to improve insulin sensitivity by attenuating the impairment of the IRS1/PI3K/Akt signaling pathway.[4] Concurrently, it inhibits the lipid-stimulated activation of the pro-inflammatory IKKβ/NF-κB pathway, which is known to contribute to insulin resistance.[4]
Caption: this compound improves insulin signaling by inhibiting the inflammatory IKKβ/NF-κB pathway.
Activation of the Sirt1/Nrf2 Antioxidant Pathway
This compound has demonstrated protective effects against oxidative stress by activating the Sirt1/Nrf2 signaling pathway.[6] This leads to the upregulation of antioxidant enzymes and a reduction in reactive oxygen species (ROS).
Caption: this compound activates the Sirt1/Nrf2 pathway to enhance antioxidant defenses.
Experimental Protocols
This section provides an overview of the methodologies employed in key experiments cited in the literature on this compound.
In Vivo Anti-inflammatory and Insulin Sensitizing Studies
-
Animal Model: Male Sprague-Dawley rats (200-300 g) are commonly used.[4] For atherosclerosis studies, ApoE-/- mice are utilized.[8] For sepsis-induced organ injury, a cecal ligation and puncture (CLP) model in mice is established.[6][7]
-
Treatment: this compound is administered via intravenous (i.v.) injection (e.g., 4 mg/kg) or intraperitoneal (i.p.) injection (e.g., 40 mg/kg).[4][6][7]
-
Induction of Insulin Resistance: A 3-hour intravenous infusion of 6.6% intralipid is used to induce acute insulin resistance.[4]
-
Assessment of Insulin Sensitivity: The hyperinsulinemic-euglycemic clamp technique is considered the gold standard and is performed to measure the steady-state glucose infusion rate (SSGIR).[4]
-
Biochemical Analysis: Plasma levels of free fatty acids (FFA), glucose, and insulin are measured using commercially available kits.
-
Molecular Analysis: Tissue samples (liver, gastrocnemius muscle) are collected for Western blot analysis of key signaling proteins (e.g., p-IRS1, p-Akt, p-IκBα, nuclear NF-κB p65) and quantitative real-time PCR (qPCR) for the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β).[4]
In Vitro Anti-inflammatory Assays
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs), human monocytic THP-1 cells, and murine macrophage-like RAW 264.7 cells are frequently used.
-
Stimulation: Inflammation is induced using lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10-20 ng/mL).[12]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0-300 µM) for a specified duration before stimulation.[2][3]
-
Luciferase Reporter Assays: To assess the effect on transcription factor activity, cells are transfected with reporter plasmids containing response elements for NF-κB or PPAR-α. Luciferase activity is measured as a readout of activation.[1][12]
-
Western Blotting: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared to analyze the protein levels and phosphorylation status of key signaling molecules such as IκBα, p65, and components of the PI3K/Akt and Sirt1/Nrf2 pathways.
-
qPCR: Total RNA is extracted to quantify the mRNA expression levels of pro-inflammatory cytokines and antioxidant enzymes.
Western Blotting Protocol (General)
-
Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are separated on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: The membrane is washed three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed three times with TBST for 10 minutes each.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) Protocol (General)
-
RNA Extraction: Total RNA is isolated from cells or tissues using TRIzol reagent or a commercial kit.
-
RNA Quantification and Quality Control: The concentration and purity of the RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: The reaction is performed in a real-time PCR cycler.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
Conclusion
This compound is a multifaceted bioactive compound with significant therapeutic potential, particularly in the areas of inflammation, metabolic disorders, and oxidative stress-related conditions. Its ability to modulate key signaling pathways such as PPAR-α, NF-κB, PI3K/Akt, and Sirt1/Nrf2 provides a solid foundation for its pharmacological effects. The data and protocols summarized in this guide are intended to facilitate further research into the precise mechanisms of action of this compound and to accelerate its development as a potential therapeutic agent.
References
- 1. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Pharmacological Profile of Gypenoside XLIX: A Technical Guide
Gypenoside XLIX, a dammarane-type glycoside isolated from the traditional Chinese medicine Gynostemma pentaphyllum, has emerged as a promising therapeutic agent with a diverse pharmacological profile.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Core Pharmacological Activities
This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory, antioxidant, and metabolism-regulating properties. These activities contribute to its therapeutic potential in various conditions, including insulin resistance, sepsis-induced organ injury, and atherosclerosis.[1][4][5]
Anti-inflammatory Effects
A key aspect of this compound's pharmacological profile is its potent anti-inflammatory activity. It has been shown to suppress the activation of the canonical proinflammatory IKKβ/NF-κB pathway.[1] This inhibition leads to a reduction in the expression of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] Furthermore, this compound has been identified as a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator, which contributes to its anti-inflammatory effects by inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1).[6][7]
Attenuation of Insulin Resistance
This compound has demonstrated significant efficacy in improving insulin sensitivity. In a lipid-infused rat model of insulin resistance, pretreatment with this compound partially prevented the decrease in the steady-state glucose infusion rate (SSGIR), a key indicator of insulin sensitivity.[1] The underlying mechanism involves the attenuation of lipid-induced impairment of the IRS1/PI3K/Akt insulin signaling pathway in both the liver and gastrocnemius muscle.[1] By down-regulating the serine phosphorylation of IRS1 and up-regulating the phosphorylation of PI3K and Akt, this compound helps restore normal insulin signaling.[1]
Antioxidant Properties
This compound exhibits significant antioxidant capabilities by mitigating oxidative damage.[8] It works by suppressing the levels of reactive oxygen species (ROS) while enhancing the capacity of endogenous antioxidant systems, including catalase (CAT) and glutathione (GSH).[4][8] This is achieved, in part, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway.[4]
Anti-apoptotic and Pro-autophagy Effects
In the context of sepsis-induced intestinal injury and ischemic stroke, this compound has been shown to inhibit apoptosis.[4][9] This protective effect is mediated through the modulation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[4][9] Furthermore, in neuronal cells, this compound may promote mitochondrial autophagy by regulating the PI3K/AKT/FOXO1 signaling pathway, thereby reducing the accumulation of intracellular ROS and alleviating cellular damage.[9]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data associated with the pharmacological and pharmacokinetic profile of this compound.
Table 1: In Vivo Efficacy in a Rat Model of Insulin Resistance [1]
| Parameter | Control (Saline) | Insulin Resistance (Intralipid) | This compound (4 mg/kg) + Intralipid |
| Steady-State Glucose Infusion Rate (SSGIR) (mg/Kg/min) | 14.79 ± 0.54 | 3.95 ± 0.23 | 8.72 ± 0.21 |
Table 2: Pharmacokinetic Parameters of this compound in Rats [10][11]
| Parameter | Value |
| Plasma Half-life (t½) | 3 to 4 hours[1] |
| Oral Bioavailability | 0.14% |
| Intravenous Half-life (t½z) | 1.8 ± 0.6 h |
Key Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams illustrate these pathways.
Caption: this compound's role in improving insulin sensitivity.
Caption: Antioxidant mechanism of this compound.
Caption: Anti-apoptotic and pro-autophagy pathways of this compound.
Experimental Methodologies
The pharmacological effects of this compound have been elucidated through a variety of in vivo and in vitro experimental protocols.
Hyperinsulinemic-Euglycemic Clamp
This "gold standard" technique was used to assess whole-body insulin sensitivity in rats.[1]
-
Animal Model: Male Sprague-Dawley rats were used.[1]
-
Procedure:
-
Rats were fasted overnight and then anesthetized.[1]
-
Catheters were inserted for infusions and blood sampling.[1]
-
A continuous infusion of insulin (3 mU·Kg-1·min-1) was administered.[1]
-
A variable infusion of 30% dextrose was used to maintain euglycemia (blood glucose within 10% of basal value).[1]
-
The steady-state glucose infusion rate (SSGIR) was calculated during the last 2 hours of the clamp.[1]
-
-
Treatment Groups:
Western Blot Analysis
This technique was employed to analyze the protein expression and phosphorylation status in key signaling pathways.[1]
-
Sample Preparation: Liver and gastrocnemius muscle tissues were collected and homogenized.[1]
-
Procedure:
-
Protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were incubated with primary antibodies against target proteins (e.g., IRS1, p-IRS1, PI3K, p-PI3K, Akt, p-Akt, IκBα, NF-κB p65).[1]
-
Membranes were then incubated with secondary antibodies.
-
Protein bands were visualized and quantified.[1]
-
Quantitative Real-Time PCR (qPCR)
qPCR was used to determine the mRNA expression levels of proinflammatory genes.[1]
-
Sample Preparation: Total RNA was extracted from liver and gastrocnemius muscle tissues.[1]
-
Procedure:
-
RNA was reverse-transcribed into cDNA.
-
qPCR was performed using specific primers for TNF-α, IL-6, and IL-1β.[1]
-
Gene expression levels were normalized to a housekeeping gene.
-
UPLC-MS/MS for Pharmacokinetic Analysis
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the determination of this compound in rat plasma.[10][11][12]
-
Sample Preparation: Plasma samples were deproteinized with acetonitrile-methanol.[12]
-
Chromatography: Separation was achieved on a UPLC BEH C18 column.[11][12]
-
Mass Spectrometry: Detection was performed using electrospray ionization in negative-ion mode with multiple reaction monitoring (MRM).[10][11][12]
-
Quantification: A calibration curve was constructed using standard solutions of this compound in blank rat plasma.[10][12]
Conclusion
This compound is a multifaceted pharmacological agent with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, insulin resistance, oxidative stress, and apoptosis provides a strong rationale for its further development as a therapeutic candidate for a range of metabolic and inflammatory diseases. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic utility of this promising natural compound.
References
- 1. e-century.us [e-century.us]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Gypenoside XLIX: A Deep Dive into Downstream Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gypenoside XLIX, a dammarane-type glycoside isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a wide spectrum of pharmacological activities. Its therapeutic potential spans metabolic diseases, inflammation, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.
Core Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating several key signaling cascades. The following sections detail these pathways, presenting the mechanism of action, supporting quantitative data, and relevant experimental methodologies.
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation and Anti-Inflammatory Effects
This compound is a selective activator of PPAR-α, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[1][2] Activation of PPAR-α by this compound leads to the inhibition of pro-inflammatory signaling pathways, such as NF-κB.[1] This mechanism underlies its potent anti-inflammatory effects, including the inhibition of vascular cell adhesion molecule-1 (VCAM-1) and tissue factor (TF) expression.[3][4]
| Parameter | Cell Line | Treatment/Inducer | Result | Reference |
| PPAR-α Luciferase Activity | HEK293 | This compound | EC50: 10.1 µM | [5] |
| VCAM-1 Promoter Activity Inhibition | HUVECs | TNF-α + this compound (0-300 µM) | Concentration-dependent inhibition | [3] |
| Tissue Factor (TF) Promoter Activity Inhibition | THP-1 | LPS + this compound (0-300 µM) | Concentration-dependent inhibition | [4] |
| NO Production Inhibition | RAW 264.7 | LPS + Gypenosides | IC50: 3.1+/-0.4 µg/mL | [6] |
Objective: To quantify the activation of PPAR-α by this compound.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
Materials:
-
HEK293 cells
-
Expression vectors for PPAR-α
-
tk-PPREx3-Luc reporter plasmid
-
This compound
-
Control vehicle (e.g., DMSO)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in 24-well plates at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR-α expression vector and the tk-PPREx3-Luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase vector can be co-transfected for normalization.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in luciferase activity relative to the vehicle control. The EC50 value can be determined by plotting the fold change against the log concentration of this compound.[5]
PI3K/AKT Signaling Pathway Modulation
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway in a context-dependent manner, leading to both pro-survival and pro-apoptotic outcomes.
-
Neuroprotection: In the context of ischemic stroke, this compound activates the PI3K/AKT pathway, which in turn inhibits the transcription factor FOXO1.[7][8] This leads to the promotion of neuronal mitochondrial autophagy and a reduction in apoptosis, ultimately conferring neuroprotective effects.[7][8]
-
Cancer Cell Apoptosis: Conversely, in various cancer cell lines, including gastric and bladder cancer, gypenosides inhibit the PI3K/AKT/mTOR signaling pathway.[9][10][11] This inhibition leads to the induction of apoptosis, highlighting the potential of gypenosides as anti-cancer agents.[9][10]
| Effect | Cell Line/Model | Treatment | Result | Reference |
| Increased Neuronal Viability | OGD-treated neurons | 12.5 µM this compound | Significantly higher than OGD group (p < 0.01) | [7][8] |
| Reduced Neuronal Apoptosis | OGD-treated neurons | This compound | Significantly reduced (p < 0.01) | [7][8] |
| Inhibition of Cancer Cell Viability | HGC-27 (gastric cancer) | 50 µg/mL Gypenoside | Survival rate < 50% | [9] |
| Inhibition of Cancer Cell Viability | SGC-7901 (gastric cancer) | 100 µg/mL Gypenoside | Survival rate < 50% | [9] |
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway.
Cell Line: Relevant cell line (e.g., neuronal cells for neuroprotection studies, cancer cell lines for apoptosis studies).
Materials:
-
Cell line of interest
-
This compound
-
Control vehicle (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-FOXO1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for the desired time.
-
Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphoprotein bands to their respective total protein bands.[7][9]
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. Gypenosides, including this compound, have been shown to activate AMPK, which contributes to their beneficial effects on metabolic disorders.[12][13] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.
The activation of AMPK is typically assessed by measuring the phosphorylation of its catalytic subunit at Threonine 172. The western blot protocol described for the PI3K/AKT pathway can be adapted for this purpose, using primary antibodies specific for p-AMPK (Thr172) and total AMPK.[12]
Other Notable Signaling Pathways
-
Nrf2-Keap1 Pathway: this compound can activate the Nrf2-Keap1 pathway, a key regulator of the antioxidant response.[14] This leads to the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[15][16]
-
STAT3 Signaling: In the context of cancer, gypenosides have been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival.[9][17] This can lead to the downregulation of target genes such as PD-L1, suggesting a role for gypenosides in cancer immunotherapy.[9]
-
Mitochondria-Dependent Apoptosis: Gypenosides can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[18][19] This involves the regulation of Bcl-2 family proteins, mitochondrial membrane depolarization, and the release of cytochrome c.[18][20]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is also modulated by gypenosides in cancer cells.[21][22][23]
Conclusion
This compound is a multifaceted bioactive compound that modulates a complex network of downstream signaling pathways. Its ability to activate PPAR-α and AMPK, while context-dependently regulating the PI3K/AKT, Nrf2, and STAT3 pathways, underscores its therapeutic potential in a range of diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this compound. Future investigations should focus on elucidating the precise molecular interactions and the interplay between these pathways to fully realize its clinical utility.
References
- 1. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gypenosides derived from Gynostemma pentaphyllum suppress NO synthesis in murine macrophages by inhibiting iNOS enzymatic activity and attenuating NF-kappaB-mediated iNOS protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke [frontiersin.org]
- 8. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 11. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gynostemma pentaphyllum extract and Gypenoside L enhance skeletal muscle differentiation and mitochondrial metabolism by activating the PGC-1α pathway in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginsenoside Rg3 ameliorates myocardial glucose metabolism and insulin resistance via activating the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gypenosides Induce Apoptosis by Ca2+ Overload Mediated by Endoplasmic-Reticulum and Store-Operated Ca2+ Channels in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Effects of Gypenoside XLIX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypenoside XLIX, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, focusing on its molecular mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for its multifaceted anti-inflammatory activities.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including sepsis, atherosclerosis, insulin resistance, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a significant focus of modern drug discovery. This compound has demonstrated significant potential in this area by modulating key inflammatory signaling pathways.
Core Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-target approach, primarily involving the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory and antioxidant responses.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to potently inhibit the NF-κB pathway.
Activation of PPAR-α
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) is a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Activation of PPAR-α can antagonize the NF-κB signaling pathway. This compound is a selective activator of PPAR-α, and its anti-inflammatory effects are, in part, mediated through this activation.
Modulation of Nrf2 and NLRP3 Inflammasome Pathways
This compound has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses, which helps to mitigate oxidative stress-induced inflammation. Furthermore, it can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory efficacy of this compound from various studies.
| In Vitro Assay | Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| VCAM-1 Promoter Activity | HUVECs | TNF-α | 0-300 µM | Concentration-dependent inhibition | |
| Tissue Factor (TF) Promoter Activity | THP-1 monocytes | LPS | 0-300 µM | Concentration-dependent inhibition | |
| PPAR-α Luciferase Activity | HEK293 cells | - | EC50: 10.1 µM | Enhanced activity | |
| Pro-inflammatory Gene Expression | Rat Liver and Gastrocnemius Muscle | Lipid Infusion | - | Significant reduction in TNF-α, IL-6, and IL-1β mRNA |
| In Vivo Model | Animal | Disease Model | This compound Dosage | Effect | Reference |
| Sepsis-induced Intestinal Injury | Mice | Cecal Ligation and Puncture (CLP) | 40 mg/kg (intraperitoneal) | Alleviated intestinal inflammation | |
| Insulin Resistance | Rats | Lipid Infusion | - | Improved insulin sensitivity and reduced inflammation |
Experimental Protocols
In Vitro LPS-induced Inflammation in RAW 264.7 Macrophages
This protocol is designed to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (10-100 ng/mL) for the desired time (e.g., 24 hours for cytokine measurements).
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6, IL-1β): Quantify the concentration of cytokines in the supernatant using ELISA kits.
-
Gene Expression (iNOS, COX-2): Analyze the mRNA levels of target genes using RT-qPCR.
-
Protein Expression (NF-κB pathway proteins): Perform Western blotting to analyze the phosphorylation and degradation of IκBα and the nuclear translocation of p65.
-
In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
This protocol describes the induction of sepsis in mice to evaluate the protective effects of this compound.
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve.
-
Puncture the ligated cecum once or twice with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of feces.
-
Return the cecum to the peritoneal cavity and close the incision in layers.
-
-
Treatment: Administer this compound (e.g., 40 mg/kg) intraperitoneally immediately after surgery.
-
Post-operative Care: Provide fluid resuscitation with sterile saline and appropriate analgesics.
-
Analysis:
-
Survival Rate: Monitor the survival of the animals for a specified period (e.g., 7 days).
-
Organ Injury: Harvest organs (e.g., intestine, lung, liver) at a specific time point for histological analysis (H&E staining).
-
Inflammatory Markers: Measure cytokine levels in the serum and peritoneal lavage fluid using ELISA.
-
Oxidative Stress Markers: Analyze markers of oxidative stress in tissue homogenates.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Culture HEK293T or a similar cell line.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
-
Treatment: Pre-treat the transfected cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
PPAR-α Reporter Gene Assay
This assay determines the ability of this compound to activate PPAR-α.
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293.
-
Co-transfect the cells with a PPAR-α expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase gene.
-
-
Treatment: Treat the transfected cells with various concentrations of this compound.
-
Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity.
-
Data Analysis: Calculate the fold activation of PPAR-α by comparing the luciferase activity in treated cells to that in vehicle-treated control cells.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits NF-κB signaling and activates PPAR-α.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a compelling natural product with well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including NF-κB, PPAR-α, Nrf2, and the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a wide range of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future research should focus on detailed dose-response studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of preclinical disease models to pave the way for potential clinical applications.
Gypenoside XLIX: A Comprehensive Technical Guide on Its Role in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLIX (Gyp-XLIX), a dammarane-type glycoside isolated from the traditional Chinese herb Gynostemma pentaphyllum, has emerged as a promising therapeutic agent for a spectrum of metabolic diseases.[1][2] This technical guide provides an in-depth analysis of the core mechanisms, quantitative effects, and experimental methodologies related to the action of this compound on metabolic disorders, including insulin resistance, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis. The information is curated to support further research and drug development endeavors in this field.
Core Mechanism of Action
This compound exerts its therapeutic effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in inflammation, insulin signaling, and lipid metabolism. Its actions also extend to the regulation of gut microbiota, which plays a crucial role in metabolic homeostasis.
Anti-inflammatory Effects
A key mechanism underlying the benefits of this compound in metabolic diseases is its potent anti-inflammatory activity. Chronic low-grade inflammation is a well-established driver of insulin resistance and related complications. Gyp-XLIX has been shown to suppress the pro-inflammatory IKKβ/NF-κB signaling pathway.[1] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] By mitigating inflammation in metabolic tissues like the liver and muscle, this compound helps to preserve insulin sensitivity.[1]
Enhancement of Insulin Signaling
This compound has been demonstrated to directly improve insulin signaling. It attenuates the impairment of the IRS1/PI3K/Akt pathway, a critical cascade for insulin-mediated glucose uptake and metabolism.[1] By promoting the phosphorylation of key components of this pathway, Gyp-XLIX enhances the cellular response to insulin, thereby combating insulin resistance.[1]
Modulation of Lipid Metabolism and Gut Microbiota
In the context of NAFLD and atherosclerosis, this compound influences lipid metabolism and the gut microbiome. It is a selective peroxisome proliferator-activated receptor (PPAR)-α activator, which plays a role in fatty acid oxidation.[2][3] Furthermore, it can regulate the expression of genes involved in glycerophospholipid metabolism, bile secretion, and fatty acid degradation.[2][3]
Recent studies have highlighted the role of this compound in remodeling the gut microbiota.[4][5] It has been shown to decrease the abundance of trimethylamine-producing bacteria and increase butyrate-producing bacteria, which are beneficial for gut health and metabolic function.[4][5] This modulation of the gut microbiome contributes to its anti-atherosclerotic effects.[4][5]
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from key preclinical studies, demonstrating the significant impact of this compound on various metabolic parameters.
Table 1: Effect of this compound on Insulin Sensitivity in Lipid-Infused Rats[1]
| Parameter | Saline Group | Intralipid (IL) Group | IL + Gyp-XLIX Group |
| Steady-State Glucose Infusion Rate (SSGIR) (mg/Kg/min) | 14.79 ± 0.54 | 3.95 ± 0.23 | 8.72 ± 0.21 |
| Plasma Free Fatty Acid (FFA) (μmol/L) | 356.8 ± 28.7 | 1245.3 ± 98.5 | 1198.6 ± 87.4 |
| Liver p-IRS1 (Ser307)/IRS1 | 1.00 ± 0.00 | 2.87 ± 0.15 | 1.54 ± 0.09 |
| Liver p-Akt (Ser473)/Akt | 1.00 ± 0.00 | 0.31 ± 0.02 | 0.72 ± 0.04** |
| Muscle p-IRS1 (Ser307)/IRS1 | 1.00 ± 0.00 | 2.59 ± 0.13 | 1.41 ± 0.08 |
| Muscle p-Akt (Ser473)/Akt | 1.00 ± 0.00 | 0.35 ± 0.02* | 0.78 ± 0.05 |
*p < 0.001 vs Saline group; **p < 0.01 vs IL group
Table 2: Gene Expression Changes in Fatty Liver Cells Treated with this compound[3]
| Gene Expression Status | Number of Genes |
| Highly expressed in fatty liver cells, decreased to normal levels after Gyp-XLIX treatment | 172 |
| Under-expressed in fatty liver cells, increased to normal levels after Gyp-XLIX treatment | 610 |
| Total Differentially Expressed Genes (DEGs) regulated by Gyp-XLIX | 782 |
Table 3: Effect of this compound on Serum Lipids in ApoE-/- Mice with Atherosclerosis[5]
| Parameter | Control Group | High-Fat Choline Diet (HFCD) Group | HFCD + GPE Group |
| Total Cholesterol (TC) (mmol/L) | 2.8 ± 0.4 | 15.2 ± 1.8 | 10.1 ± 1.2** |
| Triglycerides (TG) (mmol/L) | 0.6 ± 0.1 | 1.9 ± 0.3 | 1.2 ± 0.2 |
| Low-Density Lipoprotein Cholesterol (LDL-C) (mmol/L) | 0.5 ± 0.1 | 8.9 ± 1.1* | 5.3 ± 0.7 |
| High-Density Lipoprotein Cholesterol (HDL-C) (mmol/L) | 1.5 ± 0.2 | 0.8 ± 0.1* | 1.2 ± 0.1** |
*p < 0.01 vs Control group; **p < 0.05 vs HFCD group
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are crucial for understanding the research conducted on this compound.
Caption: this compound signaling pathway in metabolic regulation.
Caption: Experimental workflow for in vivo insulin resistance study.
Detailed Experimental Protocols
In Vivo Model of Insulin Resistance[1]
-
Animal Model: Adult male Sprague-Dawley rats (200-300 g) were used.
-
Housing: Animals were housed in sterilized cages with a 12-hour light/dark cycle, 50% humidity, and controlled temperature (22-24°C).
-
Experimental Groups:
-
Saline Group: Infused with saline.
-
Intralipid (IL) Group: Infused with a lipid emulsion to induce insulin resistance.
-
IL + Gyp-XLIX Group: Pretreated with this compound before lipid infusion.
-
-
This compound Administration: The specific dosage and route of administration for Gyp-XLIX pretreatment should be referenced from the primary literature for precise replication.
-
Hyperinsulinemic-Euglycemic Clamp: This technique, the gold standard for assessing insulin sensitivity, was performed on overnight-fasted rats.
-
Biochemical Analysis:
-
Plasma free fatty acid (FFA) levels were measured using a colorimetric kit.
-
Western blot analysis was used to determine the phosphorylation status of key proteins in the IRS1/PI3K/Akt and IκBα/NF-κB signaling pathways in the liver, gastrocnemius muscle, and epididymal fat.
-
Real-time fluorescence quantitative PCR (RT-qPCR) was employed to measure the mRNA expression of TNF-α, IL-6, and IL-1β.
-
-
Molecular Docking: AutoDock Vina software was used to perform molecular docking to evaluate the binding affinity between this compound and IKKβ.
In Vitro Model of Fatty Liver[2][3]
-
Cell Line: Human hepatocyte (LO2) cells were used.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Experimental Groups:
-
Control Group: Normal liver cells.
-
Fatty Liver Model Group: Fatty liver cells induced by an appropriate stimulus (e.g., free fatty acids).
-
Gyp-XLIX Treatment Group: Fatty liver cells treated with this compound.
-
-
Gene Expression Analysis: High-throughput sequencing was used to detect gene profiles and identify differentially expressed genes (DEGs).
-
Bioinformatic Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses were used to explore the biological functions of the DEGs. A long non-coding RNA (lncRNA)-mRNA co-expression network was constructed to identify key regulatory genes.
In Vivo Model of Atherosclerosis[4][5]
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a commonly used model for atherosclerosis research.
-
Diet: A high-fat choline diet (HFCD) was used to induce atherosclerosis.
-
Experimental Groups:
-
Control Group: Standard diet.
-
HFCD Group: Fed with HFCD.
-
HFCD + GPE Group: Fed with HFCD and treated with this compound.
-
-
Analysis:
-
Serum Lipids: Levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) were measured.
-
Atherosclerotic Plaque Analysis: Aortic plaque formation was assessed.
-
Gut Microbiota Analysis: 16S rRNA gene sequencing was performed on fecal samples to analyze the composition of the gut microbiota.
-
Metabolomics: Fecal concentrations of short-chain fatty acids (SCFAs) such as acetic acid, propionic acid, and butyric acid were measured. Plasma levels of trimethylamine N-oxide (TMAO) were also evaluated.
-
Inflammatory Markers: The expression of inflammatory markers was assessed.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for metabolic diseases, acting through multiple, interconnected pathways to improve insulin sensitivity, reduce inflammation, and modulate lipid metabolism and gut microbiota. The quantitative data from preclinical studies are compelling, but further research is warranted. Future investigations should focus on:
-
Clinical Trials: Translating the promising preclinical findings into human studies to evaluate the safety and efficacy of this compound in patients with metabolic syndrome, type 2 diabetes, and NAFLD.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Long-term Safety: Assessing the long-term safety profile of this compound administration.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with existing therapies for metabolic diseases.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel treatment for metabolic disorders. The detailed methodologies and summarized data herein should facilitate the design of future experiments and the development of this promising natural compound into a clinically effective therapeutic.
References
- 1. e-century.us [e-century.us]
- 2. e-century.us [e-century.us]
- 3. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE−/− Mice | MDPI [mdpi.com]
Gypenoside XLIX: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypenoside XLIX, a dammarane-type triterpenoid saponin isolated from the traditional Chinese herb Gynostemma pentaphyllum, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols and quantitative data associated with its purification. Furthermore, this document elucidates the key signaling pathways modulated by this compound, highlighting its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Introduction
Gynostemma pentaphyllum, colloquially known as Jiaogulan, has a long history of use in traditional medicine for treating a variety of ailments, including hyperlipidemia, inflammation, and cardiovascular diseases. The primary bioactive constituents of this plant are a diverse group of saponins known as gypenosides. Among these, this compound has garnered considerable attention for its potent and selective biological activities. This guide focuses on the technical aspects of the discovery, isolation, and characterization of this compound, providing a foundation for further research and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₅₂H₈₆O₂₁ |
| Molecular Weight | 1047.24 g/mol |
| CAS Number | 94987-08-3 |
| Type of Compound | Dammarane-type Triterpenoid Saponin |
| Botanical Source | Gynostemma pentaphyllum (Thunb.) Makino |
| Purity (Commercially available) | 95% - 99% |
| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
Discovery and Isolation of this compound
General Experimental Protocol for Isolation
The isolation of this compound from Gynostemma pentaphyllum is a multi-step process involving extraction and several stages of chromatographic purification.
3.1.1. Extraction
-
Plant Material Preparation: Dried and powdered aerial parts of Gynostemma pentaphyllum are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield of crude saponins.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
3.1.2. Purification
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol. The gypenosides, being polar glycosides, are concentrated in the n-butanol fraction.
-
Macroporous Resin Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous adsorption resin (e.g., Amberlite XAD-7). The column is washed with water to remove highly polar impurities, followed by elution with a gradient of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Silica Gel Chromatography: Fractions enriched with this compound are further purified by silica gel column chromatography, eluting with a solvent system such as chloroform-methanol-water in a stepwise gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase preparative HPLC on a C18 column. A gradient of acetonitrile in water is commonly used as the mobile phase to yield this compound with high purity.
Quantitative Data
While specific yield and purity data from the original isolation of this compound are not available, the following table presents representative data for the isolation of gypenosides from Gynostemma pentaphyllum based on similar studies.
| Purification Step | Typical Yield | Typical Purity |
| Crude Ethanol Extract | 10-15% of dry plant material | Low |
| n-Butanol Fraction | 2-4% of dry plant material | Moderate |
| Macroporous Resin Eluate | 0.5-1% of dry plant material | High |
| Preparative HPLC | Varies depending on the abundance of the specific gypenoside | >95% |
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| MS Technique | Ionization Mode | Observed m/z |
| UPLC-MS/MS | Negative Electrospray Ionization (ESI-) | 1045.5 → 118.9 |
Nuclear Magnetic Resonance Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment of this compound, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties. While the specific chemical shifts from the original publication are not available, modern analytical techniques provide high-resolution spectra for structural confirmation.
Biological Activities and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, primarily related to its anti-inflammatory and metabolic regulatory effects. These activities are mediated through its interaction with several key signaling pathways.
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by modulating the following pathways:
-
NF-κB Signaling Pathway: It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[1]
-
PPAR-α Activation: this compound is a selective activator of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), which plays a crucial role in lipid metabolism and inflammation. Activation of PPAR-α by this compound leads to the suppression of inflammatory responses.[1]
-
NLRP3 Inflammasome: It has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response.[2]
// Nodes Gyp_XLIX [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARa [label="PPAR-α", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Gyp_XLIX -> PPARa [label="Activates", color="#34A853", fontcolor="#202124"]; Gyp_XLIX -> NFkB [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Gyp_XLIX -> NLRP3 [label="Inhibits", color="#FBBC05", fontcolor="#202124"]; PPARa -> NFkB [label="Inhibits", style=dashed, color="#5F6368", fontcolor="#202124"]; NFkB -> Inflammation [label="Promotes", color="#EA4335", fontcolor="#202124"]; NLRP3 -> Inflammation [label="Promotes", color="#FBBC05", fontcolor="#202124"]; } caption: "this compound Anti-inflammatory Signaling Pathways"
Metabolic Regulation
This compound has been investigated for its potential in managing metabolic disorders.
-
Insulin Sensitivity: It has been shown to improve insulin sensitivity, suggesting its potential as a therapeutic agent for insulin resistance.[3] The proposed mechanism involves the attenuation of inflammation-induced impairment of the IRS1/PI3K/Akt insulin signaling pathway.[3]
// Nodes Gyp_XLIX [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRS1_PI3K_Akt [label="IRS1/PI3K/Akt Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Insulin_Sensitivity [label="Improved Insulin\nSensitivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Gyp_XLIX -> Inflammation [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Inflammation -> IRS1_PI3K_Akt [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; IRS1_PI3K_Akt -> Insulin_Sensitivity [label="Leads to", color="#34A853", fontcolor="#202124"]; } caption: "this compound and Insulin Sensitivity"
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and purification of this compound from Gynostemma pentaphyllum.
// Nodes Start [label="Dried Gynostemma pentaphyllum Powder", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Ethanol Extraction"]; Concentration1 [label="Concentration"]; Partitioning [label="Solvent Partitioning"]; nButanol [label="n-Butanol Fraction"]; MacroporousResin [label="Macroporous Resin Chromatography"]; SilicaGel [label="Silica Gel Chromatography"]; PrepHPLC [label="Preparative HPLC"]; End [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Extraction; Extraction -> Concentration1; Concentration1 -> Partitioning; Partitioning -> nButanol; nButanol -> MacroporousResin; MacroporousResin -> SilicaGel; SilicaGel -> PrepHPLC; PrepHPLC -> End; } caption: "Isolation and Purification Workflow for this compound"
Conclusion
This compound stands out as a promising bioactive compound from Gynostemma pentaphyllum with well-documented anti-inflammatory and metabolic regulatory properties. This technical guide has provided a detailed, albeit reconstructed, protocol for its isolation and an overview of its known biological activities and mechanisms of action. The information compiled herein aims to facilitate further research into the therapeutic applications of this compound and to serve as a practical resource for scientists in the field of natural product drug discovery. Further investigation into the full spectrum of its pharmacological effects and its potential for clinical development is warranted.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. Saponins derived from Gynostemma pentaphyllum regulate triglyceride and cholesterol metabolism and the mechanisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical composition of tetraploid Gynostemma pentaphyllum gypenosides and their suppression on inflammatory response by NF‐κB/MAPKs/AP‐1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Gypenoside XLIX: A Comprehensive Technical Guide to its Molecular Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypenoside XLIX, a dammarane-type glycoside isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets and its mechanisms of action. Through a comprehensive review of preclinical studies, this document elucidates the key signaling pathways modulated by this compound, highlighting its potential therapeutic applications in inflammatory diseases, metabolic disorders, and cancer. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
This compound is a prominent saponin found in Gynostemma pentaphyllum, a traditional Chinese medicine.[1] Accumulating evidence suggests that this compound exerts potent anti-inflammatory, antioxidant, and metabolic regulatory effects. Understanding the precise molecular targets and signaling pathways underlying these effects is crucial for its development as a therapeutic agent. This guide synthesizes the current knowledge on this compound's molecular interactions, providing a foundational resource for the scientific community.
Key Molecular Targets and Signaling Pathways
This compound modulates several key signaling pathways involved in inflammation, metabolism, and cell survival. The primary molecular targets identified to date include Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), IκB kinase β (IKKβ), and components of the PI3K/AKT signaling cascade.
PPAR-α Activation
This compound is a selective activator of PPAR-α, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[1][2] Activation of PPAR-α by this compound leads to the downstream inhibition of pro-inflammatory mediators.
-
Mechanism of Action: By binding to and activating PPAR-α, this compound inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by cytokines like TNF-α.[1] This inhibition occurs at the transcriptional level, as evidenced by the suppression of VCAM-1 promoter activity.[1] The inhibitory effect of this compound on VCAM-1 expression is abolished by the PPAR-α antagonist MK-886, confirming the PPAR-α-dependent mechanism.[1]
Inhibition of the IKKβ/NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. This compound has been shown to suppress the activation of this pathway by targeting IKKβ, a key kinase responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.
-
Mechanism of Action: In a rat model of insulin resistance, this compound treatment attenuated the impairment of the IRS1/PI3K/Akt insulin signaling pathway in the liver and skeletal muscle.[3] This was accompanied by an inhibition of lipid-stimulated NF-κB activation and a reduction in the mRNA expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[3] Molecular docking studies further support the potential of this compound to directly target the IKKβ protein.[3] By inhibiting IKKβ, this compound prevents the nuclear translocation of NF-κB and the subsequent transcription of inflammatory genes.[3]
Modulation of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway in various contexts, including sepsis-induced intestinal injury and ischemic stroke.
-
Mechanism of Action: In a model of sepsis-induced intestinal injury, this compound was found to inhibit cell death by modifying the PI3K/AKT signaling pathway, thereby protecting the intestinal barrier.[4] In the context of ischemic stroke, this compound was observed to promote neuronal mitochondrial autophagy and reduce the accumulation of reactive oxygen species (ROS) by regulating the PI3K/AKT/FOXO1 signaling pathway.[5] Furthermore, in gastric cancer cells, gypenosides have been shown to induce apoptosis by inhibiting the PI3K/AKT/mTOR pathway.[6]
Activation of the Nrf2-Keap1 and Sirt1/Nrf2 Antioxidant Pathways
This compound exhibits significant antioxidant properties by activating the Nrf2-Keap1 and Sirt1/Nrf2 signaling pathways, which are crucial for cellular defense against oxidative stress.
-
Mechanism of Action: In a model of sepsis-induced intestinal injury, this compound enhanced the levels of antioxidant enzymes and reduced the accumulation of ROS by activating the Nrf2-Keap1 pathway.[4] In a separate study on septic acute lung injury, this compound was found to inhibit ROS levels and the NLRP3 inflammasome, an effect potentially mediated by the Sirt1/Nrf2 signaling pathway.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
| Parameter | Model/System | Treatment | Concentration/Dose | Effect | Reference |
| VCAM-1 Promoter Activity | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound + TNF-α | 0-300 µM | Concentration-dependent inhibition | [1] |
| Insulin Sensitivity (SSGIR) | Sprague-Dawley Rats (Lipid Infusion) | This compound Pretreatment | Not specified | Partial prevention of the decrease in steady-state glucose infusion rate | [3] |
| Intestinal Injury | Sepsis Mouse Model | This compound | 40 mg/kg (intraperitoneal) | Alleviation of intestinal pathological damage | [4] |
| Acute Lung Injury | Sepsis Mouse Model | This compound | 40 mg/kg (intraperitoneal) | Alleviation of pathological damage in lung tissues | [7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for target identification.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for molecular target identification.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for the identification of this compound's molecular targets.
Western Blot Analysis
This protocol is for the detection of protein expression and phosphorylation status in cells or tissues treated with this compound.
-
Cell/Tissue Lysis:
-
Treat cells or tissues with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Homogenize tissues in lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IKKβ, IKKβ, p-NF-κB, NF-κB, p-Akt, Akt, VCAM-1, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for the analysis of mRNA expression of target genes in response to this compound treatment.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells or tissues with this compound.
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for target genes (e.g., TNF-α, IL-1β, IL-6, VCAM-1) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
-
Molecular Docking
This protocol provides a general outline for in silico prediction of the binding affinity between this compound and a target protein.
-
Ligand and Receptor Preparation:
-
Obtain the 3D structure of this compound from a chemical database or draw it using molecular modeling software.
-
Optimize the ligand structure to its lowest energy conformation.
-
Obtain the 3D structure of the target protein (e.g., IKKβ) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation:
-
Define the binding site on the target protein.
-
Use a docking program (e.g., AutoDock Vina) to perform the docking simulation.
-
The program will generate multiple binding poses of the ligand within the receptor's active site.
-
-
Analysis:
-
Analyze the docking results to identify the best binding pose based on the binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Visualize the ligand-protein complex to understand the binding mode.
-
Conclusion and Future Directions
This compound is a multi-target natural product with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and cell survival makes it a compelling candidate for the development of novel therapies for a range of diseases. Future research should focus on further elucidating its molecular mechanisms, identifying additional targets, and evaluating its efficacy and safety in clinical trials. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for advancing these research endeavors.
References
- 1. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-century.us [e-century.us]
- 4. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLIX and Its Role in Mitigating Insulin Resistance: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vivo effects of Gypenoside XLIX (Gyp-XLIX), a dammarane-type glycoside isolated from Gynostemma pentaphyllum, on insulin resistance. The document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The primary focus is on a significant study that elucidates the compound's efficacy and its mode of action in a lipid-induced insulin resistance model.
In Vivo Efficacy of this compound in an Insulin-Resistant Rat Model
A pivotal study demonstrated that Gyp-XLIX significantly alleviates insulin resistance in vivo.[1] The hyperinsulinemic-euglycemic clamp technique, a gold standard for assessing insulin sensitivity, was employed to quantify the effects of Gyp-XLIX in Sprague-Dawley rats rendered insulin-resistant through lipid infusion.[1]
The results indicated that a single intravenous injection of Gyp-XLIX at a dose of 4 mg/kg partially but significantly reversed the lipid-induced decrease in the steady-state glucose infusion rate (SSGIR), a direct measure of whole-body insulin sensitivity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the study, showcasing the impact of Gyp-XLIX on systemic insulin sensitivity and related biochemical markers.
Table 1: Effect of this compound on Whole-Body Insulin Sensitivity
| Experimental Group | Treatment | Steady-State Glucose Infusion Rate (SSGIR) (mg/Kg/min) | % Change from Lipid Group |
| Saline | Saline Infusion | 14.79 ± 0.54 | N/A |
| Lipid (IL) | Lipid Infusion | 3.95 ± 0.23 | N/A |
| Lipid + Gyp-XLIX (IL+Gyp-XLIX) | Lipid Infusion + Gyp-XLIX (4 mg/kg) | 8.72 ± 0.21 | +120.8% |
| Data are presented as mean ± SEM. P < 0.01 for IL+Gyp-XLIX vs. IL group.[1] |
Table 2: Effect of this compound on Insulin Signaling Pathway Proteins in Liver and Muscle
| Tissue | Protein | Saline Group (Relative Density) | Lipid Group (Relative Density) | Lipid + Gyp-XLIX Group (Relative Density) |
| Liver | p-IRS1 (Ser307) | Baseline | Increased | Decreased vs. Lipid |
| p-PI3K p85 | Baseline | Decreased | Increased vs. Lipid | |
| p-Akt (Ser473) | Baseline | Decreased | Increased vs. Lipid | |
| Gastrocnemius Muscle | p-IRS1 (Ser307) | Baseline | Increased | Decreased vs. Lipid |
| p-PI3K p85 | Baseline | Decreased | Increased vs. Lipid | |
| p-Akt (Ser473) | Baseline | Decreased | Increased vs. Lipid | |
| Qualitative summary based on Western blot results presented in the study.[1] |
Table 3: Effect of this compound on Inflammatory Markers
| Tissue | Marker | Saline Group | Lipid Group | Lipid + Gyp-XLIX Group |
| Liver | p-IκBα | Baseline | Increased | Decreased vs. Lipid |
| Nuclear NF-κB p65 | Baseline | Increased | Decreased vs. Lipid | |
| TNF-α mRNA | Baseline | Increased | Decreased vs. Lipid | |
| IL-1β mRNA | Baseline | Increased | Decreased vs. Lipid | |
| IL-6 mRNA | Baseline | Increased | Decreased vs. Lipid | |
| Gastrocnemius Muscle | p-IκBα | Baseline | Increased | Decreased vs. Lipid |
| Nuclear NF-κB p65 | Baseline | Increased | Decreased vs. Lipid | |
| TNF-α mRNA | Baseline | Increased | Decreased vs. Lipid | |
| IL-1β mRNA | Baseline | Increased | Decreased vs. Lipid | |
| IL-6 mRNA | Baseline | Increased | Decreased vs. Lipid | |
| Qualitative summary based on Western blot and RT-qPCR results.[1] |
Proposed Mechanism of Action
This compound appears to improve insulin sensitivity primarily by mitigating inflammation in key metabolic tissues like the liver and skeletal muscle.[1] The proposed mechanism involves the inhibition of the canonical proinflammatory IKKβ/NF-κB signaling pathway.[1]
Elevated levels of free fatty acids (FFAs) are known to activate the IKKβ/NF-κB pathway, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These cytokines can, in turn, impair insulin signaling by promoting the inhibitory serine phosphorylation of Insulin Receptor Substrate 1 (IRS1).[1] This serine phosphorylation prevents the proper downstream signaling through the PI3K/Akt pathway, which is crucial for insulin-mediated glucose uptake and metabolism.[2][3]
Gyp-XLIX intervenes by suppressing the activation of the IKKβ/NF-κB pathway.[1] This action reduces the expression of inflammatory cytokines, thereby protecting the insulin signaling cascade from inflammatory damage. The result is a restoration of the PI3K/Akt pathway's activity, leading to improved insulin sensitivity.[1] Molecular docking studies further support this mechanism, suggesting a high binding affinity between Gyp-XLIX and the IKKβ protein.[1]
This anti-inflammatory mechanism is consistent with findings for structurally similar compounds like Ginsenoside Rg1, which also improves insulin resistance by inhibiting inflammation and promoting the PI3K/Akt pathway.[1][4]
Experimental Protocols
The following section details the methodologies employed in the primary in vivo study.
Animal Model and Treatment
-
Species: Adult male Sprague-Dawley rats (200-300 g).[1]
-
Housing: Sterilized cages with 12h light/dark cycles, 50% humidity, and controlled temperature (22-24°C).[1]
-
Groups:
-
Saline Group: Infused with saline.
-
Lipid Group (IL): Infused with lipid to induce insulin resistance.
-
Lipid + Gyp-XLIX Group (IL+Gyp-XLIX): Pretreated with Gyp-XLIX followed by lipid infusion.[1]
-
-
This compound Administration: A single intravenous (i.v.) injection at a dose of 4 mg/kg.[1]
Induction of Acute Insulin Resistance
-
A short-term lipid infusion was used to induce severe insulin resistance, characterized by a sharp increase in plasma free fatty acid (FFA) concentration.[1]
Hyperinsulinemic-Euglycemic Clamp
-
Purpose: To assess whole-body insulin sensitivity.[1]
-
Procedure:
-
Rats were fasted overnight prior to the clamp procedure.
-
A continuous infusion of insulin was administered to maintain a hyperinsulinemic state.
-
A variable infusion of glucose was simultaneously administered to maintain euglycemia (normal blood glucose levels).
-
The steady-state glucose infusion rate (SSGIR) required to maintain euglycemia was measured. A lower SSGIR indicates a higher degree of insulin resistance.[1]
-
Biochemical and Molecular Analyses
-
Plasma FFA Measurement: Plasma free fatty acid levels were measured using a colorimetric kit.[1]
-
Western Blot Analysis:
-
Tissues (liver, gastrocnemius muscle, epididymis fat) were harvested and protein lysates were prepared.
-
Proteins were separated by SDS-PAGE and transferred to membranes.
-
Membranes were probed with primary antibodies against key signaling proteins of the IRS1/PI3K/Akt and IκBα/NF-κB pathways.[1]
-
Protein bands were visualized and quantified to determine the levels of total and phosphorylated proteins.[1]
-
-
Real-time Quantitative PCR (RT-qPCR):
-
Total RNA was extracted from liver and gastrocnemius muscle.
-
cDNA was synthesized via reverse transcription.
-
The mRNA expression levels of inflammatory cytokines (TNF-α, IL-6, and IL-1β) were determined by RT-qPCR.[1]
-
Conclusion and Future Directions
The available in vivo data strongly suggest that this compound is a promising therapeutic agent for combating insulin resistance.[1] Its ability to improve insulin sensitivity is mechanistically linked to the suppression of inflammation-induced impairment of the insulin signaling pathway in liver and skeletal muscle.[1]
While the reversal of insulin resistance was not complete in the acute model studied, this may be related to the pharmacokinetics of a single-dose administration.[1] Further research is warranted to explore the effects of chronic administration of Gyp-XLIX in long-term models of insulin resistance, such as those induced by a high-fat diet. Additionally, investigating other potential mechanisms, such as the modulation of AMP-activated protein kinase (AMPK) or effects on gut microbiota, which have been observed with mixed gypenosides, could provide a more complete picture of the therapeutic potential of this compound.[5][6]
References
- 1. e-century.us [e-century.us]
- 2. Ginsenosides for the treatment of insulin resistance and diabetes: Therapeutic perspectives and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLUT4 On the move - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rg1 ameliorates palmitic acid-induced insulin resistance in HepG2 cells in association with modulating Akt and JNK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gypenosides Reduced the Risk of Overweight and Insulin Resistance in C57BL/6J Mice through Modulating Adipose Thermogenesis and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gypenoside XLIX in Atherosclerosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. The pathogenesis of atherosclerosis is multifaceted, involving lipid dysregulation, endothelial dysfunction, inflammation, and oxidative stress. Gypenoside XLIX, a dammarane-type glycoside and a prominent component of the traditional Chinese medicine Gynostemma pentaphyllum, has emerged as a promising therapeutic agent in atherosclerosis research.[1][2][3] Possessing a range of pharmacological activities, including anti-inflammatory, lipid-regulating, and anti-oxidative effects, this compound targets multiple key pathways in the development and progression of atherosclerosis.[2][4]
This technical guide provides an in-depth overview of the core mechanisms of this compound in atherosclerosis, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanisms of Action
This compound exerts its anti-atherosclerotic effects through several interconnected mechanisms, primarily focusing on inhibiting inflammation, regulating lipid metabolism and foam cell formation, and preventing endothelial cell apoptosis.
Anti-Inflammatory Effects
Chronic inflammation in the arterial wall is a hallmark of atherosclerosis. This compound has been shown to suppress inflammatory responses through the modulation of key signaling pathways such as NF-κB and PPAR-α.
-
NF-κB Pathway Inhibition: this compound can inhibit the activation of Nuclear Factor-kappaB (NF-κB), a central regulator of inflammation.[5][6] By suppressing NF-κB, it down-regulates the expression of downstream pro-inflammatory molecules, including Intercellular Adhesion Molecule-1 (ICAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1), which are crucial for the recruitment of monocytes to the arterial wall.[5]
-
PPAR-α Activation: this compound acts as a selective Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) activator.[3][7] Activation of PPAR-α inhibits the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, thereby reducing the adhesion of leukocytes and mitigating the inflammatory cascade.[3]
Regulation of Lipid Metabolism and Foam Cell Formation
Dyslipidemia and the formation of macrophage-derived foam cells are critical early events in atherogenesis. This compound modulates these processes by improving lipid profiles and enhancing cholesterol efflux.
-
Lipid Profile Improvement: In animal models of atherosclerosis, treatment with gypenosides has been shown to reverse dyslipidemia, characterized by reducing serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[1][8]
-
Inhibition of Foam Cell Formation: this compound inhibits the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, a key step in their transformation into foam cells.[9] This is achieved by restoring autophagy flux, a cellular cleaning process, through the Sirt1-FOXO1 signaling pathway.[9][10]
-
Promotion of Cholesterol Efflux: Gypenosides have been suggested to activate Liver X receptor-alpha (LXRα), a nuclear receptor that plays a pivotal role in cholesterol homeostasis.[11] Activation of LXRα upregulates the expression of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are essential for mediating cholesterol efflux from macrophages to HDL particles.[11][12]
Protection Against Endothelial Cell Apoptosis
Endothelial cell apoptosis compromises the integrity of the vascular endothelium, promoting lipid infiltration and inflammation. Gypenosides protect against this process by activating pro-survival signaling pathways.
-
PI3K/Akt/Bad Pathway Activation: Gypenosides have been demonstrated to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[8][13] Activated Akt phosphorylates and inactivates the pro-apoptotic protein Bad. This prevents the release of cytochrome c from the mitochondria and subsequent activation of caspases, thereby inhibiting the apoptotic cascade in endothelial cells.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related gypenosides from preclinical atherosclerosis studies.
Table 1: Effects of Gypenoside Treatment on Serum Lipids in ApoE-/- Mice [8]
| Parameter | Model Group (ApoE-/-) | Gypenoside-Treated Group | Simvastatin-Treated Group |
| TC (mmol/L) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| TG (mmol/L) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| LDL-C (mmol/L) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| HDL-C (mmol/L) | Significantly Decreased | Significantly Increased | Significantly Increased |
Table 2: Effects of Gypenoside Treatment on Inflammatory and Apoptotic Markers
| Marker | Stimulus | Cell/Animal Model | Treatment | Observed Effect | Reference |
| ICAM-1, MCP-1 | High-Fat Diet | Rat Aorta | Gypenosides | Reduced Expression (P<0.01) | [5] |
| NF-κBp65 | High-Fat Diet | Rat Aorta | Gypenosides | Reduced Expression (P<0.01) | [5] |
| VCAM-1 | TNF-α | HUVECs | This compound (0-300 µM) | Concentration-dependent Inhibition | [3] |
| Cleaved Caspase 3 | High-Fat Diet | ApoE-/- Mouse Aorta | Gypenosides | Significantly Decreased Activity (P<0.01) | [8] |
| p-Akt / p-Bad | ox-LDL | EA.hy926 Cells | Gypenosides | Increased Phosphorylation | [8] |
Experimental Protocols & Workflows
This section details common methodologies used to investigate the effects of this compound in atherosclerosis research.
General Experimental Workflow
A typical research workflow involves both in vivo animal models and in vitro cell-based assays to comprehensively evaluate the compound's efficacy and mechanism.
Key Experimental Methodologies
-
In Vivo Atherosclerosis Model:
-
Animals: Apolipoprotein E-deficient (ApoE-/-) mice are commonly used as they spontaneously develop atherosclerotic lesions.
-
Diet: Mice are fed a high-fat or high-fat choline diet for a period of 8-12 weeks to accelerate plaque formation.[1][14]
-
Treatment: this compound is administered orally via gavage daily for the duration of the study. A control group receives the vehicle, and a positive control group may receive a statin like simvastatin.[8]
-
Analysis: At the end of the study, aortas are harvested, and atherosclerotic lesion size is quantified using Oil Red O staining.[15] Blood is collected to measure serum lipid profiles using commercial ELISA kits.[1]
-
-
Macrophage Foam Cell Formation Assay:
-
Cell Line: Human monocytic THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).[9]
-
Induction: Differentiated macrophages are incubated with ox-LDL (e.g., 50-100 µg/mL) for 24-48 hours to induce lipid uptake and foam cell formation.[9][16]
-
Treatment: Cells are co-incubated or pre-treated with various concentrations of this compound.
-
Quantification: Intracellular lipid accumulation is visualized and quantified by staining with Oil Red O or Bodipy 493/503.[12]
-
-
Western Blot Analysis:
-
Purpose: To quantify the expression levels of specific proteins in key signaling pathways (e.g., PI3K, Akt, NF-κB, ABCA1).
-
Protocol: Cells or homogenized aortic tissues are lysed to extract total protein. Proteins are separated by size using SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[8]
-
-
Endothelial Cell Apoptosis Assay:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or the EA.hy926 cell line are used.[8][17]
-
Induction: Apoptosis is induced by treating cells with ox-LDL.
-
Treatment: Cells are pre-treated with this compound before the addition of ox-LDL.
-
Detection: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit via flow cytometry.[18] Alternatively, the activity of key apoptotic proteins like caspase-3 can be measured using colorimetric assay kits.[8]
-
Conclusion and Future Directions
This compound demonstrates significant potential as a multi-target therapeutic agent for the prevention and treatment of atherosclerosis. Its ability to concurrently mitigate inflammation, correct dyslipidemia, inhibit foam cell formation, and protect the vascular endothelium addresses several critical aspects of the disease's pathology. The activation of protective signaling pathways such as PPAR-α, LXRα, and PI3K/Akt, coupled with the inhibition of pro-inflammatory pathways like NF-κB, provides a strong mechanistic basis for its observed anti-atherosclerotic effects.
Future research should focus on clinical trials to validate these preclinical findings in human subjects. Further investigation into its effects on gut microbiota and the resulting metabolic changes could provide additional insights into its systemic benefits.[2][14] The development of optimized delivery systems could also enhance the bioavailability and therapeutic efficacy of this compound, paving the way for its potential use as a novel therapy in the management of cardiovascular disease.
References
- 1. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE−/− Mice [mdpi.com]
- 2. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Effect and mechanism of gypenoside on the inflammatory molecular expression in high-fat induced atherosclerosis rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates acute liver injury: Emphasis on NF-κB/PPAR-α/NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gypenoside Inhibits Endothelial Cell Apoptosis in Atherosclerosis by Modulating Mitochondria through PI3K/Akt/Bad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gypenoside inhibits ox-LDL uptake and foam cell formation through enhancing Sirt1-FOXO1 mediated autophagy flux restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gypenoside Inhibits Endothelial Cell Apoptosis in Atherosclerosis by Modulating Mitochondria through PI3K/Akt/Bad Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ginsenoside Compound K Attenuates Ox-LDL-Mediated Macrophage Inflammation and Foam Cell Formation via Autophagy Induction and Modulating NF-κB, p38, and JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gypenoside XVII Prevents Atherosclerosis by Attenuating Endothelial Apoptosis and Oxidative Stress: Insight into the ERα-Mediated PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Gypenoside XLIX: A Deep Dive into its Neuroprotective Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gypenoside XLIX, a dammarane-type glycoside isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide synthesizes the current scientific understanding of this compound's neuroprotective properties, focusing on its mechanisms of action, supported by quantitative data from key preclinical studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic strategies for neurological disorders.
Recent studies have demonstrated the efficacy of this compound in various models of neurological damage, including ischemic stroke and sepsis-associated encephalopathy.[1][2] Its neuroprotective effects are attributed to its multifaceted pharmacological activities, which include potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[3][4] These effects are mediated through the modulation of several critical signaling pathways, positioning this compound as a compelling candidate for further investigation and development.
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the key quantitative findings from in vitro and in vivo studies, providing a clear comparison of the experimental conditions and observed neuroprotective outcomes.
Table 1: In Vitro Neuroprotective Effects of this compound
| Experimental Model | Cell Type | Insult | This compound Concentration | Measured Outcome | Result | p-value | Reference |
| Ischemic Stroke | Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 12.5 µM | Cell Viability | Significantly Increased | p < 0.01 | [1] |
| Ischemic Stroke | Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 12.5 µM | Apoptosis | Significantly Reduced | p < 0.01 | [1] |
| Ischemic Stroke | Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | 12.5 µM | Reactive Oxygen Species (ROS) Levels | Significantly Decreased | p < 0.001 | [1] |
| Inflammation | BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Not Specified | Neuroinflammation | Alleviated | Not Specified | [2] |
| Inflammation | Human Umbilical Vein Endothelial Cells (HUVECs) | Tumor Necrosis Factor-alpha (TNF-α) | 0-300 µM | VCAM-1 Promoter Activity | Concentration-dependent Inhibition | Not Specified | [5] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Experimental Model | Animal Model | Insult | This compound Dosage | Measured Outcome | Result | p-value | Reference |
| Ischemic Stroke | Rats | Middle Cerebral Artery Occlusion (MCAO) | Not Specified | Infarct Volume | Decreased | p < 0.001 | [1] |
| Ischemic Stroke | Rats | Middle Cerebral Artery Occlusion (MCAO) | Not Specified | Brain Edema | Decreased | p < 0.01 | [1] |
| Ischemic Stroke | Rats | Middle Cerebral Artery Occlusion (MCAO) | Not Specified | TUNEL-positive Cells (Apoptosis) | Decreased | p < 0.001 | [1] |
| Ischemic Stroke | Rats | Middle Cerebral Artery Occlusion (MCAO) | Not Specified | Antioxidant Enzyme Levels (SOD, GSH-Px, CAT) | Elevated | p < 0.001 | [1] |
| Sepsis-Associated Encephalopathy | Mice | Cecal Ligation and Puncture (CLP) | Not Specified | Survival Rate | Increased | Not Specified | [2] |
| Sepsis-Associated Encephalopathy | Mice | Cecal Ligation and Puncture (CLP) | Not Specified | Blood-Brain Barrier Breakdown | Decreased | Not Specified | [2] |
| Sepsis-Associated Encephalopathy | Mice | Cecal Ligation and Puncture (CLP) | Not Specified | Neuroinflammation | Alleviated | Not Specified | [2] |
| Sepsis-Associated Encephalopathy | Mice | Cecal Ligation and Puncture (CLP) | Not Specified | Oxidative Stress | Reduced | Not Specified | [2] |
Key Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects by modulating several interconnected signaling pathways. The diagrams below, generated using Graphviz, illustrate these complex interactions.
PI3K/Akt/FOXO1 Signaling Pathway
In the context of ischemic stroke, this compound has been shown to activate the PI3K/Akt signaling pathway while inhibiting the downstream transcription factor FOXO1.[1] This modulation promotes neuronal survival and mitochondrial autophagy, thereby reducing ischemic brain injury.[1]
Caption: this compound activates the PI3K/Akt pathway, leading to FOXO1 inhibition and promoting neuroprotection.
Sirt1/Nrf2 Signaling Pathway
This compound has been observed to activate the Sirt1/Nrf2 signaling pathway.[6] This activation is crucial for its antioxidant effects, as Nrf2 is a key transcription factor that regulates the expression of antioxidant enzymes. By activating this pathway, this compound helps to mitigate oxidative stress, a major contributor to neuronal damage.
Caption: this compound activates the Sirt1/Nrf2 pathway to enhance antioxidant defenses.
PPAR-α and NF-κB Signaling Pathways
This compound is a known activator of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[5][7] Activation of PPAR-α by this compound leads to the inhibition of the pro-inflammatory NF-κB signaling pathway.[8] This dual action of activating an anti-inflammatory receptor while inhibiting a key pro-inflammatory pathway underscores its potent anti-inflammatory and neuroprotective properties.[2][8]
Caption: this compound activates PPAR-α, which in turn inhibits the NF-κB inflammatory pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the cited studies on this compound.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model is a widely used in vitro method to simulate ischemic conditions in neuronal cells.
Experimental Workflow:
Caption: Workflow for the in vitro Oxygen-Glucose Deprivation (OGD) experiment.
Detailed Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured to an appropriate confluency.
-
Pre-treatment: Cells are pre-treated with this compound (e.g., 12.5 µM) or a vehicle control for a specified duration before the insult.[1]
-
OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period to induce ischemic-like conditions.[9]
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with the normal culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation.
-
Assessment of Neuroprotection: Various assays are performed to quantify the neuroprotective effects of this compound. These include:
-
Cell Viability: Assessed using methods like the CCK-8 assay.[1]
-
Apoptosis: Measured by techniques such as flow cytometry after staining with Annexin V and propidium iodide.[1]
-
Reactive Oxygen Species (ROS) Production: Quantified using ELISA or fluorescent probes.[1]
-
Protein Expression: Levels of key proteins in signaling pathways are determined by Western blotting.[1]
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model in rodents is a standard preclinical model of focal cerebral ischemia that mimics human stroke.
Experimental Workflow:
Caption: Workflow for the in vivo Middle Cerebral Artery Occlusion (MCAO) model.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley or other suitable rodent strains are used.
-
MCAO Procedure:
-
Anesthesia is induced and maintained throughout the surgical procedure.
-
The common carotid artery, external carotid artery, and internal carotid artery are exposed.
-
A nylon monofilament suture is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.[10]
-
-
Treatment: this compound or a vehicle is administered at a predetermined dosage and time point (e.g., before or after MCAO).
-
Reperfusion: After a specific duration of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion of the ischemic territory.[10]
-
Post-MCAO Assessment:
-
Neurological Deficit Scoring: Behavioral tests are conducted to assess the extent of neurological impairment.
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[1]
-
Brain Edema: The extent of brain swelling is measured.[1]
-
Histological and Immunohistochemical Analysis: Brain sections are analyzed for markers of apoptosis (e.g., TUNEL staining), inflammation, and neuronal survival.[1]
-
Biochemical Assays: Brain tissue homogenates are used to measure levels of antioxidant enzymes and other relevant biomarkers.[1]
-
Conclusion
This compound demonstrates significant neuroprotective properties in preclinical models of neurological disorders, particularly those with an ischemic or inflammatory component. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt/FOXO1, Sirt1/Nrf2, and PPAR-α/NF-κB. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future investigations should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound, as well as its efficacy in a broader range of neurological disease models, to pave the way for potential clinical applications.
References
- 1. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of Gypenosides: A review on preclinical studies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Ginsenoside Rd protects cerebral endothelial cells from oxygen-glucose deprivation/reoxygenation induced pyroptosis via inhibiting SLC5A1 mediated sodium influx - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatiotemporal Protein Atlas of Cell Death-Related Molecules in the Rat MCAO Stroke Model [en-journal.org]
Methodological & Application
Gypenoside XLIX extraction and purification protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gypenoside XLIX, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and insulin-sensitizing effects. These application notes provide a detailed protocol for the extraction and purification of this compound, compiled from established methodologies. Furthermore, we present key signaling pathways modulated by this compound, offering insights into its mechanism of action. This document is intended to serve as a comprehensive resource for researchers engaged in the study and development of this promising natural compound.
Extraction and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from the dried aerial parts of Gynostemma pentaphyllum. The process involves an initial solvent extraction followed by column chromatography purification steps.
Experimental Protocol: Extraction
-
Material Preparation:
-
Air-dry the aerial parts of Gynostemma pentaphyllum.
-
Grind the dried plant material into a coarse powder.
-
-
Ethanol Reflux Extraction:
-
Mix the powdered plant material with 65-75% ethanol in a weight-to-volume ratio of 1:3 to 1:6 (e.g., 100 g of powder in 300-600 mL of ethanol solution)[1].
-
Perform reflux extraction by heating the mixture at a controlled temperature for a specified duration. A common practice is to repeat the extraction process 2-3 times to ensure maximum yield.
-
After each extraction, filter the mixture to separate the extract from the plant residue.
-
Combine the filtrates from all extraction cycles.
-
-
Concentration:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator until the ethanol is completely removed, resulting in a concentrated aqueous extract.
-
Experimental Protocol: Purification
-
Macroporous Resin Column Chromatography:
-
Pass the concentrated aqueous extract through a macroporous resin column (e.g., Amberlite XAD7-HP) for initial purification and enrichment of gypenosides[2].
-
First, elute the column with water to remove sugars and other polar impurities until the eluent is clear.
-
Subsequently, elute the column with an alcohol solution (e.g., ethanol) to release the adsorbed gypenosides.
-
Collect the alcohol eluent and concentrate it under reduced pressure to remove the alcohol.
-
-
Liquid-Liquid Extraction:
-
The resulting concentrated gypenoside fraction can be further purified by liquid-liquid extraction using an organic solvent such as n-butanol or a combination of n-butanol and ethyl acetate[1]. This step helps to separate gypenosides from other less polar compounds.
-
-
Silica Gel Column Chromatography:
-
For higher purity, the gypenoside-rich fraction can be subjected to silica gel column chromatography[3].
-
The specific solvent system for elution will depend on the polarity of the target gypenosides and should be optimized using thin-layer chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
Quantitative Data
The following table summarizes quantitative data related to the purification and analysis of gypenosides.
| Parameter | Method | Result | Reference |
| Purity Increase | Amberlite XAD7-HP column chromatography | Increased from 24% to 83% by weight | [2] |
| Final Purity | Liquid-liquid extraction with n-butanol and ethyl acetate | 98.3% mass percent | [1] |
| Analytical Method | UPLC-MS/MS | Linear range: 2–3000 ng/mL | [5][6][7] |
| Recovery | UPLC-MS/MS | > 93.2% | [5] |
| Intra- and Inter-day Precision | UPLC-MS/MS | Within 12.9% | [5] |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways.
Inhibition of the NF-κB Signaling Pathway
This compound demonstrates significant anti-inflammatory effects by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway. It has been shown to act as a peroxisome proliferator-activated receptor-alpha (PPAR-α) activator, which can lead to the suppression of NF-κB activation[8]. This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6[2].
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the PI3K/Akt Signaling Pathway
This compound has been observed to improve insulin sensitivity by modulating the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. In conditions of insulin resistance, this pathway is often impaired. This compound can attenuate this impairment, leading to enhanced glucose uptake and utilization[2][9]. It has been shown to reverse the lipid-induced damage to this pathway, suggesting its potential in managing metabolic disorders[2].
Caption: this compound modulates the PI3K/Akt signaling pathway.
Experimental Workflow
The overall experimental workflow for the extraction, purification, and analysis of this compound is depicted below.
Caption: Workflow for this compound extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. e-century.us [e-century.us]
- 3. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates acute liver injury: Emphasis on NF-κB/PPAR-α/NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLIX: Application Notes and Protocols for In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLIX is a dammarane-type glycoside, a prominent saponin isolated from the traditional Chinese herb Gynostemma pentaphyllum. Emerging research has highlighted its diverse pharmacological activities, positioning it as a compound of significant interest for therapeutic development. In vitro studies have demonstrated its potential in oncology, inflammation, and neuroprotection. These application notes provide a comprehensive overview of the use of this compound in cell culture models, including detailed experimental protocols and data summaries to guide researchers in their investigations.
Biological Activities and Mechanisms of Action
This compound exerts its effects through the modulation of several key signaling pathways. Its primary mechanisms of action in in vitro models include:
-
Anti-Cancer Effects: this compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines. A key mechanism is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[1]
-
Anti-Inflammatory Effects: this compound demonstrates potent anti-inflammatory properties by inhibiting the activation of the NF-κB pathway.[2][3][4] It also acts as a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator, which contributes to its anti-inflammatory and lipid-regulating effects.[5][6]
-
Neuroprotective Effects: Preclinical studies suggest that gypenosides, including this compound, possess neuroprotective properties, although the precise mechanisms are still under investigation.[7]
-
Metabolic Regulation: this compound has been observed to influence lipid metabolism, suggesting potential applications in metabolic disorders.[5][6]
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data reported for this compound and related gypenosides in various in vitro cell culture models.
Table 1: IC50 Values of Gypenosides in Cancer Cell Lines
| Gypenoside | Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| Gypenosides (mixture) | T24 | Bladder Cancer | 550 µg/mL | 24 h | [1] |
| Gypenosides (mixture) | 5637 | Bladder Cancer | 180 µg/mL | 24 h | [1] |
| Gypenoside L | 769-P | Renal Cell Carcinoma | 60 µM | 48 h | [8][9] |
| Gypenoside L | ACHN | Renal Cell Carcinoma | 70 µM | 48 h | [8][9] |
| Gypenoside LI | 769-P | Renal Cell Carcinoma | 45 µM | 48 h | [8][9] |
| Gypenoside LI | ACHN | Renal Cell Carcinoma | 55 µM | 48 h | [8][9] |
Table 2: Effective Concentrations of this compound in Non-Cancer In Vitro Models
| Application | Cell Line | Model | Effective Concentration | Effect | Citation |
| Anti-inflammation | RAW264.7 | LPS-induced inflammation | 40 µM | Attenuated inflammatory injury | [4] |
| Anti-inflammation | THP-1, HUVEC | LPS- and TNF-α-induced NF-κB activation | EC50: 10.1 µM | Inhibited NF-κB activation | [3] |
| Metabolic Regulation | Fatty liver cells | Lipid mixture-induced steatosis | 50 µM | Altered gene expression related to lipid metabolism | [5][6] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the in vitro effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
This compound (dissolved in DMSO and diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other solubilizing agent
-
96-well plates
-
Appropriate cell culture medium and supplements
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for PI3K/AKT Signaling Pathway
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PI3K/AKT pathway after this compound treatment.
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-PI3K, anti-AKT, anti-phospho-AKT, anti-mTOR, anti-phospho-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes
This protocol measures the changes in mRNA expression of NF-κB target genes (e.g., TNF-α, IL-6, IL-1β) in response to this compound.
Materials:
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound and an inflammatory stimulus (e.g., LPS). Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene, and cDNA template.
-
qPCR Amplification: Perform the qPCR using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Mandatory Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and survival, and induction of apoptosis in cancer cells.
Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: A general experimental workflow for investigating the in vitro effects of this compound on a cell culture model.
References
- 1. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates acute liver injury: Emphasis on NF-κB/PPAR-α/NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
Application Notes and Protocols for Gypenoside XLIX in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Gypenoside XLIX to animal models for preclinical research, focusing on oral gavage and intravenous injection routes. The information is compiled to ensure safe and effective delivery of the compound for pharmacokinetic and pharmacodynamic studies.
Compound Information
This compound is a dammarane-type saponin and a major active component of Gynostemma pentaphyllum. It is known for its poor water solubility, which necessitates specific formulation strategies for in vivo administration.
Solubility Profile:
-
Aqueous solutions: Poorly soluble.
-
Organic solvents: Soluble in Dimethyl Sulfoxide (DMSO), methanol, and ethanol.
Pharmacokinetic Profile in Rodents
Understanding the pharmacokinetic properties of this compound is crucial for designing meaningful in vivo experiments. The following data has been reported in Sprague-Dawley rats.
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| Half-life (t½) | 1.6 ± 1.7 hours | 1.8 ± 0.6 hours[1] |
| Oral Bioavailability | - | 0.14%[1] |
Due to its very low oral bioavailability, direct administration to the gastrointestinal tract via oral gavage is a common method for studying its effects, while intravenous administration allows for bypassing absorption barriers.
Experimental Protocols
Oral Gavage Formulation and Administration
Objective: To prepare a homogenous suspension of this compound for oral administration to rodents.
Materials:
-
This compound powder
-
0.5% Methylcellulose (MC) solution with 0.2% Tween 80
-
Sterile water
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
Oral gavage needles (appropriate size for the animal model)
Protocol for Preparing 0.5% Methylcellulose with 0.2% Tween 80 Vehicle:
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
While stirring, slowly add the methylcellulose powder to the heated water. It will form a milky suspension.
-
Remove the suspension from the heat and add the remaining two-thirds of the volume as ice-cold sterile water. The solution should become clear.
-
Continue stirring in a cold environment (e.g., cold room or on ice) until the methylcellulose is fully dissolved.
-
Add Tween 80 to a final concentration of 0.2% and stir until completely mixed.
-
Store the vehicle at 4°C.
Protocol for Preparing this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder and place it in a sterile container.
-
Add a small amount of the prepared 0.5% methylcellulose with 0.2% Tween 80 vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining volume of the vehicle while continuously stirring or vortexing to form a uniform suspension.
-
For a more homogenous suspension, sonicate the mixture in a bath sonicator for 10-15 minutes.
-
Visually inspect the suspension for any large particles. It should appear uniform.
-
Prepare the suspension fresh daily. If storage is necessary, keep it at 4°C and ensure it is thoroughly resuspended before each use.
Administration:
-
Dosage: A dosage of 5 mg/kg has been used in rats for pharmacokinetic studies. For efficacy studies in mice, an intraperitoneal dose of 40 mg/kg has been reported, which can serve as a starting point for oral dosage range finding.
-
Procedure: Use an appropriately sized oral gavage needle for the animal (e.g., 20-22 gauge for mice). Ensure the animal is properly restrained to avoid injury. Administer the suspension slowly into the stomach.
Intravenous Injection Formulation and Administration
Objective: To prepare a clear, sterile solution of this compound for intravenous administration to rodents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
0.9% Sterile Saline
-
Sterile vials
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol for Preparing this compound Solution:
-
Initial Dissolution: Dissolve the accurately weighed this compound powder in a minimal amount of sterile DMSO. For example, prepare a stock solution of 10-20 mg/mL in DMSO. Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Dilution in Saline: The final concentration of DMSO in the injectable solution must be kept to a minimum to avoid toxicity. For mice, the final DMSO concentration should ideally be below 10%, and for single injections, a concentration of 1-5% is often recommended to minimize potential side effects.
-
Calculate the required volume of the this compound stock solution and 0.9% sterile saline to achieve the desired final dose concentration and a safe DMSO percentage.
-
Slowly add the this compound in DMSO stock solution to the sterile saline while gently mixing. It is critical to add the DMSO solution to the saline and not the other way around to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The solution must be clear for intravenous injection.
-
Prepare the solution fresh just before administration.
Administration:
-
Dosage: Dosages of 1.0, 2.0, and 4.0 mg/kg have been used for intravenous administration in rats.
-
Procedure: Administer the solution via the tail vein. Use an appropriate needle size for the animal. The injection should be performed slowly to observe for any immediate adverse reactions.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, primarily involved in inflammation and cellular stress responses.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study investigating the effects of this compound is outlined below.
Caption: General experimental workflow for this compound in vivo studies.
Data Summary
The following table summarizes the key quantitative data for the preparation and administration of this compound.
| Parameter | Oral Gavage | Intravenous Injection |
| Vehicle | 0.5% Methylcellulose with 0.2% Tween 80 | 0.9% Sterile Saline with minimal DMSO |
| Typical Dosage (Rats) | 5 mg/kg | 1.0 - 4.0 mg/kg |
| Typical Dosage (Mice) | Starting point: 40 mg/kg (based on IP dose) | To be determined based on study design |
| Maximum DMSO Concentration | N/A | < 10% (ideally 1-5%) |
| Preparation | Fresh daily suspension | Fresh daily solution |
| Administration Route | Stomach | Tail Vein |
Disclaimer: These protocols and application notes are intended for guidance in a research setting. Researchers should adapt these protocols based on their specific experimental needs and in accordance with their institution's animal care and use committee guidelines. It is essential to perform small-scale pilot studies to determine the optimal dosage and formulation for each specific animal model and experimental condition.
References
Application Notes and Protocols for High-Throughput Screening with Gypenoside XLIX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLIX is a dammarane-type glycoside, a prominent bioactive component isolated from Gynostemma pentaphyllum, a traditional Chinese medicine.[1] Emerging research has identified this compound as a modulator of several key signaling pathways implicated in inflammation, metabolic disorders, and oxidative stress. Its ability to selectively activate Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and inhibit the IKKβ/NF-κB signaling pathway makes it a compound of significant interest for drug discovery and development.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of these pathways.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals actively engaged in high-throughput screening, lead discovery, and the investigation of novel therapeutic agents targeting inflammatory and metabolic diseases.
Data Presentation
The following table summarizes the key quantitative data for this compound based on published literature. This information is critical for designing dose-response experiments and interpreting screening results.
| Parameter | Value | Assay System | Target Pathway | Reference |
| EC50 | 10.1 µM | PPAR-α Luciferase Reporter Assay in HEK293 cells | PPAR-α Activation | [1] |
| Concentration Range | 0 - 300 µM | VCAM-1 Promoter Activity Assay in HUVECs | NF-κB Inhibition | [3] |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of multiple signaling pathways. Understanding these pathways is essential for the design of relevant HTS assays.
PPAR-α Activation and NF-κB Inhibition Pathway
This compound is a selective activator of PPAR-α.[2] Activation of PPAR-α leads to the downstream inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This dual action makes this compound a valuable tool for screening for anti-inflammatory compounds.
Caption: this compound activates PPAR-α, which in turn inhibits the IKKβ/NF-κB pathway.
PI3K/AKT Signaling Pathway
This compound has been observed to modulate the PI3K/AKT signaling pathway, which is crucial for cell survival, growth, and proliferation.[4] Modulation of this pathway is a key strategy in cancer and metabolic disease research.
Caption: this compound modulates the PI3K/AKT signaling cascade.
Nrf2-Keap1 Antioxidant Pathway
This compound can activate the Nrf2-Keap1 pathway, a primary cellular defense mechanism against oxidative stress.[5] This makes it a useful tool for screening for compounds with antioxidant and cytoprotective properties.
Caption: this compound disrupts Keap1-Nrf2 interaction, leading to Nrf2 activation.
Experimental Protocols for High-Throughput Screening
The following are detailed protocols for HTS assays designed to identify and characterize modulators of the signaling pathways affected by this compound.
Protocol 1: PPAR-α Activation HTS Assay (Luciferase Reporter)
This assay is designed to identify compounds that activate the PPAR-α receptor, using this compound as a positive control.
Objective: To quantify the activation of PPAR-α in a high-throughput format.
Principle: A cell line co-transfected with a PPAR-α expression vector and a reporter plasmid containing a PPAR response element (PPRE) driving the expression of luciferase is used. Activation of PPAR-α by a ligand leads to the expression of luciferase, which is quantified by measuring luminescence.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
PPAR-α expression plasmid
-
PPRE-luciferase reporter plasmid
-
Transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (positive control)
-
Luciferase assay reagent
-
384-well white, clear-bottom assay plates
-
Automated liquid handling system
-
Luminometer plate reader
Workflow Diagram:
Caption: HTS workflow for the PPAR-α luciferase reporter assay.
Procedure:
-
Cell Seeding: Seed HEK293T cells into 384-well white, clear-bottom plates at a density of 10,000 cells/well in 40 µL of complete medium.
-
Transfection: After 24 hours, co-transfect the cells with the PPAR-α expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Addition: 24 hours post-transfection, add 100 nL of test compounds and this compound (as a positive control, final concentration range 1 µM to 100 µM) to the assay plates using an automated liquid handling system.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Signal Detection: Add 20 µL of luciferase assay reagent to each well and measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of activation relative to the positive control (this compound).
-
Determine the EC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: NF-κB Inhibition HTS Assay (High-Content Imaging)
This assay is designed to identify compounds that inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Objective: To quantify the nuclear translocation of NF-κB p65 in a high-throughput format.
Principle: Cells are stimulated with an inflammatory agent (e.g., TNF-α) to induce NF-κB p65 translocation. Cells are then fixed, permeabilized, and stained with an antibody against p65 and a nuclear counterstain (e.g., DAPI). The amount of p65 in the nucleus is quantified using an automated high-content imaging system.
Materials:
-
HeLa or THP-1 cells
-
TNF-α (stimulant)
-
This compound (positive control for inhibition)
-
384-well black, clear-bottom imaging plates
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI (nuclear stain)
-
Fixation and permeabilization buffers
-
Automated liquid handling system
-
High-content imaging system
Workflow Diagram:
Caption: HTS workflow for the NF-κB high-content imaging assay.
Procedure:
-
Cell Seeding: Seed HeLa or THP-1 cells into 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Add test compounds and this compound (as a positive control) to the cells and incubate for 1 hour.
-
Stimulation: Add TNF-α (final concentration 10 ng/mL) to all wells except the negative control and incubate for 30 minutes.
-
Fixation and Staining: Fix, permeabilize, and stain the cells with the anti-p65 primary antibody, a fluorescently labeled secondary antibody, and DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system and analyze the nuclear translocation of p65 using the associated software.
Data Analysis:
-
Quantify the ratio of nuclear to cytoplasmic p65 fluorescence intensity.
-
Calculate the percentage of inhibition of translocation for each compound.
-
Determine the IC50 values for active compounds.
Conclusion
This compound is a versatile pharmacological tool for the high-throughput screening of novel modulators of key signaling pathways involved in inflammation, metabolic disease, and oxidative stress. The protocols and data presented in these application notes provide a robust framework for initiating HTS campaigns to discover and characterize new chemical entities with therapeutic potential. The use of this compound as a reference compound will aid in the validation of assay performance and the interpretation of screening results.
References
- 1. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Gypenoside XLIX Treatment in Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known effects of Gypenoside XLIX on Human Umbilical Vein Endothelial Cells (HUVECs) and detailed protocols for key in vitro assays. This compound, a dammarane-type glycoside isolated from Gynostemma pentaphyllum, has demonstrated potential as a modulator of endothelial cell function, particularly in the context of inflammation.
Overview of this compound Effects on HUVECs
This compound has been identified as a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) activator.[1][2] Its primary characterized effect in HUVECs is the inhibition of cytokine-induced inflammation. Specifically, this compound has been shown to concentration-dependently inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α).[1] This anti-inflammatory action is mediated through a PPAR-α-dependent pathway, which in turn suppresses the activation of the nuclear factor-kappaB (NF-κB) signaling pathway.[3][4]
While the anti-inflammatory effects are documented, specific quantitative data on the effects of this compound on HUVEC viability, apoptosis, migration, and tube formation are not extensively available in the reviewed literature. The following sections provide detailed protocols for these key assays, which can be adapted for the investigation of this compound's comprehensive effects on endothelial cell biology.
Quantitative Data
The primary quantitative data available for this compound treatment in HUVECs pertains to the inhibition of TNF-α-induced VCAM-1 expression.
Table 1: Effect of this compound on TNF-α-Induced VCAM-1 Promoter Activity in HUVECs [1]
| This compound Concentration (µM) | Inhibition of VCAM-1 Promoter Activity |
| 0 - 300 | Concentration-dependent inhibition |
Note: Specific percentage inhibition values at discrete concentrations are not provided in the source material, but a clear dose-dependent relationship was established.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on HUVECs.
Cell Culture
Protocol 1: HUVEC Culture
-
Culture Medium: Prepare Endothelial Growth Medium (EGM) supplemented with 2% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate growth factors (e.g., VEGF, bFGF).
-
Cell Seeding: Seed cryopreserved HUVECs onto gelatin-coated T-75 flasks.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and subculture at a ratio of 1:3 to 1:4. Use cells between passages 3 and 7 for experiments to ensure phenotypic stability.
VCAM-1 Expression Assay
Protocol 2: TNF-α-Induced VCAM-1 Expression Assay
-
Cell Seeding: Seed HUVECs in gelatin-coated 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh EGM containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 300 µM) and incubate for 2 hours.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Analysis:
-
For Protein Analysis (Western Blot or ELISA): Lyse the cells and collect the protein lysate.
-
For mRNA Analysis (RT-qPCR): Lyse the cells and extract total RNA.
-
-
Quantification: Determine VCAM-1 protein or mRNA levels relative to a housekeeping gene (e.g., GAPDH or β-actin).
Cell Viability Assay
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed HUVECs in a gelatin-coated 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh EGM containing a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value if applicable.
Apoptosis Assay
Protocol 4: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed HUVECs in a 6-well plate and treat with desired concentrations of this compound for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Detach the cells using Trypsin-EDTA, collect them by centrifugation, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Migration Assay
Protocol 5: Wound Healing (Scratch) Assay
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile p200 pipette tip.
-
Treatment: Wash with PBS to remove detached cells and replace the medium with fresh EGM containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Tube Formation Assay
Protocol 6: In Vitro Angiogenesis (Tube Formation) Assay
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Polymerize the gel by incubating at 37°C for 30-60 minutes.
-
Cell Suspension: Resuspend HUVECs in EGM containing the desired concentrations of this compound.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel at a density of 2 x 10⁴ cells/well.
-
Incubation: Incubate the plate at 37°C for 4-12 hours.
-
Image Acquisition: Visualize the formation of capillary-like structures using an inverted microscope and capture images.
-
Quantitative Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[5]
Visualizations
Figure 1. Signaling pathway of this compound in HUVECs.
Figure 2. General experimental workflow for assessing this compound effects.
References
- 1. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Study of Gypenoside XLIX in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gypenoside XLIX is a dammarane-type triterpene saponin isolated from Gynostemma pentaphyllum. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and insulin-sensitizing effects.[1] A thorough understanding of its pharmacokinetic profile is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for designing and conducting a pharmacokinetic study of this compound in rats, including bioanalytical method development, animal study procedures, and data analysis.
The protocols outlined below are based on established and validated methods from the scientific literature, providing a robust framework for researchers.[2][3][4][5][6] The primary analytical technique described is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity for the quantification of this compound in biological matrices.[3][4][6]
Experimental Protocols
Animal Studies
A comprehensive pharmacokinetic study involves both intravenous (IV) and oral (PO) administration to determine key parameters, including bioavailability.
2.1.1. Animals and Housing
-
Species: Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow for at least one week of acclimatization before the experiment.
-
Fasting: Fast animals for 12 hours prior to dosing, with free access to water.
2.1.2. Dosing Regimen
-
Intravenous (IV) Administration:
-
Oral (PO) Administration:
-
Dose: 5 mg/kg.[4]
-
Vehicle: A suitable vehicle for oral gavage, such as 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Administration: Administer via oral gavage.
-
2.1.3. Blood Sample Collection
-
Sampling Route: Collect blood from the jugular vein or retro-orbital plexus.
-
Time Points:
-
IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
PO Administration: 0 (pre-dose), 5, 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing:
-
Collect approximately 0.3 mL of blood into heparinized tubes at each time point.
-
Centrifuge at 4000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalytical Method: UPLC-MS/MS
This method provides the sensitivity and selectivity required for the quantification of this compound in rat plasma.
2.2.1. Materials and Reagents
-
This compound (purity > 98%)
-
Internal Standard (IS): Gypenoside A or Saikosaponin B2.[3][4]
-
Acetonitrile, Methanol, and Formic Acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
2.2.2. Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).
-
Protocol 1: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma, add 150 µL of methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
-
-
Protocol 2: Solid-Phase Extraction (SPE) [2][3]
-
Use a suitable SPE cartridge (e.g., Oasis HLB).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma (pre-treated with 100 µL of water).
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
-
2.2.3. UPLC-MS/MS Conditions
The following table summarizes the typical instrument parameters for the analysis of this compound.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or similar |
| Column | Waters XBridge BEH C18 (4.6 x 50 mm, 2.5 µm) or UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2][7] |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid)[4][6] |
| Gradient | Optimized for separation of this compound and IS |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 1045.6 → 913.5 or 1045.5 → 118.9[3][4]Gypenoside A (IS): m/z 897.5 → 765.4[3] |
| Collision Gas | Argon[2] |
2.2.4. Method Validation
The bioanalytical method should be validated according to FDA guidelines, including assessments of:
-
Linearity: Calibration curves should be prepared over a suitable concentration range (e.g., 2-7500 ng/mL).[3][4]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).[3]
-
Recovery and Matrix Effect: To ensure that the extraction process is efficient and that plasma components do not interfere with ionization.[4][5]
-
Stability: Stability of this compound in plasma under various conditions (bench-top, freeze-thaw, long-term storage).[2]
Data Presentation
Pharmacokinetic parameters should be calculated using non-compartmental analysis software (e.g., DAS 2.0).[2] The following tables summarize key pharmacokinetic parameters for this compound from the literature.
Table 1: Pharmacokinetic Parameters of this compound after Intravenous (IV) Administration in Rats
| Dose (mg/kg) | t½ (h) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | CL (L/h/kg) | Vz (L/kg) |
| 1.0 | 3.17 ± 1.01 | 1923.5 ± 62.5 | 1926.6 ± 62.3 | 0.52 ± 0.02 | 1.2 ± 1.3 |
| 2.0 | 3.07 ± 0.65 | - | - | - | - |
| 4.0 | 4.00 ± 0.98 | - | - | - | - |
| Data are presented as mean ± SD. Data for the 1.0 mg/kg dose are from He et al. (2022), and data for the 2.0 and 4.0 mg/kg doses are from Guo et al. (2017). Dashes indicate data not reported in the cited source.[2][4] |
Table 2: Pharmacokinetic Parameters of this compound after Oral (PO) Administration in Rats
| Dose (mg/kg) | t½ (h) | Tmax (h) | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | F (%) |
| 5.0 | 1.8 ± 0.6 | 0.5 | 8.1 ± 0.9 | 13.7 ± 2.5 | 15.4 ± 2.2 | 0.14 |
| Data are presented as mean ± SD. F (%) indicates oral bioavailability. Data are from He et al. (2022).[4][5] |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic study of this compound in rats.
Caption: Workflow for a pharmacokinetic study of this compound in rats.
Potential Metabolic Pathway
While the specific metabolic pathways of this compound are not extensively detailed in the literature, it is known that gypenosides, as saponins, can be metabolized by gut microbiota. This can lead to deglycosylation, which may affect their absorption and bioavailability. The low oral bioavailability of this compound (0.14%) suggests extensive first-pass metabolism or poor absorption.[4][5]
Caption: Putative metabolic pathway for orally administered this compound.
Conclusion
The protocols and data presented here provide a comprehensive guide for conducting a pharmacokinetic study of this compound in rats. The UPLC-MS/MS method offers a reliable and sensitive approach for quantification in plasma. The reported pharmacokinetic parameters indicate that this compound has a short half-life and very low oral bioavailability in rats.[4][5] These findings are essential for designing further preclinical and clinical studies, including dose selection and frequency, and for developing strategies to improve its oral absorption and systemic exposure.
References
- 1. e-century.us [e-century.us]
- 2. 2024.sci-hub.cat [2024.sci-hub.cat]
- 3. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Gypenoside XLIX: A Tool for Investigating the NF-κB Signaling Pathway
Application Notes for Researchers
Introduction: Gypenoside XLIX, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, immune function, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers. This compound provides a valuable pharmacological tool for researchers studying the intricacies of NF-κB signaling and for professionals in drug development exploring novel anti-inflammatory therapeutics.
Mechanism of Action: this compound exerts its inhibitory effects on the NF-κB pathway through a multi-faceted mechanism. A primary mode of action involves the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1][3] Activation of PPAR-α by this compound interferes with NF-κB signaling, leading to a downstream reduction in the expression of pro-inflammatory genes.
Furthermore, this compound has been demonstrated to prevent the degradation of IκBα, an endogenous inhibitor of NF-κB.[1][2][4] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by IκB proteins. Upon stimulation by various inducers (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate gene transcription. This compound treatment restores cytosolic IκBα levels and inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby attenuating the inflammatory cascade.[1][2][4] Some evidence also suggests a potential inhibitory effect on the IKKβ protein, a key component of the IKK complex.[4]
Applications in Research: this compound is a versatile compound for studying various aspects of NF-κB signaling:
-
Anti-inflammatory Research: Its ability to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 makes it an ideal agent for investigating inflammatory processes in vitro and in vivo.[4][5]
-
Drug Discovery: As a natural product with demonstrated efficacy in cellular and animal models of inflammation, this compound can serve as a lead compound for the development of novel anti-inflammatory drugs.[3][6]
-
Signal Transduction Studies: Researchers can utilize this compound to dissect the crosstalk between the PPAR-α and NF-κB signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound in the context of its effects on the NF-κB pathway and related signaling.
| Parameter | Value | Cell/System | Comments | Reference |
| EC50 (PPAR-α Activation) | 10.1 µM | HEK293 cells transfected with tK-PPREx3-Luc reporter | This compound enhanced PPAR-α luciferase activity. | [1] |
| In vitro concentration | 40 µM | RAW264.7 cells | Used to evaluate the palliative effect on LPS-induced inflammation. | [3] |
| In vivo dosage | 40 mg/kg | Mice (intraperitoneal injection) | Investigated protective effects against sepsis-induced intestinal damage. | [6] |
Key Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., PEI)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Stimulant (e.g., LPS or TNF-α)
-
This compound
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[7]
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8]
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL or TNF-α at 20 ng/mL) for 6-24 hours.[2]
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.[8]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as relative luciferase activity.[10]
Western Blot for NF-κB Pathway Proteins
This protocol is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway, such as p65, IκBα, and phospho-IκBα.
Materials:
-
Cell line (e.g., THP-1 monocytes or HUVECs)
-
Stimulant (e.g., LPS or TNF-α)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with this compound before stimulating with an NF-κB activator.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[11] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of total protein per lane and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
Materials:
-
Cell line
-
Stimulant (e.g., TNF-α)
-
This compound
-
Nuclear extraction kit
-
Biotin- or radioactively-labeled oligonucleotide probe containing the NF-κB consensus sequence
-
Unlabeled ("cold") competitor probe
-
Poly(dI-dC)
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
TBE buffer
-
Detection system (chemiluminescence or autoradiography)
Procedure:
-
Cell Treatment and Nuclear Extraction: Treat cells with this compound and/or a stimulant. Prepare nuclear extracts using a commercial kit or a standard protocol.[13]
-
Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.[13] For competition experiments, add an excess of unlabeled probe to a parallel reaction to confirm specificity.[13]
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel in TBE buffer.[14]
-
Transfer and Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using an appropriate method (chemiluminescence for biotin-labeled probes or autoradiography for radioactive probes).
-
Analysis: A "shifted" band indicates the formation of an NF-κB-DNA complex. The intensity of this band corresponds to the amount of active NF-κB.[13] A supershift assay can be performed by adding an antibody specific to an NF-κB subunit (e.g., p65) to the binding reaction, which will result in a further shift of the band.[13]
Visualizations
Caption: this compound inhibits the NF-κB pathway via PPAR-α activation and IKK inhibition.
Caption: General experimental workflow for studying this compound effects on the NF-κB pathway.
References
- 1. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound alleviates acute liver injury: Emphasis on NF-κB/PPAR-α/NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. This compound attenuates sepsis-induced splenic injury through inhibiting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. bowdish.ca [bowdish.ca]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. EMSA [celldeath.de]
- 14. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
Application Notes: Gypenoside XLIX in Ischemic Stroke Models
Introduction
Gypenoside XLIX, a major active saponin derived from Gynostemma pentaphyllum, has demonstrated significant neuroprotective properties in preclinical models of ischemic stroke.[1][2][3] Ischemic stroke, a leading cause of long-term disability and mortality, is characterized by neuronal death and mitochondrial dysfunction resulting from interrupted blood flow to the brain.[1][4] this compound has emerged as a promising therapeutic agent due to its ability to mitigate key pathological processes in stroke, including oxidative stress, apoptosis, and inflammation.[1][2][5] Research indicates that its protective effects are largely mediated through the activation of specific signaling pathways that enhance neuronal survival and mitochondrial function.[1][2][3]
These notes provide a comprehensive overview of the application of this compound in established in vitro and in vivo models of ischemic stroke, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.
Mechanism of Action: PI3K/Akt/FOXO1 Pathway
This compound exerts its neuroprotective effects primarily by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][6] This activation leads to the downstream inhibition of the Forkhead box protein O1 (FOXO1), a transcription factor involved in apoptosis and cell cycle arrest.[1][6] By activating PI3K/Akt and subsequently suppressing FOXO1, this compound promotes neuronal survival, enhances mitochondrial autophagy (mitophagy) to clear damaged mitochondria, and reduces oxidative stress.[1][2][4]
The proposed signaling cascade is as follows:
-
Ischemic conditions (e.g., oxygen-glucose deprivation) lead to neuronal injury and mitochondrial dysfunction.
-
This compound binds to and enhances the activity of PI3K.[4][7]
-
Activated PI3K phosphorylates and activates Akt (p-Akt).[1][6]
-
p-Akt phosphorylates FOXO1, leading to its inactivation and exclusion from the nucleus.[1]
-
This cascade enhances the expression of mitophagy-related proteins (PINK1, Parkin, Beclin-1, LC3) and reduces apoptosis.[1][2]
-
Ultimately, this leads to reduced infarct volume, decreased brain edema, and improved neurological function.[1][2][8]
Quantitative Data Summary
The efficacy of this compound has been quantified in both cell culture and animal models of ischemic stroke.
Table 1: In Vitro Effects of this compound on Oxygen-Glucose Deprivation (OGD) Model
| Parameter Measured | Model | Treatment Group | Result | Significance | Reference |
| Cell Viability | OGD Neurons | OGD + this compound (12.5 μM) | Significant increase vs. OGD | p < 0.01 | [1][4] |
| Apoptosis Rate | OGD Neurons | OGD + this compound (12.5 μM) | Significant decrease vs. OGD | p < 0.01 | [1][2] |
| ROS Levels | OGD Neurons | OGD + this compound (12.5 μM) | Significant decrease vs. OGD | p < 0.001 | [1][2] |
| p-PI3K Expression | OGD Neurons | OGD + this compound (12.5 μM) | Enhanced vs. OGD | - | [1][2] |
| p-Akt Expression | OGD Neurons | OGD + this compound (12.5 μM) | Enhanced vs. OGD | - | [1][2] |
| FOXO1 Expression | OGD Neurons | OGD + this compound (12.5 μM) | Suppressed vs. OGD | p < 0.05 | [1][2] |
| Mitophagy Proteins | OGD Neurons | OGD + this compound (12.5 μM) | Increased Beclin-1, LC3, PINK1, Parkin | p < 0.001 | [1][2] |
Table 2: In Vivo Effects of this compound on Middle Cerebral Artery Occlusion (MCAO) Rat Model
| Parameter Measured | Model | Treatment Group | Result | Significance | Reference |
| Infarct Volume | MCAO Rats | MCAO + this compound | Significant decrease vs. MCAO | p < 0.001 | [1][2] |
| Brain Edema | MCAO Rats | MCAO + this compound | Significant decrease vs. MCAO | p < 0.01 | [1][2] |
| Neurological Score | MCAO Rats | MCAO + this compound | Significantly improved score vs. MCAO | p < 0.01 | [4] |
| TUNEL-Positive Cells | MCAO Rats | MCAO + this compound | Significant decrease vs. MCAO | p < 0.001 | [1][2] |
| Mitochondrial Potential | MCAO Rats | MCAO + this compound | Elevated vs. MCAO | - | [1][2] |
| Antioxidant Enzymes | MCAO Rats | MCAO + this compound | Increased SOD, GSH-Px, CAT levels | p < 0.001 | [1][2] |
Experimental Protocols and Workflow
Reproducible and standardized protocols are crucial for evaluating the therapeutic potential of this compound.
Protocol 1: Oxygen-Glucose Deprivation (OGD) In Vitro Model
This protocol simulates ischemic conditions in cultured neuronal cells.
-
Cell Culture : Culture primary neurons or a neuronal cell line (e.g., PC12) under standard conditions.
-
OGD Induction :
-
Replace the normal culture medium with a glucose-free medium (e.g., Earle's Balanced Salt Solution).
-
Transfer the cells to a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a duration sufficient to induce injury (e.g., 2-4 hours).
-
-
Reperfusion and Treatment :
-
After the OGD period, replace the glucose-free medium with the original complete culture medium.
-
Add this compound to the medium at the desired concentration (e.g., 6.25, 12.5, 18.75 µM).[4] An optimal concentration of 12.5 µM has been identified for promoting neuronal viability.[1][4]
-
Incubate for a further 24 hours.
-
-
Analysis :
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) In Vivo Model
This protocol creates a focal ischemic stroke in rodents.
-
Animal Preparation :
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetize the animal using an appropriate agent (e.g., 2.5% sodium pentobarbital, 40 mg/kg, intraperitoneally).[4]
-
-
MCAO Surgery :
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture (e.g., 4-0) via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[4]
-
Keep the suture in place for a defined period (e.g., 90-120 minutes) to induce ischemia.
-
Withdraw the suture to allow for reperfusion.
-
-
Drug Administration :
-
Administer this compound (dosage to be determined by dose-response studies) or vehicle via an appropriate route (e.g., intragastric gavage or intravenous injection) at a specific time point relative to the MCAO procedure (e.g., during or after reperfusion).[8]
-
-
Post-Operative Assessment :
-
Neurological Deficit Scoring : At 24 hours post-MCAO, evaluate neurological function using a standardized scale, such as the modified Neurological Severity Score (NSS).[4]
-
Tissue Harvesting : Euthanize the animals at a set time point (e.g., 24 or 48 hours) and perfuse with saline. Harvest the brains for further analysis.
-
-
Analysis :
-
Infarct Volume : Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).[8] The non-infarcted tissue will stain red, while the infarcted area remains pale. Calculate the percentage of infarct volume.
-
Brain Edema : Calculate brain water content by comparing the wet and dry weights of the brain hemispheres.[8]
-
Apoptosis : Perform TUNEL staining on brain sections to identify apoptotic cells.[8]
-
Histology and Immunohistochemistry : Analyze brain sections for markers of inflammation, neuronal damage, and protein expression.
-
Biochemical Assays : Use brain homogenates to measure levels of antioxidant enzymes (SOD, CAT, GSH-Px) and other relevant markers.[1][2]
-
References
- 1. Frontiers | this compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke [frontiersin.org]
- 2. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Gypenoside XLIX Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the molecular effects of Gypenoside XLIX on cultured cells. This document includes detailed protocols for cell culture, treatment with this compound, protein extraction, and immunoblotting, along with data presentation guidelines and visualizations of key signaling pathways.
This compound, a major active saponin isolated from Gynostemma pentaphyllum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Western blot analysis is a crucial technique to elucidate the mechanisms underlying these effects by quantifying changes in protein expression within critical signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key cellular signaling pathways involved in cell survival, apoptosis, autophagy, and inflammation.
-
PI3K/AKT/FOXO1 Pathway: this compound has been observed to activate the PI3K/AKT pathway, leading to the phosphorylation of AKT and subsequent inhibition of the transcription factor FOXO1.[3][4] This pathway is central to promoting cell survival and regulating autophagy.[4][5]
-
Sirt1/Nrf2 Pathway: this compound can activate the Sirt1/Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress.[6] This activation can lead to the inhibition of the NLRP3 inflammasome, thereby reducing inflammation.[6]
-
NF-κB Pathway: this compound has been demonstrated to inhibit the activation of NF-κB, a key regulator of inflammation.[1] This inhibition is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1]
-
Apoptosis Pathway: this compound can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to the activation of caspases.[7][8]
-
Autophagy Pathway: this compound has been shown to influence autophagy, a cellular process of degradation and recycling.[2] Key markers for monitoring autophagy by Western blot include the conversion of LC3-I to LC3-II and the degradation of p62.[9]
Data Presentation
The following tables summarize the expected quantitative changes in protein expression following this compound treatment, based on published findings. The fold change or percentage change is relative to untreated or vehicle-treated control cells.
Table 1: PI3K/AKT/FOXO1 Signaling Pathway
| Target Protein | Expected Change with this compound Treatment | Cellular Process | References |
| p-PI3K | Increased | Cell Survival, Growth | [4] |
| p-AKT (Ser473) | Increased | Cell Survival, Proliferation | [4][8] |
| FOXO1 | Decreased | Apoptosis, Cell Cycle Arrest | [3][4] |
Table 2: Sirt1/Nrf2 Signaling Pathway
| Target Protein | Expected Change with this compound Treatment | Cellular Process | References |
| Sirt1 | Increased | Antioxidant Response, Anti-inflammation | [6] |
| Nrf2 | Increased | Antioxidant Response | [6] |
| NLRP3 | Decreased | Inflammation | [6] |
Table 3: NF-κB Signaling Pathway
| Target Protein | Expected Change with this compound Treatment | Cellular Process | References |
| p-p65 | Decreased | Inflammation | [10] |
| IκBα | Increased | Inflammation | [1] |
Table 4: Apoptosis Markers
| Target Protein | Expected Change with this compound Treatment | Cellular Process | References |
| Bax | Increased | Apoptosis | [7][8] |
| Bcl-2 | Decreased | Apoptosis | [7][8] |
| Cleaved Caspase-3 | Increased | Apoptosis | [7] |
| Cleaved Caspase-9 | Increased | Apoptosis | [8] |
Table 5: Autophagy Markers
| Target Protein | Expected Change with this compound Treatment | Cellular Process | References |
| LC3-II/LC3-I Ratio | Increased | Autophagy | [9] |
| p62/SQSTM1 | Decreased | Autophagy | [4] |
| Beclin-1 | Increased | Autophagy | [4] |
Experimental Protocols
This section provides detailed methodologies for performing Western blot analysis on cells treated with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question. Examples from the literature include neuronal cells, macrophage cell lines (e.g., RAW264.7), and various cancer cell lines (e.g., HepG2, A549, HGC-27).[4][7][11][12]
-
Cell Seeding: Seed the cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.[13]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response study to determine the optimal concentration for the specific cell line and experimental endpoint. Concentrations used in the literature often range from 10 µM to 100 µM.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period. The optimal incubation time should be determined experimentally and can range from a few hours to 48 hours, depending on the pathway of interest.[11][12]
Protocol 2: Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[14]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[14]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[14]
-
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[13][14]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[13]
Protocol 3: Western Blotting
-
Sample Preparation:
-
Based on the protein quantification results, normalize the protein concentration for all samples.
-
Mix the protein lysate with Laemmli sample buffer (e.g., 4x or 6x) and boil at 95-100°C for 5-10 minutes.[15]
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.[15]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.[15]
-
After transfer, briefly rinse the membrane with distilled water and visualize the protein bands by Ponceau S staining to confirm successful transfer.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15]
-
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[15]
-
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for Western blot analysis.
References
- 1. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gypenosides regulate autophagy through Sirt1 pathway and the anti-inflammatory mechanism of mitochondrial autophagy in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Gypenosides Induce Apoptosis by Ca2+ Overload Mediated by Endoplasmic-Reticulum and Store-Operated Ca2+ Channels in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 13. origene.com [origene.com]
- 14. bio-rad.com [bio-rad.com]
- 15. docs.abcam.com [docs.abcam.com]
Gypenoside XLIX: Application Notes and Protocols for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gypenoside XLIX, a dammarane-type glycoside isolated from Gynostemma pentaphyllum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. These properties are largely attributed to its ability to modulate the expression of a wide array of genes involved in critical cellular processes. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on gene expression.
Data Presentation: Summary of this compound Effects on Gene Expression
The following tables summarize the observed changes in gene expression in response to this compound treatment across various studies.
Table 1: Regulation of Gene Expression in Fatty Liver Cells by this compound
| Gene Category | Number of Genes | Regulation by this compound | Associated Pathways | Reference |
| Differentially Expressed Genes (DEGs) | 782 | Normalization of expression | Glycerophospholipid metabolism, Bile secretion, Fatty acid degradation | [1][2] |
| Highly Expressed in Fatty Liver | 172 | Down-regulation | - | [1][2] |
| Under-expressed in Fatty Liver | 610 | Up-regulation | - | [1][2] |
| Long non-coding RNAs (lncRNAs) | 16 | Up-regulation to normal levels | Potential regulation of NFKB2 | [1][2] |
Table 2: Modulation of Inflammatory and Insulin Signaling Genes by this compound
| Gene/Protein | Model | Effect of this compound | Signaling Pathway | Reference |
| TNF-α, IL-1β, IL-6 (mRNA) | Lipid-infused rats (liver, muscle) | Inhibition of lipid-stimulated increase | IKKβ/NF-κB | [3] |
| VCAM-1 (promoter, mRNA, protein) | TNF-α-induced HUVECs | Inhibition of TNF-α-induced overexpression | PPAR-alpha | [4] |
| IRS1/PI3K/Akt | Lipid-infused rats (liver, muscle) | Attenuation of lipid-induced impairment | Insulin Signaling | [3] |
Table 3: Influence of this compound on Apoptosis, Autophagy, and Oxidative Stress-Related Gene and Protein Expression
| Gene/Protein | Model | Effect of this compound | Signaling Pathway | Reference |
| PI3K, p-PI3K, Akt, p-Akt | OGD-induced neuronal cells, MCAO rats | Increased phosphorylation (activation) | PI3K/AKT/FOXO1 | [5][6] |
| FOXO1 | OGD-induced neuronal cells, MCAO rats | Suppression | PI3K/AKT/FOXO1 | [5][6] |
| Beclin-1, LC3, PINK1, Parkin | OGD-induced neuronal cells | Increased expression | Autophagy | [5][6] |
| p62 | OGD-induced neuronal cells | Reduced expression | Autophagy | [5] |
| Nrf2-Keap1 pathway components | Sepsis-induced intestinal injury model | Activation | Nrf2-Keap1 | [7] |
| NLRP3 inflammasome components | Sepsis-induced intestinal injury model | Inhibition of activation | NF-κB | [7] |
| Sirt1/Nrf2 pathway components | Septic acute lung injury model | Activation | Sirt1/Nrf2 | [8] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its analysis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Gypenoside XLIX
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Gypenoside XLIX.
I. Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: The absolute oral bioavailability of this compound in rats has been reported to be exceptionally low, at approximately 0.14%. This indicates that a very small fraction of the orally administered dose reaches the systemic circulation.[1][2]
Q2: What are the primary factors contributing to the low oral bioavailability of this compound?
A2: While specific research on this compound is limited, based on its structural similarity to other gypenosides and ginsenosides, the primary factors are likely:
-
Poor aqueous solubility: The lipophilic nature of the dammarane-type saponin structure can limit its dissolution in gastrointestinal fluids.
-
Low intestinal permeability: The large molecular size and structural properties may hinder its passage across the intestinal epithelium.
-
P-glycoprotein (P-gp) efflux: this compound may be a substrate for the P-gp efflux transporter, which actively pumps the compound back into the intestinal lumen, reducing its net absorption.[3][4]
-
First-pass metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce its bioavailability.
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
A3: Based on studies with structurally similar ginsenosides, the most promising strategies include:
-
Nanoformulations: Encapsulating this compound in nanoparticles can enhance its solubility, protect it from degradation, and improve its absorption.[5][6][7]
-
Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs like this compound.[8][9][10][11]
-
Co-administration with P-gp inhibitors: Combining this compound with agents that block the P-gp efflux pump can increase its intestinal absorption.[3][4]
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the development of formulations to enhance this compound bioavailability.
Troubleshooting: Poor Drug Loading in Nanoparticles
| Problem | Potential Cause | Suggested Solution |
| Low encapsulation efficiency of this compound in solid lipid nanoparticles (SLNs). | 1. Poor solubility of this compound in the selected solid lipid. 2. Drug expulsion during lipid crystallization. 3. Inappropriate surfactant concentration. | 1. Screen various solid lipids (e.g., Compritol®, Precirol®, glyceryl monostearate) to find one with higher solubilizing capacity for this compound. 2. Employ a high-speed homogenization and ultrasonication method to induce rapid lipid crystallization, potentially trapping more drug. 3. Optimize the concentration of surfactants (e.g., Poloxamer 188, Tween 80) to ensure adequate stabilization of the nanoparticles without causing drug leakage. |
| Low drug loading in liposomal formulations. | 1. Inefficient passive loading due to the lipophilic nature of this compound. 2. Suboptimal lipid composition of the liposomes. | 1. Utilize a proliposome method, where the drug is co-dissolved with the lipids before hydration, which can improve encapsulation of lipophilic compounds.[12][13][14][15] 2. Experiment with different phospholipid compositions (e.g., soy phosphatidylcholine, cholesterol ratios) to enhance drug incorporation into the lipid bilayer. |
Troubleshooting: Instability of Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dilution of the SEDDS formulation in aqueous media. | 1. The drug has low solubility in the oil/surfactant/cosurfactant mixture. 2. The formulation is at the edge of the self-emulsification region. | 1. Conduct thorough solubility studies of this compound in various oils, surfactants, and cosurfactants to select components with the highest solubilizing capacity. 2. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that form a stable microemulsion over a wide range of dilutions. |
| Inconsistent droplet size of the emulsion upon self-emulsification. | 1. Inadequate mixing energy in the gastrointestinal tract. 2. Viscosity of the formulation is too high. | 1. Increase the surfactant-to-oil ratio to facilitate spontaneous emulsification with minimal agitation. 2. Incorporate a cosurfactant (e.g., Transcutol®, ethanol) to reduce the interfacial tension and viscosity, promoting the formation of smaller, more uniform droplets. |
III. Experimental Protocols & Data
Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the pharmacokinetic parameters of this compound in rats after intravenous and oral administration, highlighting its low oral bioavailability.
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| t1/2z (h) | 1.6 ± 1.7 | 1.8 ± 0.6 |
| AUC (ng/mL*h) | 1420.3 ± 456.2 | 39.8 ± 12.4 |
| Absolute Bioavailability (%) | - | 0.14 |
| Data adapted from a study by He et al. (2022).[1][2] |
Hypothetical Formulation Strategies for this compound
The table below outlines potential formulation strategies for this compound, based on successful approaches for structurally similar ginsenosides, along with their proposed mechanisms of action.
| Formulation Strategy | Components | Proposed Mechanism of Bioavailability Enhancement | Potential Fold-Increase (based on ginsenoside studies) |
| Solid Lipid Nanoparticles (SLNs) | Solid Lipid (e.g., Compritol® 888 ATO), Surfactant (e.g., Poloxamer 188), this compound | Increased surface area for dissolution, protection from degradation, enhanced lymphatic uptake.[16][17][18][19] | 2 to 25-fold[16] |
| Proliposomes | Soy Phosphatidylcholine, Cholesterol, this compound | Formation of an amorphous drug state, improved dissolution, and enhanced permeability across the intestinal mucosa.[12][13][14][15] | ~11.8-fold[14] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil (e.g., Labrafil®), Surfactant (e.g., Cremophor® EL), Cosurfactant (e.g., Transcutol® HP), this compound | Pre-dissolved drug in a lipidic formulation, spontaneous formation of a micro/nanoemulsion in the GI tract, bypassing dissolution as a rate-limiting step.[8][9][10][11][20] | Variable, dependent on formulation |
| Co-administration with P-gp Inhibitor | This compound, Verapamil or Cyclosporine A | Inhibition of P-glycoprotein mediated efflux from enterocytes, leading to increased intracellular concentration and net absorption.[3][4] | 4 to 11.7-fold increase in AUC[3] |
Protocol: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes a high-shear homogenization and ultrasonication method for preparing this compound-loaded SLNs.
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid under magnetic stirring to form a clear solution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) in double-distilled water and heat to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating the unencapsulated drug via ultracentrifugation and quantifying the drug in the supernatant and nanoparticles using a validated analytical method (e.g., UPLC-MS/MS).
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for enhanced oral absorption of this compound.
Caption: Workflow for the preparation and characterization of this compound-loaded SLNs.
Caption: Mechanism of P-glycoprotein inhibition to increase this compound absorption.
References
- 1. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of P-Glycoprotein Leads to Improved Oral Bioavailability of Compound K, an Anticancer Metabolite of Red Ginseng Extract Produced by Gut Microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Micro-/nano-sized delivery systems of ginsenosides for improved systemic bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols [mdpi.com]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Preparation and evaluation of proliposomes formulation for enhancing the oral bioavailability of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and evaluation of proliposomes formulation for enhancing the oral bioavailability of ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and evaluation of proliposomes formulation for enhancing the oral bioavailability of ginsenosides -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 16. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solid Lipid Nanoparticles: An Innovative Drug Delivery System for Enhanced Bioavailability and Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 20. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Gypenoside XLIX low water solubility
Technical Support Center: Gypenoside XLIX
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming the experimental challenges associated with the low water solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a naturally occurring dammarane-type glycoside and a major active component isolated from the plant Gynostemma pentaphyllum[1][2]. It is investigated for a wide range of pharmacological properties, including anti-inflammatory, anti-hyperglycemia, lipid-lowering, and hepatoprotective effects[1][2]. Key research areas include its potential to improve insulin sensitivity and its role as a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator[1][3][4]. Studies have shown it can inhibit cytokine-induced inflammation and is explored for its therapeutic potential in metabolic diseases and atherosclerosis[1][5].
Q2: What is the documented solubility of this compound in water and other common laboratory solvents?
This compound is considered practically insoluble in water[6]. However, it demonstrates good solubility in several organic solvents. For reproducible experimental results, it is crucial to begin by preparing a concentrated stock solution in an appropriate organic solvent.
Q3: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a stock solution in Dimethyl Sulfoxide (DMSO) at a concentration ranging from 50 mg/mL to 125 mg/mL[4][7][8]. To aid dissolution, using an ultrasonic bath is often necessary[4][7]. Once prepared, the stock solution should be aliquoted into smaller volumes and stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to prevent degradation from repeated freeze-thaw cycles[3].
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium or buffer. Why does this happen and what can I do?
This is a common issue known as "crashing out" and occurs because the aqueous medium cannot accommodate the high concentration of the poorly soluble compound once the organic solvent is diluted. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity. To prevent precipitation, you must use a solubility enhancement strategy, such as using co-solvents or complexation agents. Detailed methods are provided in the Troubleshooting Guide and Experimental Protocols sections.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 125 mg/mL (119.36 mM) | Ultrasonic treatment is recommended to facilitate dissolution[4][7]. |
| Ethanol | Soluble | Specific concentration data is limited, but it is cited as a viable solvent[9]. |
| Methanol | Soluble | Cited as a suitable solvent alongside DMSO and ethanol[9][10]. |
| Water | Insoluble | Confirmed by multiple sources[6]. |
Table 2: Example Formulations for In Vivo Animal Studies
| Route | Vehicle Composition (Example for 1 mL) | Final Conc. |
| Intravenous (IV) | 1. Start with 100 µL of a 62.5 mg/mL DMSO stock solution.2. Add 400 µL PEG300 and mix.3. Add 50 µL Tween-80 and mix.4. Add 450 µL Saline to reach 1 mL final volume. | ≥ 6.25 mg/mL |
| Oral (PO) | 1. Add 5 mg of this compound powder.2. Add 1 mL of Carboxymethylcellulose sodium (CMC-Na) solution.3. Mix thoroughly to create a uniform suspension. | ≥ 5 mg/mL |
Note: The above formulations are examples. Researchers should optimize them based on their specific experimental needs and animal models.
Troubleshooting Guide
Problem: Compound precipitates during in vitro experiments upon dilution into aqueous media.
-
Underlying Cause : The aqueous solubility limit of this compound is exceeded as the concentration of the primary organic solvent (DMSO) is reduced.
-
Solution 1: Use a Co-solvent System : Do not rely on DMSO alone. A combination of solvents can better maintain solubility in the final aqueous dilution. A system containing DMSO, PEG300, and a surfactant like Tween-80 is effective[3]. Refer to Protocol 2 for a detailed method.
-
Solution 2: Employ Cyclodextrin Complexation : Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a common choice[3]. This approach can significantly increase the apparent water solubility of the compound. Refer to Protocol 3 for a detailed method.
-
Solution 3: Reduce the Final Concentration : If possible, work at lower concentrations of this compound where it may remain soluble with a minimal, non-toxic amount of DMSO.
Problem: Low or inconsistent bioavailability observed in in vivo studies.
-
Underlying Cause : The poor aqueous solubility of this compound leads to low absorption after oral administration and potential precipitation at the injection site for parenteral routes[11]. Its absolute oral bioavailability in rats has been reported to be very low (0.14%)[11].
-
Solution 1: Optimize the Formulation for the Route of Administration : Use a validated formulation strategy. For intravenous administration, a co-solvent system is essential to prevent embolism[3]. For oral gavage, preparing a uniform suspension in a vehicle like CMC-Na can improve dose consistency[6].
-
Solution 2: Consider Lipid-Based Formulations : For oral delivery, formulating this compound in a lipid-based system, such as a self-microemulsifying drug delivery system (SMEDDS) or lipid nanoparticles, can improve its absorption by utilizing lipid uptake pathways. An example formulation uses corn oil as a vehicle[3].
-
Solution 3: Particle Size Reduction : While it doesn't increase equilibrium solubility, reducing the particle size (micronization) can increase the dissolution rate, which may improve absorption for oral formulations[12][13].
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials : this compound (MW: 1047.23 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure :
-
Aseptically weigh 10.47 mg of this compound powder and place it into a sterile tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly for 2-3 minutes.
-
Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution[4][7]. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL).
-
Store aliquots at -80°C for up to 6 months[3].
-
Protocol 2: Preparation of an Aqueous Working Solution Using a Co-solvent System
This protocol is adapted from an in vivo formulation and can be scaled for in vitro use to achieve a final concentration of 50 µM this compound in 10 mL of cell culture medium.
-
Materials : 100 mM this compound in DMSO (from Protocol 1), Polyethylene glycol 300 (PEG300), Tween-80, sterile cell culture medium.
-
Procedure :
-
In a sterile tube, add 5 µL of the 100 mM this compound DMSO stock solution.
-
Add 20 µL of PEG300. Mix gently by pipetting.
-
Add 2.5 µL of Tween-80. Mix gently until the solution is clear.
-
Slowly add this pre-mixture to 9.97 mL of the cell culture medium while gently swirling. Do not add the medium to the solvent mixture.
-
The final solution contains 50 µM this compound with low solvent concentrations (0.05% DMSO, 0.2% PEG300, 0.025% Tween-80).
-
Protocol 3: Preparation of a this compound-SBE-β-CD Inclusion Complex
This protocol creates a stock solution of this compound complexed with SBE-β-CD to enhance water solubility.
-
Materials : this compound, Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), deionized water, orbital shaker, 0.22 µm syringe filter.
-
Procedure :
-
Prepare a 20% (w/v) solution of SBE-β-CD in deionized water (e.g., 2 g in 10 mL).
-
Prepare a highly concentrated stock of this compound in DMSO (e.g., 62.5 mg/mL)[3].
-
Slowly add the this compound stock solution to the SBE-β-CD solution. A common starting ratio is 1:10 (v/v) (e.g., 100 µL of this compound stock into 900 µL of 20% SBE-β-CD solution)[3].
-
Seal the container and place it on an orbital shaker at room temperature for 24-48 hours to allow for complex formation.
-
After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any un-complexed, precipitated compound.
-
Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter.
-
The resulting clear solution is a water-soluble this compound-cyclodextrin complex, ready for dilution in aqueous buffers.
-
Visualizations: Workflows and Signaling Pathways
Caption: Decision workflow for enhancing this compound aqueous solubility.
Caption: Inhibition of the IKKβ/NF-κB pathway by this compound[1].
Caption: Workflow for preparing a this compound-cyclodextrin complex.
References
- 1. e-century.us [e-century.us]
- 2. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound产品说明书 [selleck.cn]
- 7. This compound | CAS:94987-08-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | PPAR | TargetMol [targetmol.com]
- 9. This compound | CAS:94987-08-3 | Manufacturer ChemFaces [chemfaces.com]
- 10. Natural Product Description|this compound [sinophytochem.com]
- 11. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbr.in [ijpbr.in]
- 13. ijmsdr.org [ijmsdr.org]
Technical Support Center: Gypenoside XLIX in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Gypenoside XLIX in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for this compound in cell assays?
A1: Based on published studies, a general starting concentration range for this compound in in vitro cell assays is between 1 µM and 100 µM. However, some studies have used concentrations up to 300 µM to observe specific effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q2: How should I dissolve and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is recommended to aliquot the stock solution and store it at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1][2] Avoid repeated freeze-thaw cycles.[1]
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways, including:
-
PPAR-α activation: It is a selective activator of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][3][4]
-
PI3K/AKT pathway: It can modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway and its downstream targets like FOXO1 and mTOR.[5][6][7][8]
-
NF-κB pathway: It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[5][7]
-
Nrf2 pathway: It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant responses.[7][9]
-
Sirt1/Nrf2 pathway: It has been shown to activate the Sirtuin 1 (Sirt1)/Nrf2 signaling pathway.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | Suboptimal concentration: The effective concentration can vary significantly between cell types. | Perform a dose-response curve starting from a low concentration (e.g., 1 µM) and extending to a high concentration (e.g., 100 µM or higher). |
| Cell line insensitivity: The target pathway may not be active or responsive in your chosen cell line. | Confirm the expression of key target proteins (e.g., PPAR-α) in your cell line via Western blot or qPCR. Consider using a positive control compound known to elicit a response. | |
| Incorrect solvent or final solvent concentration: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control. | |
| Degradation of this compound: Improper storage or handling can lead to compound degradation. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability. | |
| High cell toxicity or unexpected cell death | Concentration too high: this compound, like any compound, can be toxic at high concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the cytotoxic concentration range for your specific cell line. Lower the treatment concentration accordingly. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can induce cytotoxicity. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically < 0.5% for DMSO). Include a vehicle-only control to assess solvent effects. | |
| Contamination: Bacterial or fungal contamination can lead to cell death. | Regularly check cell cultures for contamination and maintain sterile techniques. | |
| Inconsistent or variable results | Inconsistent cell passage number: Cellular responses can change with increasing passage number. | Use cells within a consistent and defined passage number range for all experiments. |
| Variability in treatment duration: The time required to observe an effect can vary. | Perform a time-course experiment to identify the optimal treatment duration for your endpoint of interest. | |
| Pipetting errors or uneven cell seeding: Inaccurate liquid handling can lead to variability. | Ensure accurate pipetting and even cell seeding density across all wells or plates. |
Data Presentation
Table 1: Reported In Vitro Concentrations of this compound
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VCAM-1 Promoter Activity Assay | 0 - 300 µM | Inhibition of TNF-α-induced VCAM-1 expression | [3] |
| Murine Macrophages (RAW 264.7) | NF-κB Luciferase Reporter Assay | Not specified, EC50: 10.1 µM | Inhibition of LPS-induced NF-κB activation | [10] |
| Human Gastric Cancer Cells (HGC-27, SGC-7901) | CCK-8 Assay | 0 - 180 µg/mL | Inhibition of cell growth | [8] |
| Renal Cell Carcinoma Cells (ACHN, 769-P) | CCK8 Assay | 0 - 100 µM | Inhibition of cell viability | [11] |
Table 2: Reported In Vivo Dosages of this compound
| Animal Model | Administration Route | Dosage | Study Focus | Reference |
| Sprague-Dawley Rats | Intravenous (bolus) | 4 mg/kg | Insulin resistance | [5] |
| Mice | Intraperitoneal injection | 40 mg/kg | Sepsis-induced intestinal injury | [7] |
| Mice | Intraperitoneal injection | 40 mg/kg | Septic acute lung injury | [9] |
| Sprague-Dawley Rats | Intravenous & Oral | 1 mg/kg (i.v.), 5 mg/kg (p.o.) | Pharmacokinetics | [12][13] |
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (e.g., p-AKT, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gypenoside XLIX LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gypenoside XLIX analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?
A: Poor peak shape is a common issue in LC-MS/MS analysis and can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of saponins like this compound.
-
Column Choice and Condition: The analytical column is critical for good chromatography.
-
Injection Solvent: The composition of the solvent used to dissolve the sample can cause peak distortion if it is significantly stronger than the initial mobile phase.
-
Recommendation: Ideally, the injection solvent should be the same as or weaker than the initial mobile phase. If a stronger solvent must be used, reduce the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can lead to peak broadening and tailing.
-
Recommendation: Minimize the length and internal diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly tightened to avoid dead volume.
-
Issue 2: Low Sensitivity or No Signal
Q: I am experiencing low sensitivity or no detectable signal for this compound. What should I check?
A: Low sensitivity can be a complex issue. Follow these troubleshooting steps to identify the root cause:
-
Mass Spectrometer Parameters: Proper optimization of the mass spectrometer is crucial for achieving good sensitivity.
-
Ionization Mode: this compound responds well in negative ion detection mode.[1][2][3][4]
-
Ion Transitions (MRM): Ensure you are using the correct precursor and product ion transitions. For this compound, a common transition is m/z 1045.6 → 913.5.[3][4] Another reported transition is m/z 1045.5 → 118.9.[1][2][5]
-
Instrument Settings: Optimize parameters such as spray voltage, vaporizer temperature, capillary temperature, and gas flow rates.[3]
-
-
Sample Preparation: Inefficient extraction can lead to low recovery and, consequently, low sensitivity.
-
Source Contamination: A dirty ion source can significantly suppress the signal.
-
Recommendation: Regularly clean the ion source components, including the capillary and lenses, according to the manufacturer's instructions.
-
Issue 3: High Background Noise or Matrix Effects
Q: My analysis is suffering from high background noise and/or significant matrix effects. How can I mitigate this?
A: Matrix effects, where co-eluting endogenous components from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.
-
Sample Preparation: The choice of sample preparation technique is critical for minimizing matrix effects.
-
Chromatographic Separation: Improving the separation between this compound and interfering compounds can reduce matrix effects.
-
Internal Standard: The use of a suitable internal standard (IS) can help to compensate for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for this compound in plasma?
A1: Both Solid-Phase Extraction (SPE) and protein precipitation have been shown to be effective.[3][4][5] SPE generally provides a cleaner sample, which can reduce matrix effects.[3][4] Protein precipitation with an acetonitrile-methanol mixture is a simpler and faster alternative.[5] The choice depends on the required sensitivity and the complexity of the sample matrix.
Q2: Which ionization mode and MRM transitions should I use for this compound?
A2: this compound is best detected in negative ion electrospray ionization (ESI-) mode.[1][2][3][4] The most commonly reported quantifier transition is m/z 1045.6 → 913.5.[3][4] A qualifier transition of m/z 1045.6 → 767.3 has also been used.[3] Another publication reports the transition m/z 1045.5 → 118.9.[1][2][5]
Q3: What type of analytical column is suitable for this compound analysis?
A3: A C18 reversed-phase column is recommended for the chromatographic separation of this compound.[1][3][4] Both standard HPLC and UPLC C18 columns have been used successfully.
Q4: How can I ensure the stability of this compound during sample storage and analysis?
A4: Stock solutions of this compound prepared in methanol are typically stored at -20°C.[3] Plasma samples are generally stored at -20°C or -80°C until analysis.[3][5] Stability studies have shown that this compound is stable throughout the analytical procedure, including freeze-thaw cycles.[3][4]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma, add 150 µL of an acetonitrile-methanol (9:1, v/v) mixture containing the internal standard.[5]
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]
-
Transfer the supernatant for LC-MS/MS analysis.[5]
LC-MS/MS Method Parameters
The following table summarizes typical parameters for this compound analysis.
| Parameter | Recommended Setting |
| LC Column | Waters XBridge™ BEH C18 (4.6 mm × 50 mm, 2.5 µm) or UPLC BEH C18[1][3][4] |
| Mobile Phase | Acetonitrile and water, often with 0.1% formic acid[1][2][3][4] |
| Flow Rate | 0.4 mL/min for UPLC[1] |
| Ionization Mode | Negative Ion Electrospray (ESI-)[1][2][3][4] |
| MRM Transition | m/z 1045.6 → 913.5 (Quantifier)[3][4] |
| Spray Voltage | ~3200 V[3] |
| Vaporizer Temp. | ~350 °C[3] |
| Capillary Temp. | ~270 °C[3] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from published methods.
Table 1: Method Validation Parameters
| Parameter | This compound | Reference |
| Linearity Range | 10–7500 ng/mL | [3][4] |
| 2–3000 ng/mL | [1][2][5] | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [3][4] |
| Intra-day Precision (%RSD) | 1.5% – 8.6% | [3] |
| < 12.9% | [5] | |
| Inter-day Precision (%RSD) | 2.2% – 6.4% | [3] |
| < 12.9% | [5] | |
| Accuracy (%RE) | -5.1% to 10.2% | [3] |
| 91.8% – 113.9% | [5] | |
| Recovery | > 93.2% | [5] |
| Matrix Effect | 89.6% – 95.5% | [3] |
| 89.3% – 94.1% | [5] |
Visualizations
Caption: Troubleshooting workflow for this compound LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.cat [2024.sci-hub.cat]
- 4. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gypenoside XLIX Potential Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxic effects of Gypenoside XLIX. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the reported cytotoxic activity of this compound on cancer cells?
A1: Currently, there is limited specific data available in the public domain detailing the cytotoxic IC50 values of this compound on various cancer cell lines. However, related gypenosides have demonstrated cytotoxic effects. For instance, Gypenoside L and LI have shown inhibitory effects on renal cell carcinoma cells.[1] A mixture of gypenosides has also been reported to inhibit the growth of bladder cancer cells.[2] Researchers should perform dose-response studies to determine the IC50 of this compound in their specific cell line of interest.
Q2: What are the known signaling pathways modulated by this compound that might influence cell viability?
A2: this compound has been shown to modulate several key signaling pathways that can impact cell survival, apoptosis, and inflammation. These include the PI3K/AKT pathway, which is crucial for cell survival, and the NF-κB pathway, a key regulator of inflammation.[3] Additionally, this compound is a known activator of PPAR-alpha.[4][5][6]
Q3: Can this compound induce apoptosis or cause cell cycle arrest?
A3: While direct evidence for this compound-induced apoptosis and cell cycle arrest in cancer cells is not extensively documented, other gypenosides have been shown to induce these effects. For example, some gypenosides can induce G0/G1 cell cycle arrest and apoptosis in lung cancer cells.[7] Given these findings with structurally similar compounds, it is plausible that this compound may also affect these cellular processes. Experimental validation using techniques like flow cytometry is recommended.
Quantitative Data Summary
| Gypenoside/Mixture | Cell Line | IC50 Value | Reference |
| Gypenoside L | 769-P (Renal) | 60 µM | [1] |
| Gypenoside L | ACHN (Renal) | 70 µM | [1] |
| Gypenoside LI | 769-P (Renal) | 45 µM | [1] |
| Gypenoside LI | ACHN (Renal) | 55 µM | [1] |
| Gypenosides (mixture) | T24 (Bladder) | 550 µg/mL | [2] |
| Gypenosides (mixture) | 5637 (Bladder) | 180 µg/mL | [2] |
| Gypenosides (mixture) | A549 (Lung) | 30.6 µg/mL | [7] |
Experimental Protocols & Troubleshooting Guides
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Absorbance Readings | Cell number is too low. | Increase the initial cell seeding density. |
| Incubation time with MTT is too short. | Increase the incubation time with the MTT reagent. | |
| High Background | Contamination with bacteria or yeast. | Ensure sterile technique and check cultures for contamination. |
| Phenol red in the medium. | Use phenol red-free medium for the assay. | |
| Inconsistent Results | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Incomplete dissolution of formazan crystals. | Gently pipette up and down after adding the solubilization solution. |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of Propidium Iodide (PI) by cells with compromised membranes.[9]
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and controls as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High percentage of necrotic cells in control | Harsh cell handling. | Handle cells gently during harvesting and washing. |
| Over-trypsinization. | Minimize trypsin exposure time. | |
| Weak Annexin V signal | Insufficient calcium in binding buffer. | Ensure the binding buffer contains the correct concentration of CaCl2. |
| Apoptosis not induced. | Use a positive control for apoptosis (e.g., staurosporine). | |
| High background staining | Non-specific antibody binding. | Wash cells thoroughly after staining. |
| Cell clumps. | Gently pipette to create a single-cell suspension before analysis. |
Experimental Workflow for Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis by Flow Cytometry
This technique uses a fluorescent dye that binds to DNA, such as Propidium Iodide (PI), to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound as previously described.
-
Cell Harvesting: Collect and wash cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.
-
Staining: Add Propidium Iodide staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Poor resolution of cell cycle phases | High flow rate. | Use a low flow rate during acquisition. |
| Cell clumps. | Filter the cell suspension before analysis. | |
| High coefficient of variation (CV) for G1 peak | Inconsistent staining. | Ensure proper mixing and incubation times. |
| Presence of a sub-G1 peak | Apoptotic cells. | This can indicate apoptosis; correlate with Annexin V data. |
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Signaling Pathway Diagrams
PI3K/AKT Signaling Pathway
Caption: this compound modulation of the PI3K/AKT survival pathway.
NF-κB Signaling Pathway
Caption: this compound inhibition of the NF-κB inflammatory pathway.
References
- 1. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. galaxy.ai [galaxy.ai]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Gypenoside XLIX degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Gypenoside XLIX in experimental settings. Our resources are designed to help you prevent degradation of this compound and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, a temperature of -20°C is recommended.[2] It is also advisable to protect the compound from light.[3]
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions can be prepared by dissolving this compound in methanol or another suitable solvent.[4] Once prepared, it is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3]
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and light. As a saponin, it is susceptible to hydrolysis, particularly in alkaline conditions. It demonstrates good stability in mildly acidic conditions, as evidenced by its use in UPLC-MS/MS methods with mobile phases containing 0.1% formic acid. For prolonged experiments, it is crucial to use appropriate buffers and storage conditions.
Q4: Can I expect this compound to degrade in my cell culture medium?
A4: Degradation in cell culture medium is possible over time, especially at 37°C. The rate of degradation will depend on the pH of the medium and the duration of the experiment. For long-term cell culture experiments, it is advisable to refresh the medium with freshly diluted this compound periodically.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathway for this compound, a dammarane-type glycoside, is hydrolysis of its glycosidic bonds.[5] This can be catalyzed by acidic or basic conditions and elevated temperatures. Due to its antioxidant properties, it may also be susceptible to oxidation.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term use.[3] |
| Degradation of this compound in working solutions or experimental buffers. | Prepare working solutions fresh daily. Use a mildly acidic to neutral pH buffer (pH 5-7). Avoid strongly alkaline buffers. Keep working solutions on ice and protected from light during the experiment. | |
| Photodegradation during the experiment. | Conduct experiments under subdued light conditions or use amber-colored tubes and plates. | |
| Loss of compound during sample preparation for analysis (e.g., UPLC-MS/MS). | Instability at room temperature. | Keep samples in an autosampler cooled to 4°C during the analytical run.[4] Minimize the time samples are kept at ambient temperature. |
| Adsorption to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips. | |
| Precipitation of this compound in aqueous buffers. | Poor solubility. | Prepare a high-concentration stock solution in an organic solvent like methanol or DMSO before diluting it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data Summary
The stability of this compound has been evaluated in rat plasma under various conditions, providing valuable insights into its stability in a biological matrix.
Table 1: Stability of this compound in Rat Plasma [4]
| Condition | Duration | Concentration (ng/mL) | Accuracy (%) | RSD (%) |
| Autosampler | 12 hours | 5 | 101.1 | 11.7 |
| 250 | 108.6 | 8.4 | ||
| 2500 | 99.5 | 8.0 | ||
| Ambient Temperature | 2 hours | 5 | 107.7 | 11.5 |
| 250 | 97.4 | 6.5 | ||
| 2500 | 95.5 | 8.8 | ||
| Long-Term Storage | 30 days | 5 | 112.2 | 14.5 |
| 250 | 90.7 | 7.9 | ||
| 2500 | 88.0 | 1.4 | ||
| Freeze-Thaw Cycles | 3 cycles | 5 | 91.2 | 13.3 |
| 250 | 87.9 | 13.0 | ||
| 2500 | 103.9 | 9.5 |
Data from a study determining the pharmacokinetics of this compound in rat plasma. The accuracy and relative standard deviation (RSD) indicate good stability under these conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is based on methodologies used in pharmacokinetic studies.[4]
-
Preparation of Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of solid this compound.
-
Dissolve in an appropriate volume of methanol to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store at -20°C for up to one month or -80°C for up to six months.[3]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a vial of the stock solution.
-
Dilute the stock solution with the experimental buffer or medium to the desired final concentration.
-
It is recommended to prepare working solutions fresh and keep them on ice.
-
Protocol 2: Sample Preparation for UPLC-MS/MS Analysis
This protocol is a general guide for the extraction of this compound from a biological matrix like plasma for quantitative analysis.[4]
-
Protein Precipitation:
-
To a 50 µL plasma sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile:methanol 9:1, v/v) containing an internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
-
Visualizations
Caption: A general workflow for handling this compound, from preparation to analysis.
Caption: this compound inhibits the NF-κB signaling pathway via PPAR-α activation.
References
- 1. Kinetic Studies on the Thermal Degradation of Ginsenosides in Ginseng Extract -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 2. mdpi.com [mdpi.com]
- 3. [Study on hydrolysis kinetics of ginsenoside-Ro in alkaline medium and structural analysis of its hydrolyzate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gypenosides exert cardioprotective effects by promoting mitophagy and activating PI3K/Akt/GSK-3β/Mcl-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Gypenoside XLIX in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gypenoside XLIX in plasma samples. The information is based on established methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the matrix effect and how does it affect the quantification of this compound?
A: The matrix effect is the alteration of ionization efficiency for an analyte by co-eluting substances from the sample matrix (e.g., plasma). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound. In the analysis of this compound in plasma, matrix effects have been reported to be in the range of 89.3% to 94.1%, indicating a slight ion suppression.[1][2] Another study showed matrix effects of 89.6 ± 7.3% to 95.5 ± 0.4%, which was considered negligible for their method.[3]
Q2: I am observing significant ion suppression for this compound. What are the potential causes and how can I mitigate this?
A: Significant ion suppression can be caused by phospholipids, salts, and other endogenous components in the plasma that co-elute with this compound. Here are some troubleshooting steps:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering matrix components. If you are using PPT, ensure the precipitating solvent (e.g., methanol or acetonitrile) and the ratio of solvent to plasma are optimized. A study found that a methanol-acetonitrile mixture (1:9, v/v) provided high extraction efficiency.[1]
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering components. A validated method for this compound used an SPE procedure which resulted in better outcomes compared to simpler extraction methods.[3] Consider using a C18 SPE cartridge.
-
Phospholipid Depletion: Specific techniques like HybridSPE-Phospholipid can be employed to selectively remove phospholipids, which are a major cause of matrix effects in plasma samples.[4]
-
-
Improve Chromatographic Separation:
-
Use a Suitable Internal Standard (IS):
Q3: What are the recommended sample preparation protocols for this compound in plasma?
A: Two common and effective methods are Protein Precipitation and Solid-Phase Extraction.
-
Protein Precipitation:
-
Solid-Phase Extraction (SPE):
Q4: My results for this compound are not reproducible. What should I check?
A: Lack of reproducibility can stem from several factors:
-
Inconsistent Sample Preparation: Ensure that sample preparation steps are performed consistently for all samples, standards, and quality controls.
-
Analyte Instability: this compound has been shown to be stable under various conditions, including bench-top (12h at 25°C), freeze-thaw cycles (3 cycles), and in the autosampler (24h at 14°C).[3] However, confirm the stability under your specific laboratory conditions.
-
Carryover: Check for carryover by injecting a blank sample after a high-concentration sample. If carryover is observed, optimize the wash steps in your LC method.
-
LC-MS System Performance: Verify the stability of the LC flow rate, column temperature, and MS detector response.
Quantitative Data Summary
The following tables summarize the matrix effect and recovery data for this compound from published literature.
Table 1: this compound Matrix Effect in Rat Plasma
| Concentration (ng/mL) | Matrix Effect (%) | Reference |
| 20 | 95.5 ± 0.4 | [3] |
| 250 | 92.9 ± 4.5 | [3] |
| 6000 | 89.6 ± 7.3 | [3] |
| Not Specified | 89.3 - 94.1 | [1] |
Table 2: this compound Recovery from Rat Plasma
| Method | Recovery (%) | Reference |
| Solid-Phase Extraction | > 83.6 | [3] |
| Protein Precipitation | > 93.2 | [1] |
Experimental Protocols
Protocol 1: this compound Quantification in Rat Plasma using SPE and LC-MS/MS[3][6]
1. Sample Preparation (Solid-Phase Extraction):
- Spike 190 µL of blank rat plasma with 10 µL of this compound working solution.
- Use an SPE cartridge for extraction.
- Wash the cartridge with 1 mL of water.
- Elute the analyte with 1 mL of methanol.
2. LC-MS/MS Conditions:
- Column: Waters XBridgeTM BEH C18 (4.6 mm × 50 mm, 2.5 µm)
- Mobile Phase: Acetonitrile and water (62.5:37.5, v/v)
- Detection: Negative ion mode using selection reaction monitoring (SRM)
- Transitions:
- This compound: m/z 1045.6 → 913.5
- Internal Standard (Gypenoside A): m/z 897.5 → 765.4
Protocol 2: this compound Quantification in Rat Plasma using UPLC-MS/MS[1][5]
1. Sample Preparation (Protein Precipitation):
- To 50 µL of rat plasma, add 150 µL of acetonitrile-methanol (9:1, v/v) containing the internal standard.
- Vortex for 1.0 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Inject 3 µL of the supernatant into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
- Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
- Mobile Phase: Acetonitrile and water with 0.1% formic acid
- Detection: Electrospray ionization in negative-ion mode, operating in multiple reaction monitoring (MRM) mode.
- Transitions:
- This compound: m/z 1045.5 → 118.9
- Internal Standard (Saikosaponin B2): m/z 825.4 → 617.5
Visualizations
Caption: Workflow for this compound analysis using SPE.
Caption: Workflow for this compound analysis using PPT.
Caption: Troubleshooting logic for matrix effect mitigation.
References
- 1. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.cat [2024.sci-hub.cat]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Gypenoside XLIX Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of Gypenoside XLIX from crude extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of this compound low after the initial extraction?
Possible Causes:
-
Incomplete Extraction: The solvent and method used may not be optimal for extracting this compound from the plant material (Gynostemma pentaphllum).
-
Degradation of this compound: The extraction conditions (e.g., high temperature, prolonged extraction time) might be causing the degradation of the target compound.
-
Improper Solvent-to-Solid Ratio: An insufficient amount of solvent may not effectively penetrate the plant material, leading to poor extraction efficiency.
Solutions:
-
Optimize Extraction Solvent: Ethanol, particularly in the range of 65-80%, is often effective for extracting gypenosides.[1] Consider performing small-scale trials with different ethanol concentrations or other solvents like methanol to determine the optimal choice for your specific biomass.
-
Employ Advanced Extraction Techniques: Methods like pressurized fluid extraction have been shown to achieve high recovery of gypenosides in a shorter time.
-
Adjust Extraction Parameters: A patent for gypenoside extraction suggests a solid-to-solvent ratio of 1:3 to 1:6 (w/v).[1] Reflux extraction at 80-85°C for 1-2 hours, repeated three times, has been reported.[1]
-
Monitor for Degradation: Use analytical techniques like HPLC or UPLC-MS/MS to assess the stability of this compound under your chosen extraction conditions.
Question 2: How can I remove pigments and other polar impurities effectively?
Possible Causes:
-
Co-extraction of Impurities: Water-soluble pigments and other polar compounds are often co-extracted with saponins.
-
Inefficient Initial Cleanup: The initial purification steps may not be sufficient to remove these interfering substances.
Solutions:
-
Macroporous Resin Chromatography: This is a highly effective technique for removing polar impurities and enriching gypenosides. Resins like D101 and AB-8 are commonly used.[1] The crude extract is loaded onto the column, washed with water to remove polar impurities, and then the gypenosides are eluted with an alcohol solution.
-
Solvent Partitioning: A liquid-liquid extraction using an organic solvent like n-butanol can be employed to partition the gypenosides away from highly polar, water-soluble impurities.[1]
Question 3: My this compound fraction from the macroporous resin column is still impure. What can I do?
Possible Causes:
-
Suboptimal Resin Choice: The selected macroporous resin may not have the ideal selectivity for this compound.
-
Improper Elution Gradient: A stepwise or linear gradient of the elution solvent (e.g., ethanol in water) may be necessary to separate this compound from other closely related gypenosides.
-
Column Overloading: Exceeding the binding capacity of the resin can lead to co-elution of impurities.
Solutions:
-
Resin Screening: If possible, screen different types of macroporous resins (e.g., nonpolar, weakly polar) to find the one with the best adsorption and desorption characteristics for this compound.
-
Optimize Elution: Develop a gradient elution method. Start with a low concentration of ethanol in water and gradually increase the ethanol percentage. Collect fractions and analyze them by TLC or HPLC to identify those rich in this compound.
-
Determine Breakthrough Volume: Conduct experiments to determine the loading capacity of your column to avoid overloading.
Question 4: I am having trouble separating this compound from other gypenoside analogues using preparative HPLC.
Possible Causes:
-
Inadequate Column Chemistry: The stationary phase of your preparative HPLC column may not provide sufficient resolution.
-
Isocratic Elution: An isocratic mobile phase may not be sufficient to resolve structurally similar compounds.
-
Sample Overloading: Injecting too much sample can lead to broad, overlapping peaks.
Solutions:
-
Select an Appropriate Column: A C18 column is commonly used for the separation of gypenosides.[2]
-
Develop a Gradient Method: Start with a mobile phase of acetonitrile and water (potentially with a modifier like formic acid) and run a gradient to improve separation.[2][3]
-
Perform a Loading Study: Before scaling up to preparative HPLC, perform a loading study on an analytical column to determine the maximum sample amount that can be injected without compromising resolution.
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for purifying this compound from a crude extract?
A1: A common workflow involves:
-
Extraction: Extraction of the dried, powdered plant material with a suitable solvent, often 65-75% ethanol.[1]
-
Concentration: Removal of the extraction solvent under vacuum to obtain a concentrated crude extract.[1]
-
Macroporous Resin Chromatography: Primary purification to remove highly polar impurities and enrich the total gypenoside fraction.[1]
-
Solvent Partitioning (Optional): Liquid-liquid extraction with a solvent like n-butanol to further purify the gypenoside fraction.[1]
-
Silica Gel Chromatography: Further separation of the gypenoside fraction.
-
Preparative HPLC: Final purification to isolate this compound to a high degree of purity.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[4] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[4]
Q3: At what pH and temperature is this compound stable?
A3: Studies on the enzymatic transformation of this compound suggest it is stable at a pH of 6.0 and a temperature of 80°C for at least 4 hours.[5] Another study on a related enzymatic process used a temperature of 35°C and a pH of 5.4.[6] For analytical purposes in rat plasma, this compound has been shown to be stable at ambient temperature for 2 hours, at 4°C in an autosampler for 12 hours, and at -20°C for 30 days.[2]
Q4: What analytical techniques are suitable for quantifying this compound?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are highly sensitive and selective methods for the quantification of this compound.[2] These methods often utilize a C18 column and a mobile phase consisting of acetonitrile and water with a formic acid modifier.[2][3]
Data Presentation
Table 1: Comparison of Macroporous Resins for Saponin Purification
| Resin Type | Adsorbent | Application Example | Purity Improvement | Reference |
| Nonpolar | D101 | Purification of total ginsenosides | From 17.07% to 91.19% | [7] |
| Anion-Exchange | D301 | Purification of total ginsenosides | From 17.07% to 91.19% | [7] |
| Nonpolar | AB-8 | Purification of total ginsenosides | From 4.1% to 79.4% | [8] |
Table 2: UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) | [2][3] |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid | [2][3] |
| Detection Mode | Electrospray ionization (ESI) negative-ion mode | [2][3] |
| Monitored Transition | m/z 1045.5 ⟶ 118.9 | [2][3][9] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Gypenosides
-
Material Preparation: Grind dried Gynostemma pentaphyllum to a coarse powder.
-
Ethanol Extraction:
-
Concentration: Concentrate the filtrate under reduced pressure at approximately 55°C until no alcohol remains.[1]
-
Macroporous Resin Chromatography:
-
Dilute the concentrated extract with water.
-
Load the diluted extract onto a pre-equilibrated D101 or AB-8 macroporous resin column.
-
Wash the column with water until the eluent is clear to remove polar impurities.
-
Elute the gypenosides with an appropriate concentration of ethanol (e.g., 80%).
-
Concentrate the gypenoside-rich eluate to dryness.
-
Protocol 2: Preparative HPLC for this compound Isolation
-
Sample Preparation: Dissolve the enriched gypenoside fraction from the previous step in a suitable solvent (e.g., methanol or ethanol) to a high concentration (e.g., 50-200 mg/mL).[10]
-
Analytical Method Development: Develop a separation method on an analytical C18 HPLC column. Optimize the gradient of acetonitrile and water to achieve baseline separation of this compound from adjacent peaks.
-
Scale-Up:
-
Transfer the method to a preparative C18 column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Purification:
-
Inject the concentrated sample onto the preparative HPLC system.
-
Collect fractions corresponding to the this compound peak.
-
-
Purity Analysis and Final Product Preparation:
-
Analyze the collected fractions for purity using an analytical HPLC-MS or UPLC-MS/MS system.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. CN104306428A - Method for extracting and purifying Gypenoside from Gynostemma pentaphyllum - Google Patents [patents.google.com]
- 2. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC–MS/MS Analysis and Study on the Adsorption/Desorption Characteristics of Ginsenosides on Anion-Exchange Macroporous Resins | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. lcms.cz [lcms.cz]
Gypenoside XLIX experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gypenoside XLIX.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a dammarane-type glycoside, which is a major active component of Gynostemma pentaphyllum.[1][2] It is recognized for a variety of pharmacological properties, including anti-inflammatory, anti-diabetic, neuroprotective, and anti-cancer effects.[3][4][5][6][7][8]
Q2: What are the known signaling pathways modulated by this compound?
This compound has been shown to modulate several key signaling pathways, including:
-
IKKβ/NF-κB pathway: Inhibition of this pathway contributes to its anti-inflammatory effects.[1]
-
Sirt1/Nrf2 signaling pathway: Activation of this pathway is associated with its protective effects against acute lung injury by inhibiting the NLRP3 inflammasome.[3]
-
PI3K/AKT/FOXO1 signaling pathway: Modulation of this pathway is implicated in its neuroprotective effects in ischemic stroke models.[4]
-
PPAR-alpha activation: this compound is a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator, which is linked to its ability to inhibit vascular cell adhesion molecule-1 (VCAM-1) expression.[9][10][11]
Q3: What are some common in vitro and in vivo models used to study this compound?
-
In Vitro : Common models include various cell lines such as murine macrophages, THP-1 monocytes, human umbilical vein endothelial cells (HUVECs), and cancer cell lines to study its anti-inflammatory and anti-cancer effects.[8][9]
-
In Vivo : Animal models are frequently used to investigate its systemic effects. These include rat models of insulin resistance induced by lipid infusion and mouse models of sepsis-induced acute lung injury and atherosclerosis.[1][3][12]
Q4: What is the purity of commercially available this compound?
Commercially available this compound is typically offered at high purity, often ≥98%.[13][14] It is crucial to verify the purity of the compound lot being used, as impurities can significantly impact experimental outcomes.
Q5: What are the pharmacokinetic properties of this compound?
Studies in rats have shown that this compound has a very short half-life and low oral bioavailability.[13][14] For instance, the oral half-life in rats was reported to be approximately 1.8 ± 0.6 hours with a bioavailability of 0.14%.[13][14] These factors should be considered when designing in vivo experiments, particularly regarding the route of administration and dosing frequency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assays | Compound Stability: this compound solution may be unstable with repeated freeze-thaw cycles. | Aliquot the stock solution upon preparation and avoid repeated freezing and thawing. Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from light.[11] |
| Purity of this compound: Lot-to-lot variability in purity can affect results. | Always use a high-purity standard (≥98%) and consider performing analytical validation (e.g., HPLC) on new batches.[13][14] | |
| Cell Culture Conditions: Cell passage number, confluency, and serum concentration can influence cellular response. | Maintain consistent cell culture practices. Use cells within a defined low passage number range and seed at a consistent density. Optimize serum concentration as it can interfere with compound activity. | |
| Inconsistent anti-inflammatory effects | Inappropriate Controls: Lack of proper controls can lead to misinterpretation of data. | Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound. For NF-κB studies, consider using a known activator (e.g., LPS or TNF-alpha) as a positive control for the inflammatory response and a known inhibitor as a positive control for inhibition.[9] For PPAR-alpha activation studies, Wy-14643 can be used as a positive control.[9] |
| Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus can be critical. | Optimize the pre-treatment time. Studies have shown efficacy with pre-treatment before inducing an inflammatory response.[1] | |
| Poor in vivo efficacy | Low Bioavailability: this compound has low oral bioavailability.[13][14] | Consider alternative routes of administration, such as intraperitoneal injection, which has been used effectively in mouse models.[3][5] If oral administration is necessary, formulation strategies to enhance absorption may be required. |
| Inadequate Dosing: The dose may be insufficient to achieve a therapeutic concentration. | Perform a dose-response study to determine the optimal dose for the specific animal model and disease state.[1] | |
| Metabolism: Rapid metabolism leads to a short half-life.[13][14] | Consider more frequent dosing or a continuous delivery method (e.g., osmotic pumps) to maintain therapeutic levels. |
Experimental Protocols
In Vitro NF-κB Activation Assay
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[9]
-
Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) in appropriate media.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10-100 µM) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus such as lipopolysaccharide (LPS; e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; e.g., 10 ng/mL) and incubate for the desired time (e.g., 30-60 minutes for nuclear translocation).
-
Analysis:
In Vivo Insulin Resistance Model
This protocol is based on a study investigating the effects of this compound on insulin sensitivity in rats.[1]
-
Animal Model: Use male Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Catheterization: Surgically implant catheters for infusions and blood sampling. Allow for recovery.
-
Treatment Groups:
-
Saline control
-
Intralipid infusion (to induce insulin resistance)
-
Intralipid infusion + this compound
-
-
Drug Administration: Administer this compound (e.g., via infusion) prior to or concurrently with the intralipid infusion.
-
Hyperinsulinemic-Euglycemic Clamp: Perform this procedure to assess whole-body insulin sensitivity.[1]
-
Tissue Collection: At the end of the experiment, collect blood and tissues (liver, muscle, adipose tissue) for further analysis.
-
Analysis:
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound on Insulin Resistance in Rats [1]
| Parameter | Saline Infusion | Intralipid Infusion | Intralipid + Gyp-XLIX |
| Steady-State Glucose Infusion Rate (mg/Kg/min) | 14.79 ± 0.54 | 3.95 ± 0.23 | 8.72 ± 0.21 |
| Plasma FFA (mmol/L) | 0.38 ± 0.03 | 1.12 ± 0.05 | 0.73 ± 0.04 |
Table 2: Anti-EV71 Activity of this compound In Vitro [15]
| Compound | EC₅₀ (µM) |
| This compound | 3.53 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. e-century.us [e-century.us]
- 2. e-century.us [e-century.us]
- 3. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic Biotransformation of this compound into Gylongiposide I and Their Antiviral Roles against Enterovirus 71 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage conditions for Gypenoside XLIX powder
Technical Support Center: Gypenoside XLIX
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the long-term storage and handling of this compound powder.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound powder?
A1: For optimal stability, solid this compound powder should be stored in a tightly sealed container, protected from light and air.[1] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1][2] A dry, cool, and well-ventilated environment is crucial to prevent degradation.[3]
Q2: How should I store this compound once it is in solution?
A2: Whenever possible, solutions should be prepared fresh for immediate use.[1] If you need to store solutions, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored frozen.[4][5] For short-term storage, -20°C is suitable for up to one month, while for longer-term storage of up to six months, -80°C is recommended.[4][5] Always protect solutions from light.[4]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[5] To enhance solubility, the solution can be warmed to 37°C and sonicated in an ultrasonic bath.[5]
Q4: Is this compound sensitive to light?
A4: Yes, protection from light is recommended for both the solid powder and solutions to prevent potential degradation.[1][4] As a general precaution for saponins, long-term light exposure may cause decomposition.[6]
Q5: What are the general handling precautions for this compound powder?
A5: Handle this compound in a well-ventilated area.[3] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid contact with skin and eyes.[3][7] Avoid the formation of dust and aerosols.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results with a new batch of this compound. | Improper storage of the new batch leading to degradation. | Verify the storage conditions of the new batch against the recommended guidelines (see FAQs). Perform a quality control check, such as HPLC analysis, to assess the purity of the powder. |
| Reduced potency of a previously prepared stock solution. | Degradation due to improper storage, repeated freeze-thaw cycles, or prolonged storage. | Prepare a fresh stock solution from the solid powder. Ensure aliquots are used to avoid multiple freeze-thaw cycles of the main stock.[4][5] Always store at -20°C or -80°C and protect from light.[4] |
| This compound powder appears discolored or clumped. | Exposure to moisture, light, or elevated temperatures. | Do not use the powder if its physical appearance has changed. Discard the compromised batch and use a fresh, properly stored supply. Ensure the storage container is airtight and stored in a dry environment. |
| Difficulty dissolving this compound powder. | Use of an inappropriate solvent or insufficient dissolving technique. | Ensure you are using a recommended solvent such as DMSO.[5] To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.[5] |
Quantitative Data on Storage Conditions
While specific public data on the degradation kinetics of this compound powder is limited, the following table summarizes the recommended storage conditions based on available product information and general knowledge of saponin stability.
| Form | Temperature | Duration | Light/Air Exposure | Reference |
| Solid Powder | 2-8°C (Refrigerate) or -20°C (Freeze) | Long-term | Protect from light and air | [1] |
| Solid Powder | 4°C | Not specified | Protect from light | [5] |
| Solid Powder | -20°C | Not specified | Sealed, cool, dry | [2] |
| Solution | -20°C | Up to 2 weeks | Tightly sealed vials | [1] |
| Solution | -20°C | Up to 1 month | Protect from light | [4][5] |
| Solution | -80°C | Up to 6 months | Protect from light | [4][5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Powder
This protocol outlines a method to evaluate the stability of this compound powder under various storage conditions.
1. Materials:
- This compound powder (high purity)
- HPLC-grade solvents (e.g., acetonitrile, water, methanol)
- Vials with airtight seals
- Environmental chambers or incubators set to desired temperature and humidity levels
- Desiccators
- Analytical balance
- HPLC system with a suitable detector (e.g., UV or ELSD) and C18 column
2. Experimental Setup:
- Aliquot this compound powder into multiple vials.
- Divide the vials into different storage condition groups. Suggested conditions to test:
- -20°C (control)
- 4°C with controlled humidity (desiccator)
- 25°C with controlled humidity (desiccator)
- 25°C with ambient humidity
- 40°C with 75% relative humidity (accelerated stability testing)
- Exposure to UV light at room temperature
- For each condition, prepare triplicate samples for each time point.
3. Time Points:
- Establish a baseline (Time 0) by analyzing a freshly opened sample.
- Suggested time points for analysis: 1, 3, 6, and 12 months for long-term conditions. For accelerated testing, time points could be 1, 2, 4, and 6 weeks.
4. Analytical Procedure (HPLC):
- At each time point, accurately weigh a specific amount of this compound powder from a vial of each storage condition.
- Dissolve the powder in a suitable solvent (e.g., methanol or DMSO) to a known concentration.
- Analyze the samples by a validated HPLC method to determine the purity and identify any degradation products.
- The mobile phase and gradient will depend on the specific HPLC method but could consist of acetonitrile and water.[8][9]
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
- Plot the percentage of this compound remaining versus time for each storage condition.
- Analyze for the appearance of new peaks in the chromatogram, which would indicate degradation products.
Diagrams
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. CAS 94987-08-3 | this compound [phytopurify.com]
- 2. apexbt.com [apexbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. static.mercateo.com [static.mercateo.com]
- 7. fishersci.com [fishersci.com]
- 8. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing off-target effects of Gypenoside XLIX
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of Gypenoside XLIX in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
A1: this compound is a naturally occurring dammarane-type glycoside.[1] Its primary known mechanism of action is as a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) activator.[1][2] Through PPAR-α activation and other mechanisms, it influences several signaling pathways, including:
-
NF-κB Signaling: this compound has been shown to suppress the IKKβ/NF-κB signaling pathway, leading to anti-inflammatory effects.[3]
-
PI3K/AKT Signaling: It can modulate the PI3K/AKT pathway, which is involved in cell survival and metabolism.[4][5]
-
Nrf2-Keap1 Signaling: this compound can activate the Nrf2-Keap1 pathway, enhancing antioxidant responses.[4]
-
Sirt1/Nrf2 Signaling: It may also activate the Sirt1/Nrf2 signaling pathway to inhibit NLRP3 inflammasome activation.[6]
Q2: What are potential off-target effects of this compound?
A2: While specific off-target effects of this compound are not extensively documented in the literature, researchers should be aware of potential unintended interactions. Based on its known activities, potential off-target effects could include:
-
Modulation of other nuclear receptors: Due to structural similarities with endogenous ligands, this compound might interact with other members of the nuclear receptor superfamily.
-
Interference with other kinase pathways: Beyond PI3K/AKT, it could potentially modulate other kinase signaling cascades.
-
Effects on ion channels or transporters: Many natural compounds can interact with membrane proteins.
-
Non-specific cytotoxicity at high concentrations: As with any compound, high concentrations may lead to cellular stress and toxicity unrelated to its primary mechanism.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use of a PPAR-α antagonist: A selective PPAR-α antagonist, such as MK-886, can be used to determine if the observed effects of this compound are mediated through its primary target.[2]
-
Employing structurally unrelated PPAR-α agonists: Comparing the effects of this compound with other known PPAR-α agonists can help confirm if the observed phenotype is a class effect of PPAR-α activation.
-
Dose-response analysis: A clear dose-response relationship for the intended effect can help differentiate it from non-specific effects that may only occur at high concentrations.
-
Rescue experiments: If this compound inhibits a particular pathway, overexpressing a key downstream component might rescue the phenotype, confirming an on-target effect.
Q4: What are some general strategies to minimize off-target effects?
A4: Minimizing off-target effects is a critical aspect of drug development and research.[7] General approaches include:
-
Rational drug design: Utilizing computational tools to design molecules with higher target specificity.[7]
-
High-throughput screening: Testing compounds against a broad panel of targets to identify potential off-target interactions early in the discovery process.[7]
-
Genetic and phenotypic screening: Using techniques like CRISPR-Cas9 to validate the on-target effects and identify potential off-target liabilities.[7]
-
Using the lowest effective concentration: Titrating this compound to the lowest concentration that elicits the desired on-target effect can help minimize off-target pharmacology.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected cellular phenotype | Off-target effects | 1. Confirm On-Target Engagement: Use a PPAR-α antagonist (e.g., MK-886) to see if the phenotype is reversed.[2] 2. Compare with other PPAR-α agonists: Treat cells with a structurally different PPAR-α agonist to see if the same phenotype is observed. 3. Perform a dose-response curve: A significant difference in the potency for the observed phenotype versus the known on-target activity may suggest an off-target effect. |
| Cell toxicity at effective concentrations | Off-target cytotoxicity | 1. Counter-screen: Use a cell line that does not express PPAR-α. If toxicity persists, it is likely an off-target effect. 2. Assess mitochondrial health: Perform assays to measure mitochondrial membrane potential and reactive oxygen species (ROS) production. 3. Screen against toxicity panels: Test this compound against a panel of known toxicity-related targets (e.g., hERG, CYP enzymes). |
| Results vary between different cell lines | Cell-type specific off-target effects | 1. Characterize target expression: Confirm the expression levels of PPAR-α and key signaling pathway components in each cell line. 2. Perform unbiased screening: Utilize proteomics or transcriptomics to identify differentially affected pathways in the different cell lines. |
| In vivo effects do not correlate with in vitro data | Pharmacokinetic/pharmacodynamic (PK/PD) issues or in vivo-specific off-target effects | 1. Measure compound exposure: Determine the concentration of this compound in the target tissue to ensure it is within the effective range observed in vitro. 2. Assess metabolite activity: Investigate if metabolites of this compound have different target profiles. 3. Use knockout animal models: Employ PPAR-α knockout animals to definitively test for on-target versus off-target effects in vivo. |
Experimental Protocols
Protocol 1: Validating On-Target PPAR-α Activation using a Luciferase Reporter Assay
Objective: To confirm that the effects of this compound are mediated through PPAR-α activation.
Methodology:
-
Cell Culture and Transfection:
-
Culture human endothelial cells (e.g., HUVECs) in appropriate media.
-
Co-transfect cells with a PPAR-α expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
-
Compound Treatment:
-
Treat transfected cells with varying concentrations of this compound (e.g., 0-300 µM) for 24 hours.[2]
-
Include a known PPAR-α agonist (e.g., Wy-14643) as a positive control and a vehicle control (e.g., DMSO).
-
In a parallel experiment, co-treat cells with this compound and a PPAR-α antagonist (e.g., MK-886).[2]
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Compare the luciferase activity in this compound-treated cells to the vehicle control. A dose-dependent increase in luciferase activity that is blocked by the PPAR-α antagonist confirms on-target activation.
-
Protocol 2: Assessing Off-Target Effects on Kinase Signaling using Western Blotting
Objective: To investigate potential off-target effects of this compound on key kinase signaling pathways.
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key phosphorylated and total proteins in relevant signaling pathways (e.g., p-AKT/AKT, p-ERK/ERK, p-p38/p38).
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Quantify band intensities and calculate the ratio of phosphorylated to total protein.
-
Significant changes in phosphorylation of kinases outside the known target pathways may indicate off-target effects.
-
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLIX Pharmacokinetics in Rodents: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacokinetic properties of Gypenoside XLIX in rodent models. This guide includes troubleshooting advice and frequently asked questions to assist in experimental design and data interpretation.
Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the key pharmacokinetic parameter, half-life (t½), of this compound observed in rats.
| Rodent Model | Administration Route | Dosage | Half-life (t½) in hours | Reference |
| Rat | Intravenous | 1.0 mg/kg | 1.6 ± 1.7 | [1] |
| Rat | Intravenous | 2.0 mg/kg | Not specified | [2] |
| Rat | Intravenous | 4.0 mg/kg | Not specified | [2] |
| Rat | Oral | Not specified | 1.8 ± 0.6 | [1][3][4] |
Frequently Asked Questions (FAQs) & Troubleshooting
Here are some common questions and troubleshooting tips for researchers working with this compound.
Q1: Why am I observing a shorter or longer half-life for this compound in my rat study compared to the reported values?
A1: Discrepancies in half-life can arise from several factors:
-
Dosage Form: Different formulations (e.g., solution, suspension) can alter the absorption and distribution of the compound. One study noted that differences in dosage forms likely accounted for variations in observed half-life[1].
-
Analytical Method Sensitivity: The lower limit of quantification (LLOQ) of your analytical method can impact the accurate determination of the terminal elimination phase. A less sensitive assay might lead to an underestimation of the true half-life.
-
Rat Strain and Health Status: The metabolic capacity can vary between different strains of rats. The health status of the animals, including liver and kidney function, can also significantly influence drug metabolism and elimination.
-
Fasting State: Animals should be fasted for approximately 12 hours before oral administration to ensure consistent absorption, as food can affect gastrointestinal transit and absorption[5].
Q2: What is a reliable method for quantifying this compound in rat plasma?
A2: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is highly recommended for its sensitivity and selectivity[1][2]. Key aspects of a successful method include:
-
Sample Preparation: Protein precipitation with a solvent mixture like methanol-acetonitrile (1:9, v/v) has been shown to have high extraction efficiency[1]. Alternatively, solid-phase extraction (SPE) can also be used for sample cleanup[2].
-
Chromatography: A C18 column, such as a UPLC BEH C18, with a mobile phase of acetonitrile and water containing 0.1% formic acid provides good separation[1][3][4].
-
Mass Spectrometry: Detection using electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM) ensures high selectivity and sensitivity[1][2][3][4]. The MRM transition for this compound has been reported as m/z 1045.5⟶118.9[1][3][4] and m/z 1045.6 → 913.5[2].
Q3: I am observing low oral bioavailability for this compound. Is this expected?
A3: Yes, very low oral bioavailability for this compound in rats has been reported, at approximately 0.14%[1][3][4]. This indicates that the concentration of the drug in systemic circulation after oral administration is low. This is a critical factor to consider when designing efficacy studies that rely on oral dosing.
Q4: Are there any known cellular pathways affected by this compound that I should consider in my study design?
A4: Yes, this compound has been shown to modulate several key signaling pathways, which could be relevant for pharmacodynamic assessments. These include:
-
Inhibition of the IKKβ/NF-κB signaling pathway , which is involved in inflammation[6].
-
Activation of the Nrf2-Keap1 pathway , which plays a role in the antioxidant response[7].
-
Modulation of the PI3K/AKT signaling pathway , which is involved in cell survival and apoptosis[7].
Experimental Workflow & Signaling Pathways
To aid in experimental design and understanding the mechanism of action, the following diagrams illustrate a typical pharmacokinetic workflow and a key signaling pathway modulated by this compound.
References
- 1. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.cat [2024.sci-hub.cat]
- 6. e-century.us [e-century.us]
- 7. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Path to Clinic: A Technical Support Center for Gypenoside XLIX Research
The journey of Gypenoside XLIX from a promising natural compound to a clinically approved therapeutic is fraught with challenges that require careful consideration and robust experimental design. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common issues and navigate the complexities of its clinical translation.
Frequently Asked Questions (FAQs)
1. What are the main obstacles to the clinical translation of this compound?
The primary challenges in the clinical translation of this compound, a common issue for saponins, include its low oral bioavailability and short half-life.[1][2] Studies in rats have shown a very low oral bioavailability of 0.14% and a half-life of approximately 1.8 hours.[3][4] These pharmacokinetic properties can lead to fluctuating and low plasma concentrations, making it difficult to achieve and maintain therapeutic levels.[1][2] Additionally, as with many natural products, a lack of extensive clinical trial data and potential for drug-drug interactions are significant hurdles.
2. How can the poor bioavailability of this compound be addressed?
Overcoming the poor bioavailability of this compound is a key focus of formulation development. Strategies being explored for saponins, and applicable to this compound, include the use of novel drug delivery systems such as nanoparticles, liposomes, and colon-specific delivery systems to enhance absorption and protect the molecule from degradation in the gastrointestinal tract.[1]
3. What are the known mechanisms of action for this compound?
This compound has been shown to exert its effects through multiple signaling pathways. It is a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) activator.[5] This activation is linked to its anti-inflammatory effects, such as the inhibition of cytokine-induced vascular cell adhesion molecule-1 (VCAM-1) expression. Additionally, this compound has been demonstrated to suppress the NF-κB signaling pathway, which plays a crucial role in inflammation.[6][7]
4. Are there any known toxicity concerns with this compound?
5. What analytical methods are available for the quantification of this compound in biological samples?
Sensitive and selective analytical methods are crucial for pharmacokinetic and metabolism studies. Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the most common and reliable method for quantifying this compound in plasma.[9][10] These methods typically involve solid-phase extraction (SPE) for sample preparation and can achieve a lower limit of quantification in the range of 2-10 ng/mL.[9][10]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| Low or inconsistent cellular uptake of this compound. | Poor solubility in aqueous cell culture media. | Prepare stock solutions in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the media is low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
| Variability in the anti-inflammatory response. | Cell passage number and confluency can affect cellular responses. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of treatment. |
| Difficulty in detecting downstream signaling changes. | Inappropriate time points or concentrations of this compound. | Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in protein expression or phosphorylation. |
In Vivo Experimentation & Formulation
| Issue | Possible Cause | Troubleshooting Steps |
| Low plasma concentrations after oral administration. | Poor oral bioavailability due to low permeability and/or rapid metabolism. | Consider alternative routes of administration (e.g., intravenous for initial pharmacokinetic studies). Explore formulation strategies such as encapsulation in nanoparticles or co-administration with absorption enhancers. |
| High variability in pharmacokinetic parameters between animals. | Inconsistent dosing, stress, or differences in gut microbiota. | Ensure accurate and consistent administration techniques. Acclimatize animals to the experimental conditions to minimize stress. Be aware that inter-animal variations in gut microbiota can influence the metabolism of saponins. |
| Precipitation of this compound in aqueous formulations. | Low aqueous solubility. | Use co-solvents, surfactants, or cyclodextrins to improve solubility. For preclinical studies, a suspension in a vehicle like carboxymethylcellulose may be suitable. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 0.14% | [3][4] |
| Half-life (t½) (oral) | 1.8 ± 0.6 h | [3][4] |
Table 2: Analytical Method Parameters for this compound Quantification
| Parameter | Value | Reference |
| Analytical Method | UPLC-MS/MS | [9][10] |
| Lower Limit of Quantification | 2 - 10 ng/mL | [9][10] |
| Linearity Range | 2 - 7500 ng/mL | [9][10] |
Detailed Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using UPLC-MS/MS
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 100 µL of rat plasma spiked with an internal standard (e.g., Gypenoside A).
-
Wash the cartridge with water to remove interferences.
-
Elute this compound with methanol.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: Waters XBridgeTM BEH C18 (4.6 × 50 mm, 2.5 μm).[9]
-
Mobile Phase: Acetonitrile and water (62.5:37.5, v/v).[9]
-
Detection: Negative ion mode using multiple reaction monitoring (MRM).
-
MRM Transitions: this compound: m/z 1045.6 → 913.5; Gypenoside A (IS): m/z 897.5 → 765.4.[9]
3. Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.
Protocol 2: In Vitro NF-κB Reporter Assay
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
2. Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
3. Luciferase Assay:
-
After 6-8 hours of stimulation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as a percentage of the stimulated control.
Visualizations
Caption: Signaling pathways of this compound.
Caption: Pharmacokinetic analysis workflow.
Caption: Challenges in this compound clinical translation.
References
- 1. Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. e-century.us [e-century.us]
- 7. This compound alleviates acute liver injury: Emphasis on NF-κB/PPAR-α/NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Gypenoside XLIX Nanoparticle Formulation & Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the nanoparticle formulation and delivery of Gypenoside XLIX. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a nanoparticle formulation necessary?
A1: this compound is a dammarane-type glycoside and a major active component of Gynostemma pentaphyllum.[1] It exhibits a range of pharmacological properties, including anti-inflammatory, anti-cancer, and insulin-sensitizing effects.[1][2][3] However, studies have shown that this compound has very low oral bioavailability (approximately 0.14% in rats) and a short half-life (around 1.8 hours), which limits its therapeutic efficacy when administered conventionally.[4][5][6] Nanoparticle formulations can address these limitations by improving solubility, enhancing stability, and enabling targeted delivery, thereby increasing the bioavailability and therapeutic potential of this compound.[7]
Q2: What type of nanoparticle is suitable for this compound?
A2: Given that this compound is a hydrophilic glycoside, lipid-based nanoparticles such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are highly suitable. These formulations are effective at encapsulating hydrophilic compounds and are composed of biocompatible and biodegradable materials.[8][9] Polymeric nanoparticles, such as those made from PLGA (polylactic-co-glycolic acid), could also be a viable option for achieving controlled release.
Q3: What are the target signaling pathways of this compound?
A3: this compound has been shown to modulate several key signaling pathways. Its anti-inflammatory effects are often attributed to the inhibition of the IKKβ/NF-κB pathway.[2] It can also improve insulin sensitivity by positively modulating the IRS1/PI3K/Akt signaling pathway.[2] Furthermore, this compound is known to be a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator, which is involved in the regulation of lipid metabolism and inflammation.[1] In the context of cancer, gypenosides, in general, have been shown to induce apoptosis through modulation of the PI3K/AKT/mTOR pathway and by affecting the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3][10]
Q4: What are the expected characteristics of a this compound nanoparticle formulation?
A4: A successful this compound nanoparticle formulation should ideally exhibit the following characteristics:
-
Particle Size (Z-Average): Below 200 nm for potential intravenous administration to take advantage of the enhanced permeability and retention (EPR) effect in tumors.[11] For other applications, a size under 300 nm is generally acceptable.
-
Polydispersity Index (PDI): A PDI value below 0.3 indicates a narrow and uniform particle size distribution, which is crucial for consistent performance and stability.[12]
-
Zeta Potential: A zeta potential of at least ±30 mV is desirable as it indicates good colloidal stability due to electrostatic repulsion between particles, thus preventing aggregation.[9]
-
Encapsulation Efficiency (%EE): A high encapsulation efficiency (ideally >70%) is necessary to ensure a sufficient therapeutic dose is loaded into the nanoparticles.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Poor affinity of this compound for the nanoparticle core material.2. Drug leakage into the external aqueous phase during formulation.3. Suboptimal drug-to-lipid/polymer ratio. | 1. Modify the formulation by including a co-solvent or a different lipid/polymer with higher affinity for glycosides.2. Optimize the homogenization or sonication time to ensure rapid nanoparticle formation and drug entrapment.3. Perform a ratio optimization study to find the ideal concentration of this compound and carrier material. |
| Particle Aggregation / Instability | 1. Low zeta potential leading to insufficient electrostatic repulsion.2. Inappropriate surfactant type or concentration.3. High concentration of nanoparticles.[13] | 1. Adjust the pH of the formulation to increase the surface charge, or incorporate a charged surfactant.2. Screen different surfactants (e.g., Poloxamer 188, Tween 80) and optimize their concentration.3. Dilute the nanoparticle suspension post-formulation. Consider using blocking agents like BSA or PEG to prevent non-specific interactions.[13] |
| Large Particle Size or High PDI | 1. Inefficient homogenization or sonication.2. Inappropriate formulation parameters (e.g., temperature, stirring speed).3. Aggregation during formulation. | 1. Increase the homogenization speed/pressure or the sonication time/amplitude.2. Optimize the temperature of the lipid and aqueous phases during emulsification.3. Ensure the surfactant concentration is adequate to stabilize newly formed nanoparticles. |
| "Burst Release" of this compound | 1. High amount of drug adsorbed on the nanoparticle surface.2. Rapid degradation of the nanoparticle matrix. | 1. Wash the nanoparticle suspension (e.g., through centrifugation and resuspension) to remove surface-adsorbed drug.2. Select a more stable lipid or polymer for the nanoparticle core, or cross-link the nanoparticle matrix. |
| Poor In Vivo Efficacy | 1. Rapid clearance of nanoparticles by the reticuloendothelial system (RES).2. Low bioavailability despite nanoparticle formulation.3. Instability of the formulation in biological fluids. | 1. Surface-modify the nanoparticles with polyethylene glycol (PEG) to create a "stealth" coating and prolong circulation time.[14]2. Re-evaluate the nanoparticle design to ensure it protects this compound from degradation and facilitates absorption.3. Test the stability of the nanoparticles in serum-containing media to assess their behavior in a physiological environment. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₂H₈₆O₂₁ | [2] |
| Molecular Weight | 1047.23 g/mol | [2] |
| Solubility | Soluble in DMSO (up to 125 mg/mL with sonication) | [2][13] |
| Appearance | White to off-white solid | N/A |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Source |
| Dose | 1 mg/kg | 5 mg/kg | [5] |
| Half-life (t₁/₂) | 1.6 ± 1.7 h | 1.8 ± 0.6 h | [5] |
| AUC₀-t (ng·h/mL) | 1032.8 ± 334.8 | 2213.9 ± 561.5 (for 10 mg/kg dose) | [11] |
| Bioavailability | N/A | ~0.14% | [5][6] |
AUC (Area Under the Curve) values can vary between studies due to different dosages and analytical methods.
Experimental Protocols
Protocol 1: Formulation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes a representative method for formulating this compound-loaded SLNs using a modified emulsification-ultrasonication technique, adapted from methods used for similar glycosides.[8][9]
Materials:
-
This compound
-
Solid Lipid: Compritol® 888 ATO (Glyceryl behenate)
-
Surfactant: Poloxamer 188 (Pluronic® F68)
-
Co-surfactant (optional): Soy lecithin
-
Purified water (Milli-Q or equivalent)
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., 200 mg) and co-surfactant (e.g., 50 mg) into a glass beaker.
-
Heat the beaker in a water bath to 5-10°C above the melting point of the lipid (approx. 80-85°C) until a clear, molten lipid phase is formed.
-
Dissolve a pre-weighed amount of this compound (e.g., 20 mg) into the molten lipid phase. If solubility is an issue, a minimal amount of a suitable co-solvent can be added.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., 200 mg Poloxamer 188) in purified water (e.g., 20 mL).
-
Heat the aqueous phase to the same temperature as the lipid phase (80-85°C).
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed homogenization (e.g., using an Ultra-Turrax®) at 10,000 - 15,000 rpm for 5-10 minutes. This will form a coarse oil-in-water (o/w) emulsion.
-
-
Ultrasonication:
-
Immediately subject the hot pre-emulsion to high-intensity probe sonication for 5-15 minutes (e.g., at 40% amplitude, with pulses of 10 sec on, 5 sec off) to reduce the droplet size to the nanometer range. The sonication probe should be immersed in the emulsion, but not touching the beaker walls.
-
-
Nanoparticle Formation:
-
Quickly transfer the resulting hot nanoemulsion to an ice bath and continue stirring at a moderate speed until it cools down to room temperature. The rapid cooling will cause the lipid to solidify, entrapping the this compound within the SLNs.
-
-
Purification (Optional but Recommended):
-
To remove unencapsulated this compound, the SLN dispersion can be centrifuged at a high speed (e.g., 15,000 x g for 30 minutes at 4°C).
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh purified water. Repeat this washing step twice.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by quantifying the amount of this compound in the supernatant and comparing it to the initial amount added.
-
Visualizations
Caption: Experimental workflow for this compound SLN formulation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: this compound enhances the PI3K/Akt insulin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Development of a targeted method for quantification of this compound in rat plasma, using SPE and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 94987-08-3 | OG32259 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CAS:94987-08-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Bridging the Gap: The Role of Advanced Formulation Strategies in the Clinical Translation of Nanoparticle-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Gypenoside XLIX and Synthetic PPAR-alpha Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally derived Gypenoside XLIX and synthetic peroxisome proliferator-activated receptor alpha (PPAR-α) agonists, with a focus on their performance supported by experimental data. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields.
Introduction
Peroxisome proliferator-activated receptor alpha (PPAR-α) is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Its activation leads to a cascade of downstream effects, primarily resulting in reduced triglyceride levels and an anti-inflammatory response. Synthetic PPAR-α agonists, such as fibrates (e.g., fenofibrate), have been cornerstone therapies for dyslipidemia for decades. More recently, natural compounds have been investigated for their potential as PPAR-α agonists. Among these, this compound, a saponin isolated from Gynostemma pentaphyllum, has emerged as a selective PPAR-α activator. This guide will compare the molecular and physiological effects of this compound with those of well-established synthetic PPAR-α agonists.
Mechanism of Action: PPAR-alpha Activation
Both this compound and synthetic agonists like fenofibrate exert their effects by binding to and activating PPAR-α. Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, leading to a reduction in circulating triglycerides. Additionally, PPAR-α activation can inhibit inflammatory signaling pathways, such as the NF-κB pathway.[1][2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and representative synthetic PPAR-α agonists. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro PPAR-alpha Activation
| Compound | Cell Line | Assay Type | EC50 (µM) | Source(s) |
| This compound | HEK293 | Luciferase Reporter Assay | 10.1 | [1][2] |
| Fenofibric Acid (active metabolite of Fenofibrate) | COS-7 | GAL4 Transactivation Assay | 9.47 | [3] |
| Fenofibric Acid | - | Cell-Based Transactivation Assay | 30 | [4] |
| WY-14643 | Murine | - | 0.63 | [5][6] |
| WY-14643 | Human | - | 5.0 | [6] |
Table 2: In Vivo Effects on Lipid Profile in Rodent Models
| Compound | Animal Model | Diet | Dosage | Duration | Key Findings | Source(s) |
| Gypenosides (mixture) | Hypercholesterolemic Rats | High-fat and high-cholesterol | 50, 100, 200 mg/kg/day | 5 weeks | Dose-dependent decrease in serum TC, TG, and LDL-C; increase in HDL-C. | [7] |
| This compound | ApoE-/- Mice | High-fat choline diet | 30 mg/kg/day | 6 weeks | Reduced dyslipidemia, atherosclerotic plaque, and inflammation. | [8] |
| Gypenoside Extract | Hyperlipidemic Rats | Poloxamer P407 induced | 250 mg/kg/day | 12 days | 85% reduction in triglycerides and 44% reduction in total cholesterol. | [9] |
| Fenofibrate | Hypertriglyceridemic Rats | 10% Fructose | 50, 100 mg/kg/day | 2 weeks | Dose-dependent reduction in triglycerides. | [10] |
| Fenofibrate | Normal Rats | Standard | 300 mg/kg/day | 5 weeks | Significantly decreased plasma total cholesterol and free fatty acids. | [11] |
| Fenofibrate | Fructose-fed Rats | 10% Fructose | 100 mg/kg/day | 7 days | Decreased almost all triglyceride species in serum. | [12] |
Experimental Protocols
PPAR-alpha Luciferase Reporter Gene Assay
This assay is commonly used to determine the ability of a compound to activate PPAR-α.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in an appropriate medium. The cells are then co-transfected with a PPAR-α expression vector and a reporter plasmid containing multiple copies of a PPRE linked to a luciferase reporter gene. A vector expressing β-galactosidase is often co-transfected to normalize for transfection efficiency.[1][2]
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound or a synthetic agonist) or a vehicle control for a specified period (typically 24 hours).
-
Luciferase Activity Measurement: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.
-
Data Analysis: The fold activation of luciferase activity is calculated relative to the vehicle-treated control. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is then determined from the dose-response curve.[1][2]
Hyperlipidemia Animal Model
This in vivo model is used to evaluate the lipid-lowering effects of compounds.
-
Animal Model: Male Sprague-Dawley or Wistar rats are often used.
-
Induction of Hyperlipidemia: Hyperlipidemia can be induced by feeding the animals a high-fat and/or high-cholesterol diet for several weeks. Another method is the administration of agents like poloxamer 407 to induce acute hyperlipidemia.[7][9]
-
Compound Administration: The animals are divided into groups and treated orally with the test compound (e.g., this compound or fenofibrate) at different doses or a vehicle control daily for a specified duration.
-
Blood Sample Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using standard enzymatic kits.
-
Data Analysis: The percentage change in lipid parameters from baseline is calculated for each group and compared between the treated and control groups to determine the efficacy of the compound.
Visualizing the Pathways and Workflows
Caption: PPAR-α signaling pathway activation.
Caption: Experimental workflow for comparison.
Conclusion
Both this compound and synthetic PPAR-α agonists like fenofibrate effectively activate the PPAR-α signaling pathway, leading to beneficial effects on lipid metabolism. The in vitro data suggest that this compound is a potent activator of PPAR-α, with an EC50 value in the micromolar range, comparable to that of fenofibric acid. In vivo studies in rodent models confirm the lipid-lowering effects of both this compound and fenofibrate.
While synthetic agonists have a long history of clinical use, this compound represents a promising natural alternative. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative potency and potential therapeutic advantages of this compound. This guide provides a foundational comparison to aid researchers in their ongoing investigations into novel PPAR-α modulators.
References
- 1. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Fenofibrate - Wikipedia [en.wikipedia.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 12. Hypolipidemic effect of gypenosides in experimentally induced hypercholesterolemic rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gypenoside XLIX and Gypenoside A Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent gypenosides, Gypenoside XLIX and Gypenoside A. The information presented is collated from peer-reviewed studies to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and Gypenoside A following oral and intravenous administration in rats. These compounds, both major saponins found in Gynostemma pentaphyllum, exhibit rapid metabolism and low oral bioavailability.[1]
| Pharmacokinetic Parameter | Gypenoside A | This compound | Administration Route |
| Half-life (t½) | 1.4 ± 0.2 hours | 1.8 ± 0.6 hours | Oral |
| 0.8 ± 0.2 hours | 1.6 ± 1.7 hours | Intravenous | |
| Oral Bioavailability | 0.90% | 0.14% | - |
Data sourced from a study by He et al. (2022).[1][2][3]
The data indicates that both gypenosides are rapidly eliminated from the body, with half-lives of less than two hours for oral administration.[2][3] Notably, the oral bioavailability of both compounds is very low, suggesting poor absorption from the gastrointestinal tract.[1] The low bioavailability is a significant challenge for the oral administration of gypenosides and is attributed to their high molecular weight, increased polarity, and limited lipid solubility.[4]
Experimental Protocols
The pharmacokinetic data presented above was primarily generated using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of Gypenoside A and this compound in rat plasma.[1][2]
Animal Studies:
-
Species: Rats were used as the animal model for these pharmacokinetic studies.[2]
-
Administration: The gypenosides were administered both orally (p.o.) and intravenously (i.v.) to determine their bioavailability.[2]
Sample Preparation and Analysis:
-
Plasma Sample Preparation: Plasma samples were prepared for analysis using a solid-phase extraction method.[2]
-
Analytical Method: A UPLC-MS/MS method was developed and validated for the quantification of Gypenoside A and this compound.[2][3]
-
Chromatographic Separation: A UPLC BEH C18 column was used for separation, with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid). The elution time was 4 minutes.[2][3]
-
Detection: Detection was carried out using electrospray ionization in negative-ion mode.[2][3]
-
Quantification: Quantitative analysis was performed in multiple reaction monitoring (MRM) mode, monitoring the specific mass-to-charge ratio (m/z) transitions for each compound.[2][3]
-
-
Validation: The method demonstrated excellent linearity over a concentration range of 2–3000 ng/mL.[1][2][3] The intraday and interday precision and accuracy were within acceptable limits.[1][2][3]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the pharmacokinetic analysis of this compound and Gypenoside A.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Gypenoside XLIX: A Comparative Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Gypenoside XLIX, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related compounds, supported by experimental data. The information is intended to aid researchers in the fields of medicinal chemistry and drug discovery in their efforts to develop novel therapeutics based on this natural product scaffold.
Comparative Biological Activities
The biological efficacy of this compound has been evaluated across various assays, demonstrating its potential in several therapeutic areas. To understand the relationship between its chemical structure and biological function, it is crucial to compare its activity with that of structurally similar gypenosides and its derivatives.
Cytotoxic Activity against A549 Human Lung Carcinoma Cells
A key area of investigation for gypenosides is their potential as anti-cancer agents. The following table summarizes the cytotoxic activity of this compound and several other dammarane-type saponins against the A549 human lung cancer cell line.
| Compound | Key Structural Features | IC50 (µM) |
| This compound | Glycosylation at C-3 and C-20 | - |
| Gypenoside LVI | - | 105.89 ± 2.48 |
| Gypenoside XLVI | - | 52.63 ± 8.31 |
| Gypenoside L | - | 34.94 ± 4.23 |
| Gypenoside LI | - | 50.96 ± 9.55 |
| Damulin A | - | 26.98 ± 0.51 |
| Damulin B | - | 4.56 ± 0.58 |
Data on this compound's IC50 against A549 cells was not available in the reviewed literature.
Structure-Activity Relationship Insights: The data suggests that the type and position of sugar moieties, as well as the stereochemistry of the aglycone, play a significant role in the cytotoxic activity of these compounds. A comprehensive SAR analysis would require a broader range of structurally defined derivatives.
Antiviral Activity against Enterovirus 71 (EV71)
The antiviral potential of this compound and its derivative, Gylongiposide I, has been investigated. Gylongiposide I is formed by the enzymatic hydrolysis of the glucose moiety at the C-21 position of this compound.
| Compound | Structural Modification from this compound | EC50 (µM) |
| This compound | - | 3.53 |
| Gylongiposide I | Removal of the terminal glucose at C-21 | 1.53 |
Structure-Activity Relationship Insights: The removal of the terminal glucose moiety at the C-21 position of this compound to form Gylongiposide I leads to a more than two-fold increase in antiviral activity against EV71. This indicates that the sugar chain length and composition are critical determinants of antiviral efficacy.
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation
This compound is a known activator of PPAR-α, a key regulator of lipid metabolism and inflammation.
| Compound | Assay | EC50 (µM) |
| This compound | PPAR-α Luciferase Reporter Assay | 10.1[1] |
Structure-Activity Relationship Insights: The dammarane-type structure of this compound is essential for its interaction with and activation of PPAR-α. Further studies with derivatives of this compound are needed to elucidate the specific structural features that govern the potency of PPAR-α activation.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of new drug candidates.
This compound-Mediated Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the activation of PPAR-α, which in turn inhibits the pro-inflammatory NF-κB signaling pathway.
Caption: this compound anti-inflammatory signaling pathway.
Experimental Workflow for Assessing Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
PPAR-α Luciferase Reporter Gene Assay
This assay is used to determine the ability of a compound to activate the peroxisome proliferator-activated receptor alpha (PPAR-α).
Cell Culture and Transfection:
-
Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, cells are co-transfected with a PPAR-α expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) using a suitable transfection reagent. A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.
Compound Treatment and Luciferase Assay:
-
24 hours post-transfection, the medium is replaced with fresh DMEM containing various concentrations of this compound or control compounds.
-
The cells are incubated for an additional 24 hours.
-
Following incubation, cells are washed with phosphate-buffered saline (PBS) and lysed with a reporter lysis buffer.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase activity.
-
The EC50 value, the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.
NF-κB Luciferase Reporter Gene Assay
This assay is employed to assess the inhibitory effect of a compound on the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Cell Culture and Transfection:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and transfected with an NF-κB-responsive luciferase reporter plasmid.
Compound Treatment and Luciferase Assay:
-
After 24 hours, cells are pre-treated with various concentrations of this compound for 1 hour.
-
NF-κB activation is then stimulated by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubating for 6 hours.
-
Cell lysis and measurement of luciferase activity are performed as described in the PPAR-α Luciferase Reporter Gene Assay protocol.
-
The inhibitory concentration (IC50) can be determined from the dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
A549 cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Procedure:
-
Vero cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
The cells are infected with Enterovirus 71 (EV71) at a multiplicity of infection (MOI) of 0.01 in the presence of serial dilutions of the test compounds.
-
After a 1-hour adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a medium containing 1% methylcellulose and the corresponding concentration of the test compound.
-
The plates are incubated for 3-4 days until viral plaques are visible.
-
The cells are then fixed with 10% formaldehyde and stained with 0.5% crystal violet.
-
The number of plaques is counted, and the percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined as the compound concentration that reduces the number of plaques by 50%.
References
Gypenoside XLIX vs. Ginsenosides: A Structural and Functional Comparison for Researchers
A comprehensive analysis of the structural nuances and functional divergences between Gypenoside XLIX and major ginsenosides, supported by experimental data and detailed protocols.
Introduction
This compound and ginsenosides, both belonging to the family of triterpenoid saponins, are the subjects of extensive research due to their significant pharmacological activities. This compound, a prominent component of Gynostemma pentaphyllum, is recognized for its selective activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and its associated anti-inflammatory properties. Ginsenosides, the principal active ingredients in Panax ginseng, are a diverse group of compounds with a wide array of documented therapeutic effects, including neuroprotective, immunomodulatory, and anti-cancer activities. This guide provides a detailed comparison of the structural and functional characteristics of this compound and key ginsenosides, namely Ginsenoside Rb1 and Ginsenoside Rg1, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Structural Comparison: Dammarane Skeletons with Distinct Glycosidic Moieties
At their core, both this compound and the major ginsenosides share a dammarane-type tetracyclic triterpenoid saponin structure. This fundamental skeleton consists of a four-ring carbon framework. The significant structural diversity and, consequently, the differing biological activities, arise from the variations in the type, number, and attachment points of their sugar (glycosidic) moieties, as well as modifications to the aglycone (non-sugar) part of the molecule.
Ginsenosides are broadly classified into two main groups based on their aglycone structure: protopanaxadiols (PPD) and protopanaxatriols (PPT). Oleanane-type ginsenosides represent a smaller, structurally distinct class.
-
Ginsenoside Rb1 (PPD-type): The aglycone of Rb1 is protopanaxadiol. It features two glucose molecules attached at the C-3 position and another two glucose molecules at the C-20 position.
-
Ginsenoside Rg1 (PPT-type): The aglycone of Rg1 is protopanaxatriol, which differs from PPD by an additional hydroxyl group at the C-6 position. Rg1 has a glucose molecule attached at the C-6 position and another glucose molecule at the C-20 position.
-
This compound: This compound is also a dammarane-type glycoside. A key distinguishing feature of this compound is the presence of a xylose and a rhamnose moiety in its sugar chain, in addition to glucose, which are attached at the C-3 position of the aglycone. The specific arrangement and linkages of these sugars contribute to its unique biological profile.
Table 1: Structural Comparison of this compound and Key Ginsenosides
| Feature | This compound | Ginsenoside Rb1 | Ginsenoside Rg1 |
| Aglycone Type | Dammarane | Protopanaxadiol (PPD) | Protopanaxatriol (PPT) |
| Sugar Moieties | Glucose, Xylose, Rhamnose | Glucose | Glucose |
| Attachment Points of Sugars | C-3 | C-3, C-20 | C-6, C-20 |
Functional Comparison: From Selective Receptor Activation to Broad-Spectrum Bioactivity
The distinct structural features of this compound and ginsenosides translate into different functional profiles and mechanisms of action.
PPAR-α Activation
A primary and well-documented function of This compound is its role as a selective activator of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. The activation of PPAR-α by this compound leads to the downstream regulation of genes involved in fatty acid oxidation and a reduction in inflammatory responses.
In contrast, the direct and potent activation of PPAR-α by ginsenosides is less established. While some studies suggest that certain ginsenosides, like Ginsenoside Rb1, may indirectly influence PPAR-α pathways, they are not typically characterized as selective PPAR-α agonists in the same manner as this compound. For instance, some research indicates that ginseng extracts as a whole may modulate PPAR-α activity, but the effects of individual ginsenosides are varied and often less potent than dedicated PPAR-α activators.[1]
Table 2: PPAR-α Activation Activity
| Compound | EC50 for PPAR-α Activation | Mechanism |
| This compound | 10.1 µM[2] | Selective PPAR-α agonist |
| Ginsenoside Rb1 | Not well-established as a direct activator | May indirectly modulate PPAR-α pathways |
| Ginsenoside Rg1 | Not well-established as a direct activator | May modulate PPAR-γ and NF-κB pathways |
Anti-inflammatory Activity
Both this compound and ginsenosides exhibit significant anti-inflammatory properties, albeit through potentially different primary mechanisms.
This compound 's anti-inflammatory effects are closely linked to its PPAR-α agonistic activity. By activating PPAR-α, it can inhibit the activation of the pro-inflammatory transcription factor NF-κB. This leads to a reduction in the expression of inflammatory cytokines and adhesion molecules.[2]
Ginsenosides , including Rb1 and Rg1, demonstrate broad anti-inflammatory effects through multiple pathways. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in various inflammatory models.[3] Their mechanisms often involve the modulation of signaling pathways like NF-κB and MAPKs.[4] Some studies suggest that the anti-inflammatory potency can vary between different ginsenosides, with some metabolites showing enhanced activity.[5]
Table 3: Anti-inflammatory Activity
| Compound | Key Anti-inflammatory Mechanisms |
| This compound | PPAR-α dependent inhibition of NF-κB activation[2] |
| Ginsenoside Rb1 | Modulation of TLR4 dimerization and NF-κB/MAPKs signaling pathways[6] |
| Ginsenoside Rg1 | Modulation of PPAR-γ/NF-κB signaling pathway; inhibition of pro-inflammatory cytokine production[7][8] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the functional comparison.
PPAR-α Luciferase Reporter Assay
This assay is used to determine the ability of a compound to activate the PPAR-α receptor.
Cell Culture and Transfection:
-
Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates at a density that allows for approximately 70-80% confluency on the day of transfection.
-
Cells are co-transfected with a PPAR-α expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) using a suitable transfection reagent according to the manufacturer's instructions. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
Compound Treatment and Luciferase Assay:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or ginsenosides) or a vehicle control (e.g., DMSO).
-
After a 24-hour incubation period, cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay kit.
-
β-galactosidase activity is measured to normalize the luciferase readings.
-
Data is typically expressed as fold activation relative to the vehicle control. The EC50 value, the concentration at which the compound elicits a half-maximal response, is calculated from the dose-response curve.[9][10]
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate at a density of 5 × 10^5 cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
Measurement of Nitrite:
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
After a 10-minute incubation at room temperature, the absorbance at 540 nm is measured using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.[11][12][13]
Cytokine Expression Analysis by ELISA
This protocol details the measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the supernatant of stimulated cells.
Sample Collection:
-
Culture supernatants from cell-based assays (e.g., LPS-stimulated macrophages) or biological fluids from in vivo studies are collected and centrifuged to remove cellular debris.
-
Samples can be stored at -80°C until analysis.
ELISA Procedure (Sandwich ELISA):
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
The plate is washed, and any non-specific binding sites are blocked with a blocking buffer (e.g., BSA in PBS).
-
Standards of known cytokine concentrations and the collected samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added.
-
The plate is washed again, and an enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
Following another wash step, a substrate solution is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[14][15][16]
Visualizations
Signaling Pathway of this compound in Inflammation
Caption: this compound activates PPAR-α, leading to the inhibition of NF-κB and reduced inflammatory gene expression.
Experimental Workflow for Anti-inflammatory Activity Screening
Caption: A typical workflow for screening the anti-inflammatory activity of compounds in vitro.
Conclusion
This compound and ginsenosides, while sharing a common structural backbone, exhibit distinct functional profiles. This compound stands out as a selective PPAR-α agonist, with its anti-inflammatory actions primarily mediated through this pathway. Ginsenosides, on the other hand, represent a broader class of bioactive molecules with a wider range of therapeutic effects, mediated through multiple signaling pathways. The detailed structural information, comparative functional data, and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and development in the field of natural product-based therapeutics.
References
- 1. Peroxisome proliferator-activated receptor α is involved in the regulation of lipid metabolism by ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effects of ginsenoside Rg1 and its metabolites ginsenoside Rh1 and 20(S)-protopanaxatriol in mice with TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rb1 exerts anti-inflammatory effects in vitro and in vivo by modulating toll-like receptor 4 dimerization and NF-kB/MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg1 attenuates adjuvant-induced arthritis in rats via modulation of PPAR-γ/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. korambiotech.com [korambiotech.com]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. biomatik.com [biomatik.com]
- 15. h-h-c.com [h-h-c.com]
- 16. Cytokine Elisa [bdbiosciences.com]
A Comparative Guide to the Efficacy of Gypenoside XLIX and Other Gypenosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Gypenoside XLIX with other notable gypenosides, supported by experimental data. The information is presented to aid in research and development decisions within the pharmaceutical and biotechnology sectors.
Executive Summary
Gypenosides, the primary active saponins in Gynostemma pentaphyllum, have garnered significant interest for their diverse pharmacological activities. Among these, this compound has emerged as a potent modulator of key signaling pathways involved in inflammation, metabolic disorders, and cancer. This guide synthesizes available preclinical data to compare the efficacy of this compound with other gypenosides, such as Gypenoside L, LI, LVI, XLVI, and XVII, in anti-cancer and anti-inflammatory applications. While direct comparative studies are limited, this guide consolidates existing quantitative data and mechanistic insights to provide a comprehensive overview.
Data Presentation: Comparative Efficacy of Gypenosides
Anti-Cancer Activity
The cytotoxic effects of various gypenosides have been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for different gypenosides against human non-small cell lung carcinoma (A549) and clear cell renal cell carcinoma (769-P and ACHN) cell lines.
| Gypenoside | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Gypenoside LVI | A549 | 105.89 ± 2.48 | ~99.2 | [1] |
| Gypenoside XLVI | A549 | 52.63 ± 8.31 | ~54.7 | [1] |
| Gypenoside L | A549 | 34.94 ± 4.23 | ~38.2 | [1] |
| Gypenoside LI | A549 | 50.96 ± 9.55 | ~53.0 | [1] |
| Gypenoside Mix (XXII & XXIII) | A549 | 30.6 | Not specified | [2][3] |
| Gypenoside L | 769-P | Not specified | 60 | [4] |
| Gypenoside L | ACHN | Not specified | 70 | [4] |
| Gypenoside LI | 769-P | Not specified | Not specified | [4] |
| Gypenoside LI | ACHN | Not specified | Not specified | [4] |
Note: IC50 values for this compound on A549 cells were not available in the reviewed literature, preventing a direct quantitative comparison for this specific cell line.
Anti-Inflammatory Activity
A direct comparison of the in vivo anti-inflammatory effects of Gypenoside XVII and its precursor, ginsenoside Rb1, has been conducted using a mouse model of ear swelling.
| Compound | Dosage | Inhibition of Ear Swelling (%) | Reference |
| Ginsenoside Rb1 | 9 µmol/kg | 40.47 | [1] |
| Gypenoside XVII | 9 µmol/kg | 80.55 | [1] |
This data indicates that Gypenoside XVII possesses significantly greater anti-inflammatory activity than its precursor in this model. While direct comparative data for this compound in the same model is unavailable, it is known to exert its anti-inflammatory effects through the activation of PPAR-α and subsequent inhibition of the NF-κB pathway.[5]
Key Signaling Pathways and Mechanisms of Action
This compound
This compound has been shown to modulate several critical signaling pathways:
-
PPAR-α Activation: It acts as a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) activator. This activation is central to its anti-inflammatory and lipid-lowering effects.
-
NF-κB Inhibition: Through PPAR-α activation, this compound inhibits the nuclear factor-kappaB (NF-κB) signaling pathway, a key regulator of inflammation.[5]
-
PI3K/AKT/mTOR Pathway: In the context of cancer, total gypenosides have been shown to induce apoptosis by inactivating the PI3K/AKT/mTOR pathway.[6]
Other Gypenosides (L, LI, XVII)
-
Gypenoside L and LI: These gypenosides have demonstrated anti-cancer effects by inducing apoptosis and cell cycle arrest in renal cell carcinoma. Their mechanism involves the regulation of the MAPK and arachidonic acid metabolism pathways.[4]
-
Gypenoside XVII: This gypenoside exhibits potent anti-inflammatory effects, proving more effective than its precursor, ginsenoside Rb1.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of gypenosides on cancer cell lines.
1. Cell Culture:
-
Human non-small cell lung carcinoma (A549) or other target cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the gypenoside to be tested.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
The cell viability is calculated as a percentage of the control group (treated with vehicle only).
-
The IC50 value is determined by plotting the cell viability against the logarithm of the gypenoside concentration and fitting the data to a dose-response curve.
PPAR-α Luciferase Reporter Gene Assay
This assay is used to determine the ability of a compound to activate the PPAR-α receptor.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transiently transfected with a PPAR-α expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.
2. Experimental Procedure:
-
Transfected cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of the test compound (e.g., this compound) or a known PPAR-α agonist (positive control).
-
The cells are incubated for another 24 hours.
3. Luciferase Activity Measurement:
-
The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent.
-
β-galactosidase activity is also measured to normalize the luciferase activity.
4. Data Analysis:
-
The fold activation of PPAR-α is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the inhibition of NF-κB activation.
1. Cell Culture and Transfection:
-
Macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM with 10% FBS.
-
Cells are transfected with a luciferase reporter plasmid containing NF-κB binding sites.
2. Experimental Procedure:
-
Transfected cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
NF-κB activation is then stimulated by adding an inflammatory agent such as lipopolysaccharide (LPS).
-
The cells are incubated for a further 6-24 hours.
3. Luciferase Activity Measurement:
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
4. Data Analysis:
-
The percentage of inhibition of NF-κB activation is calculated relative to the LPS-stimulated control group.
Conclusion
This compound demonstrates significant therapeutic potential through its unique mechanism of PPAR-α activation and subsequent NF-κB inhibition. While direct quantitative comparisons with other gypenosides in identical experimental settings are not always available, the existing data suggest that different gypenosides may possess varying degrees of efficacy in specific therapeutic areas. For instance, Gypenoside L and LI show potent anti-proliferative effects against certain cancer cells, while Gypenoside XVII exhibits superior in vivo anti-inflammatory activity compared to its precursor.
Further head-to-head studies are warranted to definitively establish a hierarchical efficacy profile of various gypenosides. The detailed experimental protocols and mechanistic diagrams provided in this guide are intended to facilitate such future research and support the ongoing development of gypenoside-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of p53-independent growth inhibition in lung carcinoma cell A549 by gypenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of p53-independent growth inhibition in lung carcinoma cell A549 by gypenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Gypenoside XLIX: A Synergistic Partner in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Gypenoside XLIX, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, metabolic regulatory, and anti-cancer effects. While its efficacy as a standalone agent is well-documented, emerging research now points towards its potential as a powerful synergistic partner in combination therapies. This guide provides a comprehensive comparison of the synergistic effects of gypenosides, with a focus on this compound and its analogs, when combined with other therapeutic compounds. We present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms to facilitate further research and drug development.
Synergistic Effects of Gypenosides with Chemotherapeutic Agents
A key area of investigation is the ability of gypenosides to enhance the efficacy of conventional chemotherapy drugs, potentially allowing for lower dosages and reduced side effects. A notable example is the synergistic interaction between a gypenoside mixture (Gyp) and the chemotherapeutic agent 5-Fluorouracil (5-Fu) in colorectal cancer (CRC).
Quantitative Data: Gypenosides and 5-Fluorouracil in Colorectal Cancer
The combination of gypenosides and 5-Fu has been shown to synergistically inhibit the proliferation of various CRC cell lines. The synergistic effect is quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.
| Cell Line | Treatment | IC50 (µg/mL) | Combination Index (CI) |
| SW-480 | 5-Fu alone | ~10 | 0.68 ± 0.05[1][2] |
| Gyp alone | ~100 | ||
| 5-Fu + Gyp | 5 + 70 | ||
| SW-620 | 5-Fu alone | - | 0.65 ± 0.10[1][2] |
| Gyp alone | - | ||
| 5-Fu + Gyp | - | ||
| Caco-2 | 5-Fu alone | - | 0.72 ± 0.07[1][2] |
| Gyp alone | - | ||
| 5-Fu + Gyp | - |
Data extracted from studies on the synergistic effects of a gypenoside mixture with 5-Fluorouracil.
The data clearly demonstrates that the combination of gypenosides and 5-Fu is more effective at inhibiting cancer cell growth than either agent alone. For instance, in SW-480 cells, a combination of 5 µg/mL of 5-Fu and 70 µg/mL of gypenosides showed a strong synergistic effect.[1][2]
Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay)
This protocol outlines the methodology used to assess the synergistic cytotoxic effects of gypenosides and 5-Fluorouracil on colorectal cancer cells.
Apoptosis Detection (Annexin V-PE/7-AAD Staining)
This protocol details the steps to determine the mode of cell death induced by the combination treatment.[1][2]
Mechanistic Insights into Synergy
The synergistic anti-tumor effect of gypenosides and 5-Fu is attributed to the induction of oxidative stress-mediated DNA damage and subsequent activation of the p53 tumor suppressor pathway. Gypenosides appear to sensitize cancer cells to the cytotoxic effects of 5-Fu by increasing intracellular reactive oxygen species (ROS), which in turn enhances DNA damage and triggers apoptosis.
Proposed Signaling Pathway for Gypenoside and 5-Fu Synergy
Potential for this compound in Combination Therapies
While the aforementioned data pertains to a gypenoside mixture, the known mechanisms of this compound suggest a strong potential for synergistic interactions with other compounds. This compound is a known activator of PPAR-alpha and an inhibitor of the NF-κB and PI3K/AKT/mTOR signaling pathways.[3][4] These pathways are frequently dysregulated in cancer and metabolic diseases, making them prime targets for combination therapies.
-
With other Chemotherapeutics: By inhibiting pro-survival pathways like PI3K/AKT/mTOR, this compound could potentially lower the threshold for apoptosis induction by cytotoxic drugs.
-
With Targeted Therapies: this compound's inhibition of NF-κB could complement the action of drugs that target other cancer-related pathways, leading to a more comprehensive blockade of tumor growth and survival signals.
-
With Immunotherapies: The anti-inflammatory effects of this compound, mediated through NF-κB inhibition, could modulate the tumor microenvironment and potentially enhance the efficacy of immune checkpoint inhibitors.
Conclusion
The available evidence strongly supports the synergistic potential of gypenosides, including this compound, in combination with other therapeutic agents. The synergistic interaction of gypenosides with 5-Fluorouracil in colorectal cancer provides a compelling case for further investigation into other combinations. The detailed mechanisms and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound in designing novel and more effective combination therapies for a range of diseases. Further studies focusing specifically on this compound in combination with other drugs are warranted to establish its synergistic efficacy and elucidate the precise molecular mechanisms involved.
References
- 1. Gypenosides Synergistically Enhances the Anti-Tumor Effect of 5-Fluorouracil on Colorectal Cancer In Vitro and In Vivo: A Role for Oxidative Stress-Mediated DNA Damage and p53 Activation | PLOS One [journals.plos.org]
- 2. Gypenosides Synergistically Enhances the Anti-Tumor Effect of 5-Fluorouracil on Colorectal Cancer In Vitro and In Vivo: A Role for Oxidative Stress-Mediated DNA Damage and p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLIX: A Comparative Analysis of its Anti-Cancer Effects Across Different Cell Lines
For Immediate Release
Gypenoside XLIX, a dammarane-type glycoside isolated from the traditional Chinese medicine Gynostemma pentaphyllum, is emerging as a compound of significant interest for researchers in oncology and drug development. Accumulating evidence from various in vitro studies highlights its potential as an anti-cancer agent through the modulation of key cellular signaling pathways, leading to the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. This guide provides a comprehensive comparison of the effects of this compound across different cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Comparative Efficacy of this compound and Related Compounds
The cytotoxic effects of this compound and other gypenosides have been evaluated in a range of cancer cell lines. While data specifically detailing the half-maximal inhibitory concentration (IC50) of this compound across a wide spectrum of cancer cells is still emerging, studies on related gypenosides and general gypenoside extracts provide valuable comparative insights.
| Cell Line | Compound | IC50 Value | Reference |
| Gastric Cancer | |||
| HGC-27 | Gypenosides | < 50 µg/mL (at 24h) | [1] |
| SGC-7901 | Gypenosides | < 100 µg/mL (at 24h) | [1] |
| Bladder Cancer | |||
| T24 | Gypenosides | 550 µg/mL | [2] |
| 5637 | Gypenosides | 180 µg/mL | [2] |
| Renal Cancer | |||
| 769-P | Gypenoside L | 60 µM (at 48h) | |
| ACHN | Gypenoside L | 70 µM (at 48h) | |
| 769-P | Gypenoside LI | 45 µM (at 48h) | |
| ACHN | Gypenoside LI | 55 µM (at 48h) | |
| Colon Cancer | |||
| colo 205 | Gypenosides | 113.5 µg/mL | [3] |
Induction of Apoptosis by this compound and Related Compounds
A key mechanism of action for this compound and other gypenosides is the induction of programmed cell death, or apoptosis. Flow cytometry analysis is a common method to quantify the percentage of apoptotic cells following treatment.
| Cell Line | Compound | Treatment Concentration | Percentage of Apoptotic Cells (Treated vs. Control) | Reference |
| Gastric Cancer | ||||
| HGC-27 | Gypenosides | 30, 60, 90 µg/mL | Dose-dependent increase | [1] |
| SGC-7901 | Gypenosides | 90, 120, 150 µg/mL | Dose-dependent increase | [1] |
| Hepatoma | ||||
| HepG2 | Gypenosides | 50-400 µg/mL | Dose-dependent increase | [4] |
| Bladder Cancer | ||||
| T24 | Gypenosides | IC50 (550 µg/mL) | Significant increase vs. DMSO | [2] |
| 5637 | Gypenosides | IC50 (180 µg/mL) | Significant increase vs. DMSO | [2] |
Gypenoside-Induced Cell Cycle Arrest
In addition to apoptosis, gypenosides have been shown to interfere with the cell cycle, leading to arrest at different phases and preventing cancer cell proliferation.
| Cell Line | Compound | Treatment Concentration | Effect on Cell Cycle | Reference |
| Bladder Cancer | ||||
| T24 | Gypenosides | IC50 (550 µg/mL) | G0/G1 arrest | [2] |
| 5637 | Gypenosides | IC50 (180 µg/mL) | G0/G1 arrest | [2] |
| Breast Cancer | ||||
| MDA-MB-231 | Gypenoside LI | Not specified | G0/G1 arrest | [5] |
| MCF-7 | Gypenoside LI | Not specified | G0/G1 arrest | [5] |
| Oral Cancer | ||||
| SAS | Gypenosides | Various | Increase in sub-G1 phase | [6] |
| Hepatoma | ||||
| Hep3B | Gypenosides | Not specified | Increase in sub-G1 peak | [7] |
| HA22T | Gypenosides | Not specified | Increase in sub-G1 peak | [7] |
Modulation of Key Signaling Pathways
This compound exerts its cellular effects by modulating critical signaling pathways involved in inflammation, cell survival, and proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival, and its dysregulation is often implicated in cancer. This compound has been demonstrated to inhibit NF-κB activation in several cell lines.[8][9] In human monocytic THP-1 cells and human umbilical vein endothelial cells (HUVECs), this compound treatment restored the degradation of I-κBα and prevented the translocation of the p65 subunit of NF-κB to the nucleus.[8][9] This inhibitory effect was also observed in murine macrophages and RAW264.7 cells.[8][10]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Studies have shown that this compound can modulate the PI3K/Akt pathway. In a model of ischemic stroke, this compound was found to activate the PI3K/AKT/FOXO1 signaling pathway in neuronal cells, suggesting a neuroprotective role.[11] Conversely, in some cancer contexts, gypenosides have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis.[2][12] This highlights the context-dependent effects of this compound on this critical signaling cascade.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Culture and treat cells with this compound as previously described.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
References
- 1. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gypenosides Induce Apoptosis by Ca2+ Overload Mediated by Endoplasmic-Reticulum and Store-Operated Ca2+ Channels in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gypenoside LI arrests the cell cycle of breast cancer in G0/G1 phase by down-regulating E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gypenoside induces apoptosis in human Hep3B and HA22T tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound alleviates acute liver injury: Emphasis on NF-κB/PPAR-α/NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Examination of Gypenoside XLIX and Atorvastatin in the Management of Atherosclerosis
In the landscape of atherosclerosis research and treatment, both naturally derived compounds and synthetic drugs are under intense investigation for their potential to halt or reverse the progression of this complex disease. This guide provides a detailed comparison of Gypenoside XLIX, a key saponin from Gynostemma pentaphyllum, and Atorvastatin, a widely prescribed synthetic statin, based on available preclinical and clinical data.
Mechanism of Action and Therapeutic Targets
This compound and Atorvastatin exert their anti-atherosclerotic effects through distinct yet partially overlapping mechanisms. Atorvastatin's primary mechanism is the competitive inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to reduced cholesterol synthesis in the liver, increased expression of LDL receptors, and consequently, lower plasma LDL cholesterol levels.[1] Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic effects, including anti-inflammatory and antioxidant properties.[2]
This compound, on the other hand, appears to have a multi-faceted mechanism of action. Preclinical studies suggest it can ameliorate atherosclerosis by regulating gut microbiota, reducing inflammation, and inhibiting oxidative stress.[3][4] It has been shown to modulate the intestinal microbial balance, leading to a decrease in trimethylamine-producing bacteria and an increase in beneficial short-chain fatty acid (SCFA)-producing bacteria.[3][4] Furthermore, this compound has been found to influence key signaling pathways involved in endothelial cell apoptosis and oxidative stress, such as the PI3K/Akt pathway.[5][6]
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head clinical trials comparing this compound and atorvastatin in atherosclerosis are not yet available. However, by examining data from independent studies, we can draw a preliminary comparison of their efficacy on key markers of atherosclerosis.
Table 1: Comparative Effects on Lipid Profile
| Parameter | This compound (in ApoE-/- mice) | Atorvastatin (in humans) |
| Total Cholesterol (TC) | Significant Reduction | Dose-dependent reductions of 27.0% to 37.9%[7] |
| Triglycerides (TG) | Significant Reduction | Reduces blood levels[7] |
| LDL-Cholesterol (LDL-C) | Significant Reduction | Dose-dependent reductions[7] |
| HDL-Cholesterol (HDL-C) | - | Slightly increases levels[7] |
Table 2: Effects on Atherosclerotic Plaque
| Parameter | This compound (in ApoE-/- mice) | Atorvastatin (in humans) |
| Plaque Area | Significantly reduced atherosclerotic lesions[3] | Can induce plaque stabilization and regression at high doses[7] |
| Plaque Composition | - | Induces phenotypic plaque changes, including increased calcification and reduction of high-risk features[8] |
Table 3: Effects on Inflammatory and Oxidative Stress Markers
| Parameter | This compound (in ApoE-/- mice) | Atorvastatin |
| Inflammatory Cytokines | Alleviates inflammatory response[3] | Exhibits anti-inflammatory effects[2] |
| Oxidative Stress | Increased SOD and GSH-Px activities, decreased MDA concentration[3] | Reduces oxidative stress[2] |
| RAGE Expression | - | Significantly downregulated the expression of RAGE[2] |
Experimental Protocols
This compound Anti-Atherosclerosis Study in ApoE-/- Mice
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice were used to establish a model of atherosclerosis.[3]
-
Induction of Atherosclerosis: Mice were fed a high-fat choline diet (HFCD) to induce atherosclerosis.[3]
-
Treatment: A treatment group received this compound (GPE) mixed with the HFCD.[3]
-
Analysis of Atherosclerotic Lesions: Aortic root cross-sections were stained with Oil Red O to visualize and quantify atherosclerotic lesions.[3]
-
Biochemical Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) were measured.[3]
-
Oxidative Stress Markers: The activities of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD), and the concentration of malondialdehyde (MDA) in serum were determined.[3]
-
Gut Microbiota Analysis: Fecal samples were collected for 16S rRNA gene sequencing to analyze the composition of the intestinal microbiota.[3]
-
Short-Chain Fatty Acid (SCFA) Analysis: Fecal concentrations of acetic acid, propionic acid, and butyric acid were measured by gas chromatography.[3]
Atorvastatin Clinical Trials in Atherosclerosis
Clinical trials evaluating atorvastatin's effect on atherosclerosis often employ imaging techniques to assess plaque burden.
-
Study Design: Randomized, double-blind, parallel-group studies are common.[9][10]
-
Patient Population: Patients with coronary artery disease or those at high risk are typically enrolled.[9][10]
-
Intervention: Patients are randomized to receive different doses of atorvastatin or a comparator drug (e.g., another statin or placebo).[9][11]
-
Primary Endpoint: The primary endpoint is often the change in atheroma volume, measured by intravascular ultrasound (IVUS).[9][10]
-
IVUS Procedure: IVUS examinations are performed at baseline and at a follow-up time point (e.g., 6 or 104 weeks) to measure changes in total atheroma volume (TAV) and percent atheroma volume (PAV).[9][10]
-
Lipid Profile Analysis: Serum lipid levels are measured at baseline and throughout the study.[9][11]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound activates the PI3K/Akt pathway, inhibiting Bad and reducing endothelial cell apoptosis.
Caption: Atorvastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis and plasma LDL-C.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's effect on atherosclerosis in ApoE-/- mice.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Atorvastatin exerts its anti-atherosclerotic effects by targeting the receptor for advanced glycation end products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gypenoside XVII Prevents Atherosclerosis by Attenuating Endothelial Apoptosis and Oxidative Stress: Insight into the ERα-Mediated PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gypenoside Inhibits Endothelial Cell Apoptosis in Atherosclerosis by Modulating Mitochondria through PI3K/Akt/Bad Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atorvastatin - Wikipedia [en.wikipedia.org]
- 8. Effects of Statins on Coronary Atherosclerotic Plaques: The PARADIGM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of effects of atorvastatin (20 mg) versus rosuvastatin (10 mg) therapy on mild coronary atherosclerotic plaques (from the ARTMAP trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Efficacy and safety of atorvastatin in the prevention of cardiovascular end points in subjects with type 2 diabetes: the Atorvastatin Study for Prevention of Coronary Heart Disease Endpoints in non-insulin-dependent diabetes mellitus (ASPEN) - PubMed [pubmed.ncbi.nlm.nih.gov]
Gypenoside XLIX as an Internal Standard: A Comparative Evaluation for Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in pharmacokinetic and metabolic studies, the use of a reliable internal standard (IS) is paramount for achieving accurate and precise quantification of analytes. While Gypenoside XLIX is a prominent dammarane-type saponin found in Gynostemma pentaphyllum and is frequently a subject of quantification, its use as an internal standard is not yet established in published literature. This guide provides a comparative assessment of this compound's potential as an internal standard against established internal standards used for the analysis of gypenosides and other saponins, such as Gypenoside A and Saikosaponin B2.
Physicochemical Properties: A Comparative Overview
An ideal internal standard should closely mimic the physicochemical and chromatographic behavior of the analyte.[1] Structural similarity is a key factor in ensuring comparable extraction recovery and ionization efficiency in mass spectrometry.[2] Here, we compare the properties of this compound with Gypenoside A and Saikosaponin B2.
| Property | This compound | Gypenoside A | Saikosaponin B2 (Internal Standard) |
| Chemical Structure | Dammarane-type saponin | Dammarane-type saponin | Triterpenoid saponin |
| Molecular Formula | C₅₂H₈₆O₂₁[3][4][5] | C₄₆H₇₄O₁₇ | C₄₂H₆₈O₁₄ |
| Molecular Weight | 1047.23 g/mol [3][5] | 899.05 g/mol | 796.99 g/mol |
| Key Structural Features | Glycosidic chains attached to a dammarane scaffold. | Glycosidic chains attached to a dammarane scaffold. | Oleanane-type triterpenoid saponin with ether linkage in the aglycone. |
The structural similarity of this compound to other gypenosides, like the analyte Gypenoside A, suggests it could be a suitable candidate for an internal standard in their analysis, and vice-versa.
Performance of Alternative Internal Standards
While no data exists for this compound as an internal standard, we can evaluate the performance of structurally similar compounds that have been successfully used in validated analytical methods for gypenoside quantification.
Gypenoside A as an Internal Standard for this compound Quantification
A sensitive and selective LC-MS/MS method was developed for the quantification of this compound in rat plasma using Gypenoside A as the internal standard. The validation results demonstrate the suitability of Gypenoside A for this purpose.
| Validation Parameter | Performance |
| Linearity (R²) | > 0.990 (Concentration range: 10-7500 ng/mL) |
| Intra-day Precision (RSD) | ≤ 8.6% |
| Inter-day Precision (RSD) | ≤ 8.6% |
| Intra-day Accuracy | ≤ 10.2% |
| Inter-day Accuracy | ≤ 10.2% |
Saikosaponin B2 as an Internal Standard for Gypenoside A and this compound Quantification
A UPLC-MS/MS method for the simultaneous determination of Gypenoside A and this compound in rat plasma utilized Saikosaponin B2 as the internal standard.[6][7]
| Validation Parameter | Performance (for Gypenoside A) | Performance (for this compound) |
| Linearity (r) | > 0.995 (Concentration range: 2-3000 ng/mL)[6][7] | > 0.995 (Concentration range: 2-3000 ng/mL)[6][7] |
| Intra-day Precision (RSD) | ≤ 14.9%[7] | ≤ 12.9%[7] |
| Inter-day Precision (RSD) | ≤ 14.9%[7] | ≤ 12.9%[7] |
| Intra-day Accuracy | 90.1–107.5%[7] | 91.8–113.9%[7] |
| Inter-day Accuracy | 90.1–107.5%[7] | 91.8–113.9%[7] |
| Recovery | > 88.3%[7] | > 93.2%[7] |
| Matrix Effect | 87.1–93.9%[7] | 89.3–94.1%[7] |
The data indicates that both Gypenoside A and Saikosaponin B2 are effective internal standards for the quantification of gypenosides, providing good linearity, precision, and accuracy. Given its structural similarity, it is plausible that this compound would exhibit comparable performance as an internal standard for other gypenosides.
Experimental Protocols
Below are detailed methodologies for the key experiments cited, providing a framework for the application of an internal standard in gypenoside analysis.
Method 1: Quantification of this compound using Gypenoside A as Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) of rat plasma samples.
-
Chromatography:
-
Column: Waters XBridgeTM BEH C₁₈ (4.6 × 50 mm, 2.5 μm).
-
Mobile Phase: Acetonitrile and water (62.5:37.5, v/v).
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
This compound: m/z 1045.6 → 913.5.
-
Gypenoside A (IS): m/z 897.5 → 765.4.
-
-
Method 2: Simultaneous Quantification of Gypenoside A and this compound using Saikosaponin B2 as Internal Standard
-
Sample Preparation: Protein precipitation of rat plasma samples.
-
Chromatography:
-
Column: UPLC BEH C18.
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid.
-
Elution Time: 4 minutes.
-
-
Mass Spectrometry (MS/MS):
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of saponins using an internal standard with LC-MS/MS.
Caption: LC-MS/MS analytical workflow with an internal standard.
Conclusion
Based on its structural similarity to other gypenosides that are successfully quantified using analogue internal standards, this compound holds strong potential as an internal standard for the analysis of other saponins. Its physicochemical properties align with the key characteristics of a good internal standard. While direct experimental validation is pending, the data from methods using Gypenoside A and Saikosaponin B2 as internal standards provide a solid foundation for the development of new analytical methods. Researchers are encouraged to consider this compound as a viable internal standard candidate in future studies, particularly when analyzing structurally related gypenosides. The detailed protocols provided herein offer a starting point for such method development and validation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. This compound | CAS:94987-08-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C52H86O21 | CID 16007240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Gypenoside XLIX vs. Its Metabolite Gylongiposide I: A Comparative Analysis of Antiviral Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activities of Gypenoside XLIX and its primary metabolite, Gylongiposide I. This analysis is supported by experimental data to delineate their respective potencies and mechanisms of action.
This compound, a major bioactive saponin isolated from Gynostemma pentaphyllum, has demonstrated a range of pharmacological effects, including anti-inflammatory and potential antiviral properties.[1][2] Recent research has focused on the biotransformation of this compound into its metabolites to enhance bioavailability and therapeutic efficacy. One such metabolite, Gylongiposide I, has emerged as a more potent antiviral agent in in-vitro studies.[1][3]
Quantitative Comparison of Antiviral Activity
A key study investigating the antiviral effects of this compound and Gylongiposide I against Enterovirus 71 (EV71), a significant pathogen causing hand, foot, and mouth disease, revealed a marked difference in their efficacy. Gylongiposide I, the deglycosylated metabolite of this compound, exhibited a more potent inhibitory effect on EV71 replication.[1][3] The quantitative data from this study is summarized in the table below.
| Compound | Target Virus | EC50 (µM) | Cytotoxicity | Reference |
| This compound | Enterovirus 71 (EV71) | 3.53 | No obvious toxicity to RD cells below 10 µM | [1][3] |
| Gylongiposide I | Enterovirus 71 (EV71) | 1.53 | No obvious toxicity to RD cells below 10 µM | [1][3] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.
The data clearly indicates that Gylongiposide I is more than twice as potent as its precursor, this compound, in inhibiting EV71 in vitro.[1][3]
Experimental Protocols
The following methodologies were employed in the comparative study of this compound and Gylongiposide I.
Biotransformation of this compound to Gylongiposide I
This compound was transformed into Gylongiposide I through enzymatic hydrolysis. A thermophilic glycoside hydrolase from Fervidobaterium pennivorans DSM9078 was cloned and expressed in Escherichia coli. The purified recombinant enzyme was used to selectively hydrolyze the glucose moiety at the C21 position of this compound. For large-scale production, 35g of this compound was treated with 20g of the crude enzyme at pH 6.0 and 80°C for 4 hours, achieving a 100% molar yield. The resulting Gylongiposide I was then purified using a silica gel column.[1][3]
Cytotoxicity Assay
To determine the safe concentrations of the compounds for antiviral testing, a cytotoxicity assay was performed on Rhabdomyosarcoma (RD) cells. The cells were treated with various concentrations of this compound and Gylongiposide I (below 10 µM). Cell viability was assessed to ensure that the observed antiviral effects were not due to cellular toxicity.[1]
Antiviral Activity Assay (EV71)
The inhibitory effects of this compound and Gylongiposide I on EV71 replication were evaluated by measuring both intracellular viral genomic RNA copies and extracellular viral titers in the supernatants of infected RD cells. The cells were treated with different concentrations of the compounds, and the viral load was quantified to determine the EC50 values.[1]
Visualizing the Processes
To better illustrate the experimental workflow and the biotransformation process, the following diagrams are provided.
Signaling Pathways and Mechanism of Action
While the precise antiviral signaling pathway of Gylongiposide I is still under investigation, the enhanced activity is attributed to its deglycosylated structure.[1] For this compound, its anti-inflammatory properties are linked to the inhibition of nuclear factor-kappaB (NF-κB) activation through a peroxisome proliferator-activated receptor (PPAR)-alpha-dependent pathway.[4][5][6] NF-κB is a crucial transcription factor in the inflammatory response, and its inhibition can modulate the cellular environment, potentially impacting viral replication.
A study on a general "gypenoside" (not specifically XLIX) against bovine viral diarrhea virus (BVDV) suggested a mechanism of action that involves interfering with viral attachment and internalization into host cells, as well as inducing apoptosis in infected cells.[7] This suggests that gypenosides may exert their antiviral effects through multiple mechanisms.
Conclusion
The biotransformation of this compound into its metabolite, Gylongiposide I, significantly enhances its antiviral activity against Enterovirus 71. The deglycosylation of this compound appears to be a key factor in this increased potency. While the direct antiviral signaling pathways are still being fully elucidated, the known anti-inflammatory mechanisms of this compound, coupled with potential interference with viral entry and induction of apoptosis, suggest a multi-faceted approach to its antiviral effects. Further research into the specific mechanisms of Gylongiposide I is warranted to fully understand its potential as a novel antiviral therapeutic.
References
- 1. Enzymatic Biotransformation of this compound into Gylongiposide I and Their Antiviral Roles against Enterovirus 71 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Activates the Sirt1/Nrf2 Signaling Pathway to Inhibit NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gypenoside Inhibits Bovine Viral Diarrhea Virus Replication by Interfering with Viral Attachment and Internalization and Activating Apoptosis of Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Gypenoside XLIX: A Genome-Wide Perspective for Researchers
A comprehensive analysis of current research reveals Gypenoside XLIX, a key bioactive compound from Gynostemma pentaphyllum, modulates multiple signaling pathways implicated in inflammation, metabolic disorders, and cancer. This guide provides a comparative overview of its validated targets, supported by experimental data, to inform future research and drug development.
This compound (Gyp-XLIX) has garnered significant attention for its diverse pharmacological activities. Genome-wide analyses and targeted molecular studies have begun to elucidate the mechanisms underpinning its therapeutic potential. This guide synthesizes findings from recent studies to offer a clear comparison of its effects on various molecular targets and pathways.
Comparative Analysis of this compound Cellular Effects
The following table summarizes the quantitative data from a genome-wide analysis of this compound's effect on fatty liver cells. This study utilized high-throughput sequencing to identify differentially expressed genes (DEGs) in normal liver cells, fatty liver cells, and fatty liver cells treated with Gyp-XLIX.[1]
| Category | Genes Highly Expressed in Fatty Liver (Down-regulated by Gyp-XLIX) | Genes Under-expressed in Fatty Liver (Up-regulated by Gyp-XLIX) | Total Differentially Expressed Genes (DEGs) Screened |
| Number of Genes | 172[1] | 610[1] | 782[1] |
Table 1: Summary of Differentially Expressed Genes in Fatty Liver Cells Treated with this compound.[1]
Key Signaling Pathways Modulated by this compound
This compound has been shown to interact with and modulate several critical signaling pathways. The following diagrams illustrate these interactions, providing a visual representation of its mechanism of action.
Caption: this compound activates PPAR-α to inhibit VCAM-1 expression.
Caption: Gyp-XLIX activates the Sirt1/Nrf2 pathway to reduce inflammation.[2]
References
Safety Operating Guide
Navigating the Safe Disposal of Gypenoside XLIX: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Gypenoside XLIX, a naturally occurring saponin compound derived from Gynostemma pentaphyllum. Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area.[1] Personal protective equipment (PPE) is mandatory to avoid inhalation and contact with skin and eyes.[2]
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary to prevent inhalation of dust or aerosols.[2]
-
Hand Protection: Use chemical-resistant rubber gloves that have been inspected for integrity before use.[1][2]
-
Eye Protection: Wear chemical safety goggles or tightly fitting safety goggles with side shields.[1][2]
-
Body Protection: Wear suitable protective clothing, which may include a lab coat and, in some cases, fire/flame resistant and impervious clothing.[1]
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
This compound Disposal Protocol
Disposal of this compound must be carried out in accordance with federal, state, and local regulations.[2][3] Under no circumstances should the compound be disposed of in household garbage or discharged into sewer systems or the environment.[1]
Step 1: Collection and Storage of Waste
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a suitable, closed, and clearly labeled container for disposal.[1]
-
Store the waste container in a dry, cool, and well-ventilated place, separate from incompatible materials and foodstuff containers.[1]
Step 2: Selection of Disposal Method There are two primary recommended methods for the disposal of this compound, depending on the available facilities and local regulations:
-
Method A: Licensed Chemical Destruction Plant
-
The most recommended method is to transfer the sealed waste container to a licensed chemical destruction plant.[1] This ensures that the compound is handled and neutralized by trained professionals in a controlled environment.
-
-
Method B: Incineration
-
Option 1 (Direct Incineration): Arrange for controlled incineration with flue gas scrubbing.[1] This process must be managed by a licensed waste disposal service.
-
Option 2 (Solvent Incineration): Dissolve or mix the this compound waste with a combustible solvent. This mixture can then be burned in a chemical incinerator equipped with an afterburner and a scrubber.[4]
-
Step 3: Disposal of Contaminated Packaging
-
Containers that held this compound can be triple-rinsed (or the equivalent).[1] The rinsate should be collected and treated as chemical waste.
-
After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling, if permissible.[1]
-
Combustible packaging materials may also be disposed of through controlled incineration with flue gas scrubbing.[1]
Accidental Release Measures
In the case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition and use spark-proof tools for cleanup.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[1] Adhered or collected material should be promptly disposed of according to the regulations.[1]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
While this compound is noted for its biological activities, including the inhibition of NF-kappaB activation through a PPAR-alpha-dependent pathway, detailed experimental protocols and quantitative toxicological data are not consistently available across safety data sheets.[5] Researchers should always refer to the most current safety data sheet provided by the supplier for specific handling and safety information.
References
Essential Safety and Operational Guidance for Handling Gypenoside XLIX
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of Gypenoside XLIX, a dammarane-type glycoside recognized as a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator.[1][2][3] Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. This compound is considered a toxic substance and a moderate to severe skin and eye irritant.[4] Therefore, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (inspected before use). | To prevent skin contact with the compound, which is a known irritant.[4][5] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from dust, aerosols, and splashes of the substance.[5] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing; lab coat. | To protect the skin from accidental contact and contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, a full-face respirator is necessary. | To avoid inhalation of dust and aerosols.[5] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area to minimize inhalation exposure.[5]
-
Avoid the formation of dust and aerosols during handling.[5]
-
Prevent contact with skin and eyes by consistently wearing the specified PPE.[5]
-
Employ non-sparking tools to prevent ignition sources.[5]
-
Ground equipment to prevent fire caused by electrostatic discharge.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from foodstuff containers and incompatible materials.[5]
-
For long-term storage, refrigeration or freezing is recommended.[6]
-
If preparing stock solutions, it is advised to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks.[6]
Emergency Procedures
In the event of accidental exposure, immediate action is critical:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[5]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[5]
-
After Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[5]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call for immediate medical help.[5]
Accidental Release and Disposal Plan
Accidental Release:
-
Ensure adequate ventilation and evacuate personnel to a safe area.[5]
-
Avoid dust formation and contact with the material.[5]
-
Remove all sources of ignition.[5]
-
Collect the spillage for disposal, keeping it in a suitable, closed container.[5]
-
Prevent the chemical from entering drains.[5]
Disposal:
-
Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]
-
Do not allow the substance to contaminate water, foodstuffs, or feed.[5]
-
Do not discharge into sewer systems.[5]
-
Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[5]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. selleckchem.com [selleckchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. CAS 94987-08-3 | this compound [phytopurify.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
